Pentanoic--d4 Acid
Description
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Properties
CAS No. |
1219804-71-3 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
106.157 |
IUPAC Name |
2,2,3,3-tetradeuteriopentanoic acid |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i3D2,4D2 |
InChI Key |
NQPDZGIKBAWPEJ-KHORGVISSA-N |
SMILES |
CCCCC(=O)O |
Synonyms |
Pentanoic--d4 Acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Pentanoic-d4 Acid for Advanced Research Applications
Abstract: This guide provides a comprehensive technical overview of Pentanoic-d4 acid (Valeric-d4 acid), a deuterated analog of the short-chain fatty acid, pentanoic acid. We delve into its fundamental physicochemical properties, synthesis considerations, and critical applications, with a primary focus on its role as an internal standard in quantitative mass spectrometry. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of this essential analytical tool. Detailed, field-proven protocols for its application and characterization are provided to ensure methodological integrity and reproducibility.
Section 1: The Rationale for Isotopic Labeling in Quantitative Analysis
In modern analytical science, particularly in regulated bioanalysis and metabolomics, the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving the highest levels of accuracy and precision.[1] The core principle is to introduce a compound that is chemically and physically almost identical to the analyte of interest but is distinguishable by its mass.[1]
Pentanoic-d4 acid serves this role for the quantification of endogenous or xenobiotic pentanoic acid. By replacing four hydrogen atoms with deuterium, the mass of the molecule is increased by four atomic mass units. This mass shift allows a mass spectrometer to differentiate the internal standard from the native analyte.[1] Crucially, the physicochemical properties remain nearly identical, ensuring that the deuterated standard co-behaves with the analyte during every step of the analytical workflow—from sample extraction and derivatization to chromatographic separation and ionization.[1] This co-behavior effectively normalizes for sample-to-sample variability and matrix effects, which is the cornerstone of its utility.
Section 2: Physicochemical Properties
The physical and chemical characteristics of Pentanoic-d4 acid are fundamentally similar to its unlabeled counterpart, with slight differences attributable to the increased mass of deuterium. The data presented below is a synthesis of predicted values for the d4 variant and established experimental data for unlabeled pentanoic acid.[2][3]
| Property | Value | Source |
| Chemical Name | Pentanoic-2,2,3,3-d4 Acid | C/D/N Isotopes Inc. |
| Synonyms | Valeric-d4 Acid | [4] |
| CAS Number | 1219804-71-3 | [2] |
| Molecular Formula | C₅H₆D₄O₂ | [2] |
| Molecular Weight | 106.16 g/mol | [2] |
| Exact Mass | 106.093186541 Da | [2] |
| Appearance | Colorless liquid | [3] |
| Odor | Penetrating, unpleasant | [3][5] |
| Boiling Point | ~185 °C at 760 mmHg | [2][3] |
| Melting Point | ~ -34 °C | [3][5] |
| Flash Point | ~89 °C | [2][5] |
| Density | ~1.0 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in water, freely soluble in alcohol and ether. | [6] |
Note: Properties such as boiling point, melting point, and flash point are cited from the unlabeled compound and are expected to be very similar for the deuterated analog.
Section 3: Synthesis and Isotopic Integrity
The synthesis of deuterated carboxylic acids is a specialized process designed to ensure high isotopic enrichment and chemical purity.[7] Common strategies include:
-
Hydrogen-Deuterium (H/D) Exchange: This method involves exposing a precursor molecule to a deuterium source, such as heavy water (D₂O), often under catalytic conditions, to exchange protons for deuterons at specific positions.[8][9] For Pentanoic-d4 acid, this would typically involve deuteration at the α and β positions relative to the carboxyl group.
-
De Novo Synthesis: Building the molecule from smaller, deuterated building blocks.[7] This approach offers precise control over the location of the deuterium labels.
Causality in Synthesis Choice: The selection of the synthetic route is critical. For use as an internal standard, the deuterium labels must be placed in positions that are not susceptible to back-exchange with protons from the sample matrix or solvents.[10] Placing deuterium on carbon atoms, particularly those not adjacent to highly acidic protons or carbonyl groups, ensures the stability of the label throughout the analytical procedure.[10][11] High isotopic enrichment (typically ≥98%) is mandatory to prevent signal overlap and ensure accurate quantification.[7]
Section 4: Core Application: Internal Standard in Quantitative Mass Spectrometry
The primary and most critical application of Pentanoic-d4 acid is as an internal standard for the accurate quantification of pentanoic acid in complex biological matrices like plasma, urine, feces, and tissue homogenates.[12] This is particularly relevant in metabolomics, microbiome research, and pharmacokinetic studies where short-chain fatty acids are key biomarkers.[12]
The underlying principle is Isotope Dilution Mass Spectrometry (IDMS) . A known amount of Pentanoic-d4 acid is spiked into every sample, calibrator, and quality control sample at the very beginning of the workflow. The ratio of the mass spectrometer signal of the endogenous analyte (pentanoic acid) to the signal of the internal standard (Pentanoic-d4 acid) is then measured. This ratio is used to construct a calibration curve and determine the concentration of the analyte in the unknown samples. Because the ratio is used, any loss of material during sample processing affects both the analyte and the standard equally, canceling out the error and leading to highly accurate and precise results.[1]
Section 5: Analytical Characterization & Experimental Protocols
Protocol: Quantification of Pentanoic Acid in Plasma using LC-MS/MS
This protocol describes a self-validating system for quantifying pentanoic acid using Pentanoic-d4 acid as an internal standard. The causality for each step is explained to provide a deeper understanding.
Workflow Overview Diagram
Caption: Workflow for quantitative analysis of pentanoic acid using a deuterated internal standard.
Step-by-Step Methodology:
-
Preparation of Internal Standard (IS) Working Solution: Prepare a stock solution of Pentanoic-d4 acid in methanol. Dilute this stock to a working concentration (e.g., 100 ng/mL).
-
Causality: A precise, known concentration of IS is required for accurate back-calculation. Methanol is a suitable solvent that is compatible with biological samples and subsequent steps.
-
-
Sample Preparation:
-
To 50 µL of plasma sample, calibrator, or QC, add 10 µL of the IS working solution.
-
Causality: The IS must be added at the earliest stage to account for variability in all subsequent steps.
-
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Causality: Acetonitrile denatures and precipitates proteins, which would otherwise interfere with the LC-MS analysis. Cold solvent enhances precipitation efficiency.
-
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Causality: Vortexing ensures thorough mixing and complete precipitation. Centrifugation pellets the solid protein debris, leaving the analyte and IS in the supernatant.
-
-
Transfer the supernatant to a new microcentrifuge tube.
-
-
Derivatization (Optional but Recommended):
-
Short-chain fatty acids often exhibit poor retention on standard reversed-phase chromatography columns and ionize inefficiently. Derivatization with an agent like 3-nitrophenylhydrazine (3-NPH) improves chromatographic behavior and MS sensitivity.[13]
-
Follow a validated derivatization protocol, which typically involves adding the reagent and a coupling agent, followed by a brief incubation.[13]
-
Causality: Derivatization adds a non-polar, easily ionizable moiety to the carboxylic acid, making it "visible" and "retainable" for the LC-MS system.[13]
-
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Inject the derivatized sample onto a C18 reversed-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Causality: The C18 column separates compounds based on hydrophobicity. The gradient elution allows for the separation of the derivatized pentanoic acid from other matrix components. Formic acid aids in protonation for positive ion mode ESI.
-
-
Mass Spectrometry (MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Causality: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
-
Analyte Transition: e.g., [M+H]⁺ of derivatized pentanoic acid → specific fragment ion.
-
IS Transition: e.g., [M+4+H]⁺ of derivatized Pentanoic-d4 acid → corresponding specific fragment ion.
-
-
-
Data Processing:
-
Integrate the chromatographic peak areas for both the analyte and the IS transitions.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibrators. Determine the concentration of the unknown samples from this curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary tool for confirming the identity and isotopic purity of Pentanoic-d4 acid.
-
¹H NMR: The proton NMR spectrum will be simplified compared to unlabeled pentanoic acid. The signals corresponding to the protons at the C2 and C3 positions will be absent due to their replacement with deuterium. The characteristic broad singlet for the carboxylic acid proton will be observed far downfield (~10-12 ppm).[14] This peak will disappear upon the addition of a drop of D₂O due to rapid proton-deuteron exchange.[14][15]
-
¹³C NMR: The carbon spectrum will show signals for all five carbons. The signals for C2 and C3 may appear as multiplets with lower intensity due to coupling with deuterium. The carbonyl carbon (C1) will appear significantly downfield (160-180 ppm).[16]
Section 6: Safety, Handling, and Storage
Safety Profile: Pentanoic-d4 acid should be handled with the same precautions as its non-deuterated analog. It is considered corrosive and can cause severe skin burns and eye damage.[17][18] Inhalation may cause irritation to the respiratory tract.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[19]
-
Handling: Handle in a well-ventilated area or a chemical fume hood.[20] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[19]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek medical attention.[17] If inhaled, move to fresh air.[17] If swallowed, rinse mouth and do NOT induce vomiting.[17]
Storage and Stability: Proper storage is crucial to maintain the chemical and isotopic integrity of the standard.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[19][20] Storing at room temperature away from light and moisture is generally recommended.
-
Stability: The deuterium labels on the carbon backbone are stable and not prone to exchange under normal storage and analytical conditions.[11] However, avoid strongly acidic or basic conditions at high temperatures, which could potentially compromise label stability.
Section 7: Conclusion
Pentanoic-d4 acid is an indispensable tool for researchers requiring accurate and precise quantification of pentanoic acid. Its properties as a stable isotope-labeled internal standard make it the superior choice for demanding applications in clinical diagnostics, drug metabolism studies, and fundamental biological research. By understanding the principles behind its use and adhering to validated analytical protocols, scientists can achieve data of the highest quality and integrity.
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The Mass Difference as a Cornerstone of Modern Bioanalysis: A Technical Guide to Pentanoic Acid and its Deuterated Analogue
Executive Summary
In the landscape of modern drug discovery and development, precision and accuracy are paramount. The quantification of analytes in complex biological matrices demands robust methodologies that can account for inevitable experimental variability. Stable isotope labeling, particularly the substitution of hydrogen with its heavier, non-radioactive isotope deuterium, represents a cornerstone technique in achieving this goal. This guide provides an in-depth exploration of the molecular weight difference between pentanoic acid and its deuterated analogue, pentanoic-d4 acid. We will dissect the fundamental principles underlying this mass difference and elucidate its profound impact on bioanalytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS). For the intended audience of researchers, scientists, and drug development professionals, this document will not only detail the 'what' but, more critically, the 'why'—explaining the causality behind the use of deuterated internal standards and providing a field-proven framework for their application.
The Foundation: Understanding Isotopes and the Origin of the Mass Difference
An element is defined by the number of protons in its nucleus. However, the number of neutrons can vary, giving rise to isotopes. Isotopes of an element are chemically identical but possess different atomic masses. Hydrogen, the simplest element, has two key stable isotopes:
-
Protium (¹H) : The most abundant isotope, with one proton and no neutrons.
-
Deuterium (²H or D) : A stable isotope with one proton and one neutron.
This additional neutron nearly doubles the mass of the deuterium atom compared to protium. This fundamental difference in mass is the linchpin for the applications discussed herein.
The molecular formula for pentanoic acid is C₅H₁₀O₂. In pentanoic-d4 acid (specifically, pentanoic-2,2,3,3-d4 acid), four hydrogen atoms on the carbon backbone are replaced with deuterium atoms. This substitution results in a predictable and significant increase in the molecule's overall mass.
The calculation is straightforward: the mass of four deuterium atoms replaces the mass of four protium atoms.
| Property | Protium (¹H) | Deuterium (²H or D) |
| Composition | 1 Proton, 0 Neutrons | 1 Proton, 1 Neutron |
| Standard Atomic Weight (amu) | ~1.008[1][2][3] | ~2.014[4][5][6] |
This leads to a measurable and analytically critical difference in the molecular weights of the two compounds.
| Compound | Molecular Formula | Key Isotopic Composition | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Pentanoic Acid | C₅H₁₀O₂ | ¹²C, ¹H, ¹⁶O | ~102.13[7][8][9][10][11][12] | ~102.068 |
| Pentanoic-d4 Acid | C₅H₆D₄O₂ | ¹²C, ¹H, ²H(D), ¹⁶O | ~106.16[13][14] | ~106.093 |
| Difference | ~4.03 | ~4.025 |
Table 1: Comparison of Molecular Properties.
The Significance: Why the Mass Difference is a Bioanalytical Superpower
While chemically almost identical, the ~4 Da mass difference between pentanoic acid and pentanoic-d4 acid makes them easily distinguishable in a mass spectrometer. This property is expertly leveraged by using the deuterated compound as an Internal Standard (IS) for the accurate quantification of the non-deuterated analyte in biological samples.[10][11]
The "gold standard" for an internal standard is an isotopically labeled version of the analyte.[1] This is because it is expected to have identical chemical and physical properties—including extraction recovery, ionization efficiency, and chromatographic retention time—to the analyte of interest.[1][10] Any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by a proportional loss or fluctuation in the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to highly accurate and precise quantification.[11][15]
This approach is crucial in drug development for pharmacokinetic (PK) studies, which track a drug's absorption, distribution, metabolism, and excretion (ADME).[7][9][12][] By using a deuterated standard, researchers can obtain precise concentration-time profiles of a drug in the body, which is essential for determining dosage and evaluating safety and efficacy.[17][18]
Field-Proven Protocol: Quantification of Pentanoic Acid in Human Plasma
This section outlines a self-validating protocol for the quantification of pentanoic acid in human plasma using pentanoic-d4 acid as an internal standard, followed by LC-MS/MS analysis. The causality behind each step is explained to ensure trustworthiness and reproducibility.
3.1. Materials and Reagents
-
Pentanoic Acid (Analyte), certified reference standard
-
Pentanoic-d4 Acid (Internal Standard), ≥98% isotopic enrichment[19]
-
Human Plasma (K₂EDTA as anticoagulant)
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
3.2. Preparation of Standards and Quality Controls (QCs)
-
Causality: Creating a calibration curve with known concentrations is essential for quantifying the unknown concentration in the study samples. QCs at low, medium, and high concentrations validate the accuracy and precision of the curve.
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of pentanoic acid and pentanoic-d4 acid in acetonitrile.
-
Analyte Working Solutions: Serially dilute the pentanoic acid stock solution to create a series of working solutions for spiking into plasma to form the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Internal Standard Working Solution (10 µg/mL): Dilute the pentanoic-d4 acid stock solution. The concentration should be chosen to yield a robust signal in the middle of the expected analytical range.[5]
3.3. Sample Preparation: Protein Precipitation
-
Causality: Biological matrices like plasma contain high concentrations of proteins that interfere with LC-MS analysis. Protein precipitation is a simple and effective cleanup step. Adding the IS early ensures it undergoes the exact same process as the analyte, correcting for any variability.[5][15]
-
Aliquot Samples: Thaw plasma samples, calibrators, and QCs. Vortex gently. Aliquot 50 µL of each into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of the 10 µg/mL IS working solution to every tube except for "blank" samples (which receive 10 µL of ACN).
-
Precipitate Proteins: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube. The cold temperature and organic solvent cause proteins to denature and precipitate.
-
Vortex: Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial for analysis.
3.4. LC-MS/MS Analysis
-
Causality: Liquid chromatography separates the analyte from other matrix components. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
-
LC System: Standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A suitable gradient to ensure separation and elution (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole (QqQ) in Negative Ion Mode.
-
Ion Transitions (MRM):
-
Pentanoic Acid: Q1: 101.1 m/z → Q3: 57.1 m/z (loss of COOH group)
-
Pentanoic-d4 Acid: Q1: 105.1 m/z → Q3: 61.1 m/z
-
3.5. Data Processing
-
Integrate the peak areas for both the analyte and the internal standard transitions.
-
Calculate the Peak Area Ratio (PAR) = Analyte Peak Area / IS Peak Area.
-
Construct a calibration curve by plotting the PAR against the known concentrations of the calibrators.
-
Use the regression equation from the calibration curve to determine the concentration of pentanoic acid in the unknown samples based on their measured PAR.
Broader Implications in Drug Development
The principles demonstrated with pentanoic acid are broadly applicable across drug development. Beyond their use as internal standards, deuterated compounds are increasingly being developed as therapeutic agents themselves.[3][17] The C-D bond is stronger than the C-H bond, which can slow down metabolic processes that involve breaking this bond (a phenomenon known as the "kinetic isotope effect"). This can lead to improved pharmacokinetic profiles, such as a longer half-life, reduced toxic metabolites, and more stable plasma concentrations.[3][17][18] The FDA approval of Deutetrabenazine, a deuterated version of tetrabenazine, validates this strategy and signals a promising future for the therapeutic application of deuteration.[3][17]
Conclusion
The simple substitution of four hydrogen atoms with deuterium in the pentanoic acid molecule results in a molecular weight difference of approximately 4 Da. While seemingly minor, this mass shift is a powerful tool for the modern bioanalytical scientist. It enables the synthesis of an ideal internal standard, facilitating highly accurate and precise quantification of analytes in complex biological matrices. This capability is not merely a technical convenience; it is a fundamental requirement for robust pharmacokinetic and metabolic studies that underpin the entire drug development pipeline, from discovery to clinical trials. Understanding and expertly applying the principles of stable isotope labeling is, therefore, an indispensable skill for any professional in the pharmaceutical sciences.
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Technical Guide: Isotopic Purity Specifications for Pentanoic-d4 Acid Reagents
Executive Summary
In quantitative metabolomics and pharmacokinetic studies, Pentanoic-d4 acid (Valeric acid-d4) serves as a critical Internal Standard (IS) for the quantification of Short-Chain Fatty Acids (SCFAs). However, a common misconception in the field is treating "isotopic purity" as a single percentage value (e.g., "99 atom % D").
For high-sensitivity LC-MS/MS and GC-MS assays, atom % enrichment is insufficient data. The critical specification is the isotopologue distribution —specifically the ratio of unlabeled (d0) and partially labeled (d1-d3) species relative to the fully labeled (d4) species.
This guide outlines the technical specifications required to prevent "cross-talk" interferences, details the impact of regiospecificity on solution stability (H-D exchange), and provides a self-validating QC protocol for incoming reagents.
Part 1: The Physics of Purity – Why "99%" Isn't Enough
When sourcing Pentanoic-d4, vendors typically provide Chemical Purity and Isotopic Enrichment . It is vital to distinguish between these two and understand why the latter often hides fatal flaws for quantitative assays.
The "Cross-Talk" Phenomenon
In Mass Spectrometry (MS), the Internal Standard (IS) is added at a fixed concentration to normalize signal variability. Ideally, the IS signal (M+4) and the Analyte signal (M+0) are spectrally distinct.
-
The Failure Mode: If your Pentanoic-d4 reagent contains even 0.5% of unlabeled Pentanoic acid (d0), this impurity contributes directly to the analyte's quantification channel.
-
The Consequence: In samples with low endogenous pentanoic acid levels, the IS-derived contamination will artificially inflate the calculated concentration, potentially invalidating lower limits of quantitation (LLOQ).
Regiospecificity & The Alpha-Proton Trap
Not all deuterium labels are created equal. The position of the deuterium atoms on the pentanoic acid chain dictates the reagent's stability in aqueous media.
-
Stable Labels (
): Deuterium at positions 3, 4, or 5 is generally non-exchangeable under standard physiological conditions. -
Labile Labels (
): Deuterium at position 2 (adjacent to the carboxyl group) is acidic. In basic solutions (pH > 8) or during derivatization, these atoms undergo Hydrogen-Deuterium Exchange (HDX) with the solvent.-
Result: Your d4 IS degrades into d3 or d2 in situ, shifting its mass and destroying its utility as a standard.
-
Part 2: Critical Specifications for Procurement
When ordering Pentanoic-d4 acid, do not accept a generic Certificate of Analysis (CoA). Demand the following specific data points.
Table 1: Mandatory Reagent Specifications
| Parameter | Specification Limit | Technical Rationale |
| Chemical Purity | > 98% (GC-FID or NMR) | Prevents non-isobaric contaminants that suppress ionization. |
| Isotopic Enrichment | > 99 atom % D | General indicator of synthesis quality. |
| Isotopologue Distribution | d0 < 0.1% (Critical) | Minimizes contribution to the analyte (M+0) channel. |
| d4 > 95% | Ensures the majority of the signal is in the correct channel. | |
| Label Position | 3,3,4,4-d4 or 4,4,5,5-d4 | Avoid 2,2-d2 containing isomers to prevent H-D exchange in aqueous/basic buffers. |
| Form | Free Acid or Sodium Salt | Match the matrix. Salts are more stable but hygroscopic. |
Part 3: Analytical Validation Protocol (Incoming QC)
Trusting the vendor's CoA is a risk. The following protocol validates the isotopic purity and stability of the reagent upon receipt.
Workflow Diagram: Reagent QC
Figure 1: Step-by-step Quality Control workflow for incoming deuterated fatty acid reagents.
Experimental Protocol: GC-MS Isotopic Purity Check
Objective: Determine the exact percentage of d0, d1, d2, d3, and d4 species.
Materials:
-
Pentanoic-d4 Acid (Reagent)
-
Derivatization Agent: BSTFA + 1% TMCS (or equivalent esterification agent)
-
Solvent: Anhydrous Pyridine
Procedure:
-
Preparation: Dissolve 1 mg of Pentanoic-d4 in 1 mL of Pyridine.
-
Derivatization: Add 50 µL of solution to 50 µL BSTFA. Incubate at 60°C for 30 mins.
-
GC-MS Setup: Use a standard non-polar column (e.g., DB-5MS).
-
SIM Acquisition: Set SIM (Selected Ion Monitoring) to scan for the molecular ion (or characteristic fragment) of the TMS-derivative:
-
Pentanoic-d0-TMS: m/z 174 (Target M+0)
-
Pentanoic-d4-TMS: m/z 178 (Target M+4)
-
Scan Range: m/z 170–185 to capture all isotopologues.
-
-
Calculation:
Acceptance Criteria:
-
Area of d0 peak must be < 0.1% of the total peak area.
-
If d0 > 0.5%, the reagent is unsuitable for trace-level quantification.
Part 4: Impact on Quantitation (The Mathematics)
If a perfectly pure reagent is unavailable, you must mathematically correct for the "cross-talk."
Signal Overlap Diagram
Figure 2: Visualization of Mass Spectral Interference. The red arrows indicate sources of quantitative bias.
Correction Factor
If the d0 impurity is known (e.g.,
Note: This correction assumes linear response and identical ionization efficiency, which holds true for isotopologues.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
-
Han, J., et al. (2015). Metabolomics for quantification of short-chain fatty acids in biological samples.[1][2] Analytica Chimica Acta. [Link]
-
National Institute of Standards and Technology (NIST). (2023). NIST Isotope Enrichment Calculator. NIST Standard Reference Data. [Link]
Sources
Pentanoic-d4 acid CAS number and chemical identifiers
Technical Monograph: Pentanoic-d4 Acid Chemical Profiling, Bioanalytical Applications, and Handling Protocols
Executive Summary & Chemical Passport
Pentanoic-d4 acid (specifically the 2,2,3,3-d4 isotopologue) serves as a critical Stable Isotope Labeled (SIL) Internal Standard (IS) in the quantification of valeric acid. Valeric acid is a short-chain fatty acid (SCFA) produced by the gut microbiome and is a key biomarker in metabolomics studies related to gut health, fermentation processes, and metabolic disorders.
The utility of Pentanoic-d4 acid lies in its ability to mirror the extraction efficiency, chromatographic retention, and ionization characteristics of endogenous pentanoic acid while providing a distinct mass shift (+4 Da) to eliminate cross-talk during Mass Spectrometry (MS) analysis.
Chemical Identifiers Table
| Property | Specification |
| Chemical Name | Pentanoic-2,2,3,3-d4 acid |
| Common Name | Valeric acid-d4 |
| CAS Registry Number | 1219804-71-3 |
| Unlabeled Analog CAS | 109-52-4 (Pentanoic acid) |
| Chemical Formula | |
| Molecular Weight | 106.16 g/mol (Unlabeled: 102.13 g/mol ) |
| SMILES (Isomeric) | [2H]C([2H])(CC)C([2H])([2H])C(=O)O |
| Appearance | Colorless liquid |
| Isotopic Purity | Typically ≥98 atom % D |
| Solubility | Soluble in Methanol, Acetonitrile, Ethyl Acetate; slightly soluble in water.[1][2][3][4][5][6] |
Technical Deep Dive: Isotopic Stability & Handling
Expert Insight: As a Senior Scientist, I must highlight a critical stability consideration often overlooked in standard datasheets.
The specific isomer Pentanoic-2,2,3,3-d4 acid contains deuterium atoms at the
-
The Risk: The
-protons (at C2) of carboxylic acids are weakly acidic ( for the C-H bond itself, distinct from the -COOH proton). Under strongly basic conditions (pH > 10) and elevated temperatures, these deuterium atoms can undergo exchange with solvent protons (H/D exchange). -
The Protocol: To maintain isotopic integrity, always keep stock solutions and extraction buffers at neutral or acidic pH . Avoid storing the standard in basic buffers (e.g., 1M NaOH) for extended periods.
Visualizing the Chemical Structure
Bioanalytical Workflow: GC-MS Quantification
Pentanoic acid is volatile and polar, making direct GC analysis difficult due to peak tailing. Derivatization is standard practice. The following protocol utilizes Pentanoic-d4 as the IS for quantification in plasma or fecal water.
Methodology: TBDMS Derivatization
We utilize tert-butyldimethylsilyl (TBDMS) derivatization. This is superior to standard TMS derivatization because TBDMS esters are more hydrolytically stable and produce a characteristic [M-57]+ fragment ion (loss of tert-butyl group), which is excellent for SIM (Selected Ion Monitoring).
Reagents:
-
IS Spiking Solution:
Pentanoic-d4 acid in Methyl tert-butyl ether (MTBE). -
Derivatization Agent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.
Step-by-Step Protocol:
-
Sample Acidification:
-
To
of biological sample (plasma/fecal water), add of IS Spiking Solution . -
Add
of HCl. Reasoning: Lowers pH below the pKa of pentanoic acid (~4.8), ensuring it is in the protonated (uncharged) state, , which partitions into the organic phase.
-
-
Liquid-Liquid Extraction (LLE):
-
Add
MTBE. Vortex vigorously for 30 seconds. -
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean GC vial.
-
-
Derivatization:
-
Add
MTBSTFA (+1% TBDMCS). -
Incubate at 60°C for 30 minutes . Reasoning: Heat drives the silylation of the carboxylic hydrogen.
-
-
GC-MS Analysis:
-
Inject
in Splitless mode. -
SIM Parameters:
-
Analyte (Pentanoic-TBDMS): Monitor m/z 159 (Quant) and 115 (Qual).
-
Internal Standard (Pentanoic-d4-TBDMS): Monitor m/z 163 (Quant).
-
Note: The +4 shift is preserved in the fragment ion.
-
-
Workflow Logic Diagram
Validation Criteria (Self-Validating System)
To ensure the trustworthiness of your data, the Pentanoic-d4 IS must pass the following checks in every run:
-
Retention Time Locking: The Pentanoic-d4 peak must elute at the exact same time (±0.05 min) as the endogenous pentanoic acid. If they separate significantly, the "d4" effect (deuterium isotope effect) is too strong, or the chromatography is inefficient. Co-elution is required for the IS to compensate for matrix effects (ion suppression/enhancement).[7]
-
Blank Check: Inject a "Double Blank" (solvent only) and a "Zero Sample" (Matrix + IS, no analyte). Ensure the IS does not contain unlabeled impurities (Pentanoic-d0) that would falsely elevate the analyte signal. High-quality Pentanoic-d4 should have <0.5% unlabeled contribution.
-
Response Factor Stability: The Area Ratio (Analyte/IS) should be linear (
) across the calibration range (typically 0.1 to 100 ).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7991, Valeric Acid. Retrieved from [Link].
- Han, J., et al. (2015).Metabolomics study of short-chain fatty acids in human feces using stable isotope-labeled derivatization and LC-MS/MS. Analytica Chimica Acta. (Contextual grounding for SCFA analysis).
Sources
- 1. Valeric acid - Wikipedia [en.wikipedia.org]
- 2. Pentanoic acid for synthesis 109-52-4 [sigmaaldrich.com]
- 3. 4,5-Di(pentanoyloxy)pentanoic acid | C15H26O6 | CID 139823087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. CAS 109-52-4: Pentanoic acid | CymitQuimica [cymitquimica.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Guide: NMR Spectral Data Analysis of Pentanoic-2,2,3,3-d4 Acid
Executive Summary
This technical guide provides a rigorous analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of Pentanoic-2,2,3,3-d4 acid (Valeric acid-d4). Targeted at researchers in drug metabolism and pharmacokinetics (DMPK), this document moves beyond basic assignment to explore the causal impact of deuterium substitution on spin systems.
The integration of deuterium at the
Structural Context & Deuteration Strategy
Pentanoic acid serves as a model short-chain fatty acid. In metabolic tracing and internal standard applications, the 2,2,3,3-d4 isotopologue is preferred over terminal labeling because it blocks
Target Molecule Specification
-
IUPAC Name:
Pentanoic acid[1] -
Molecular Formula:
[1] -
Labeling Pattern: Complete deuteration of the
-methylene and -methylene groups.
The "Silent Region" Concept
In the proton spectrum, the introduction of deuterium (
1H NMR Analysis: The Disappearing Act[2]
The 1H NMR analysis focuses on confirming the absence of
Comparative Spectral Analysis (400 MHz, CDCl3)
| Position | Group | Native Shift ( | Native Multiplicity | d4-Analog Shift ( | d4-Analog Multiplicity | Mechanistic Insight |
| H1 | -COOH | ~11.0 - 12.0 | Broad Singlet | ~11.0 - 12.0 | Broad Singlet | Exchangeable proton; unaffected by alkyl deuteration. |
| H2 | 2.35 | Triplet ( | Silent | - | Primary Verification Point. Residual signal indicates incomplete deuteration. | |
| H3 | 1.62 | Multiplet | Silent | - | Secondary Verification Point. | |
| H4 | 1.39 | Multiplet | 1.38 | Broad Quartet | Decoupled from H3. Now couples primarily to H5 ( | |
| H5 | 0.93 | Triplet ( | 0.93 | Triplet | Coupling to H4 remains intact. |
The H4 "Broad Quartet" Phenomenon
In native pentanoic acid, H4 is a complex multiplet due to coupling with both H3 and H5. In the d4-analog, H3 is replaced by Deuterium.
-
Dominant Coupling: H4 couples to the terminal methyl (H5, 3H) with
Hz, creating a quartet . -
Isotope Coupling: H4 also couples to the D3 deuteriums. Since the gyromagnetic ratio of deuterium is
that of protium, the coupling constant is small ( Hz). -
Result: The H4 signal appears as a quartet where each line is broadened or finely split into a quintet (due to 2D), often unresolved in routine scans.
13C NMR Analysis: Coupling & Isotope Shifts
The 13C spectrum provides the definitive proof of the carbon backbone structure and the location of the deuterium labels.
Carbon-Deuterium Coupling ( )
Unlike protons, deuterated carbons do not disappear; they split into multiplets based on the
-
C2 (
-CD2): Attached to 2 Deuteriums.-
Multiplicity:
(Quintet). -
Coupling Constant (
): ~20-22 Hz. -
Intensity: Drastically reduced due to signal splitting (1:2:3:2:1 ratio) and lack of Nuclear Overhauser Effect (NOE).
-
-
C3 (
-CD2): Attached to 2 Deuteriums.-
Multiplicity: Quintet.
-
Coupling Constant (
): ~20-22 Hz.
-
Isotope Shifts (Upfield Migration)
Deuterium is heavier than protium, causing a slight shortening of the C-D bond and increased shielding of the carbon nucleus. This results in an upfield shift (lower ppm).
| Carbon | Type | Native Shift (ppm) | d4-Analog Shift (ppm) | Shift Difference ( | Appearance |
| C1 | COOH | 180.5 | 180.4 | -0.1 (Secondary) | Singlet |
| C2 | 34.1 | ~33.4 | -0.7 (Primary) | Quintet ( | |
| C3 | 26.8 | ~26.1 | -0.7 (Primary) | Quintet ( | |
| C4 | 22.3 | 22.2 | -0.1 (Secondary) | Singlet | |
| C5 | 13.7 | 13.7 | < 0.05 | Singlet |
Critical Note: The C2 and C3 quintets are often missed in standard "fast" 13C scans because their relaxation times (
) are significantly longer (no efficient dipolar relaxation from protons).[2]
Experimental Workflow & Logic
The following diagram illustrates the decision logic for validating the d4-analog, ensuring that "missing" peaks are interpreted correctly as deuteration rather than degradation.
Caption: Logical workflow for the structural validation of deuterated fatty acids, emphasizing the critical checkpoints in 1H and 13C analysis.
Advanced Protocol: Handling Relaxation Dynamics
A common error in analyzing deuterated compounds is the apparent "disappearance" of deuterated carbons in the 13C spectrum. This is a relaxation artifact, not a chemical reality.
The Mechanism
Protonated carbons relax (
Recommended Acquisition Parameters
To ensure quantitative visibility of the C2 and C3 quintets:
-
Relaxation Delay (d1): Increase to 5–10 seconds (Standard is 1-2s).
-
Pulse Angle: Use a 30° pulse instead of 90° to allow faster recovery of magnetization.
-
Scans (ns): Increase signal averaging by factor of 4x relative to native samples to compensate for the splitting intensity loss (1/5th height per peak in quintet).
-
Decoupling: Use Inverse Gated Decoupling (decoupler ON during acquisition, OFF during delay) if quantitative integration is required, to suppress NOE which can distort ratios.
References
-
National Institute of Standards and Technology (NIST). Pentanoic Acid Mass and NMR Data. NIST Chemistry WebBook. Available at: [Link]
-
Human Metabolome Database (HMDB). Valeric Acid (HMDB0000883) Spectral Data. Available at: [Link]
-
Reich, H. J. NMR Data: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[3] (Standard reference for J-coupling values). Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Sources
Stability of Deuterated Valeric Acid in Solvent Storage
A Technical Guide for Analytical Chemists & Pharmacologists
Executive Summary
The integrity of deuterated internal standards (IS) is the silent foundation of quantitative accuracy in metabolomics and pharmacokinetic (PK) assays. Valeric acid-d9 (Pentanoic acid-d9), commonly used to quantify short-chain fatty acids (SCFAs), presents a unique "bidentate" stability challenge: physical volatility combined with chemical reactivity .
While the carbon-deuterium (C-D) bond is generally robust, the carboxyl group introduces susceptibility to esterification in alcoholic solvents and alpha-proton exchange under non-neutral conditions. This guide synthesizes the physicochemical mechanisms of degradation with validated storage protocols to ensure the isotopic and concentration fidelity of your standards.
Part 1: The Physicochemical Matrix
Valeric acid (C5:0) occupies a transition zone in the fatty acid series—volatile enough to evaporate but lipophilic enough to adsorb to plastics. When deuterated, these properties remain largely unchanged, but the financial and experimental cost of loss increases exponentially.
Volatility & Vapor Pressure
Valeric acid has a boiling point of ~186°C, yet it exhibits significant vapor pressure at room temperature. In unsealed or headspace-rich containers, the solvent evaporates, potentially concentrating the solute. Conversely, in aqueous-organic mixtures, the "ballooning effect" during opening/closing can lead to selective loss of the free acid if the pH is below its pKa (4.82).
The "Silent" Chemical Risk: Esterification
The most critical error in SCFA storage is the use of protic alcohols (Methanol, Ethanol) without strict temperature control. In the presence of trace acidity (often found in non-MS grade solvents or leached from glass), Valeric acid-d9 reacts with methanol to form Methyl Valerate-d9 .
-
Impact: Methyl valerate is significantly more volatile than the acid and elutes much earlier in RPLC/GC. In an MRM (Multiple Reaction Monitoring) assay, this appears as a "loss" of signal, often misdiagnosed as instrument sensitivity drift.
Part 2: Isotopic Integrity (The "D" Factor)
Not all deuteriums are created equal. In Valeric acid-d9 (
The Alpha-Carbon Exchange Mechanism
The deuteriums on the
-
Condition: Accelerated by extremes in pH (Basic > Acidic).
-
Result: Transformation of
. This causes mass spectral peak broadening and isotopic overlap with the analyte.
The Carboxyl Proton
The acidic proton on the carboxyl group (-COOH) exchanges instantaneously with any protic solvent (
Visualization: Degradation Pathways
The following diagram illustrates the two primary failure modes: Chemical conversion (Esterification) and Isotopic Scrambling (Exchange).
Caption: Figure 1. Mechanistic pathways of Valeric Acid-d9 degradation. Red path indicates chemical conversion; Yellow path indicates isotopic loss.
Part 3: Solvent Selection & Storage Protocol
Based on the physicochemical risks, the choice of solvent is the single biggest determinant of shelf-life.
Solvent Risk Matrix
| Solvent | Stability Risk | Volatility Risk | Recommendation |
| Methanol | HIGH (Esterification) | High | Avoid for long-term storage. Acceptable for immediate working standards only. |
| Ethanol | HIGH (Esterification) | High | Avoid. Similar risks to methanol. |
| Acetonitrile | LOW (Aprotic) | Medium | Preferred. Chemically inert. Requires tight sealing to prevent evaporation. |
| Water | MEDIUM (Bio-growth/Exchange) | Low | Avoid. Risk of bacterial consumption and pH-dependent H/D exchange. |
| DMSO | LOW (Stable) | Very Low | Excellent for Stock. High boiling point prevents evaporation. Hard to remove in prep. |
The "Golden Rules" of Storage
Protocol 1: Preparation of Stock Solutions (1–10 mg/mL)
-
Solvent: Use high-purity Acetonitrile (ACN) or DMSO . Avoid Methanol.
-
Container: Amber borosilicate glass vials with PTFE-lined screw caps.
-
Why: Amber glass prevents UV degradation (minor risk for saturated fatty acids, but good practice). PTFE prevents plasticizer leaching and adsorption.
-
-
Temperature: Store at -20°C or lower.
-
Why: Arrhenius kinetics dictate that esterification and exchange rates drop significantly at sub-zero temperatures.
-
-
Headspace: Minimize headspace. If possible, purge with Nitrogen (
) before sealing to remove moisture and oxygen.
Protocol 2: Handling Working Solutions
-
Prepare working solutions (e.g., in Methanol/Water) fresh daily .
-
If Methanol must be used for intermediate dilution, keep at 4°C and use within 48 hours.
-
Do not return unused working solution to the stock vial.
Part 4: Validation Workflow
Trust but verify. Before running a high-value batch of samples, validate the integrity of your Valeric Acid-d9 stock.
Analytical Check (GC-MS or LC-MS)[1]
-
Method: Inject the stock (diluted in ACN) and check for the presence of the Methyl Valerate peak (usually elutes earlier) or mass shifts.
-
Criteria:
-
Purity > 98%.[1]
-
Isotopic Enrichment > 98 atom % D.
-
Self-Validating Decision Tree
Caption: Figure 2. Decision tree for validating isotopic purity and chemical stability prior to assay usage.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7991, Valeric acid. Retrieved from [Link]
- Kumbhar, P. S., & Yadav, G. D. (1989). Esterification of valeric acid with methanol: Kinetics and catalysis. Chemical Engineering Science. (General mechanism reference).
- Smith, R. M. (2013). Understanding the stability of deuterated internal standards in LC-MS bioanalysis. Bioanalysis, 5(9). (General principles of H/D exchange).
Sources
A Technical Guide to Elucidating Metabolic Flux: Tracing Pentanoic Acid Pathways with Deuterium-Labeled Isotopes
Introduction: Pentanoic Acid - More Than a Pungent Molecule
Pentanoic acid, also known as valeric acid, is a five-carbon saturated fatty acid that has long been recognized for its characteristic pungent odor.[1] However, its significance extends far beyond its organoleptic properties. In the realm of metabolic research, pentanoic acid serves as a crucial intermediate, providing a window into fatty acid oxidation, gut microbiome activity, and cellular energy homeostasis.[2][3] This straight-chain fatty acid is not only a product of anaerobic fermentation by gut bacteria but also a signaling molecule with systemic effects, making it a molecule of increasing interest in health and disease.[3][4][5] Understanding the metabolic fate of pentanoic acid is paramount for researchers in drug development and metabolic disorders, as its pathways intersect with central carbon metabolism and lipid biosynthesis.
This guide provides an in-depth exploration of the metabolic pathways involving pentanoic acid and introduces a robust methodology for their investigation using pentanoic-d4 acid as a stable isotope tracer. We will delve into the theoretical underpinnings of metabolic tracing, provide detailed experimental protocols, and discuss the analytical techniques required for precise quantification, empowering researchers to unravel the complexities of fatty acid metabolism in their own experimental systems.
The Metabolic Journey of Pentanoic Acid
The metabolism of pentanoic acid primarily occurs within the mitochondrial matrix via the β-oxidation spiral. However, its journey begins with absorption and activation. Pentanoic acid produced in the colon by gut microbiota is absorbed and transported to the liver via the portal vein.[3] In hepatocytes and other tissues, it is activated to its coenzyme A (CoA) derivative, pentanoyl-CoA, a prerequisite for its entry into oxidative pathways.
The β-oxidation of pentanoyl-CoA is unique in that, being an odd-chain fatty acid, it yields both acetyl-CoA and propionyl-CoA.[3] This distinguishes it from the more common even-chain fatty acids which exclusively produce acetyl-CoA. This metabolic divergence is a key reason for the scientific interest in pentanoic acid.
The metabolic fates of these two products are central to cellular bioenergetics:
-
Acetyl-CoA: Enters the tricarboxylic acid (TCA) cycle, where it is oxidized to produce ATP, or it can be utilized for the synthesis of other biomolecules such as fatty acids and cholesterol.
-
Propionyl-CoA: Is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA. Succinyl-CoA is an intermediate of the TCA cycle, thus providing an anaplerotic entry point that replenishes the cycle's intermediates. This is particularly significant in tissues with high energy demands.
The following diagram illustrates the core metabolic pathway of pentanoic acid:
Caption: Core metabolic pathway of pentanoic acid.
Illuminating the Path: The Power of Pentanoic-d4 Acid Tracers
To quantitatively assess the flux through these metabolic pathways, stable isotope tracers are indispensable tools.[6] Pentanoic-d4 acid, where four hydrogen atoms are replaced with deuterium, is an excellent choice for these studies. The rationale for using a deuterated tracer lies in its stability and the ease of detection by mass spectrometry. The mass difference between the labeled (d4) and unlabeled (d0) pentanoic acid allows for their distinct detection and quantification.
By introducing a known amount of pentanoic-d4 acid into a biological system, researchers can trace the incorporation of the deuterium label into downstream metabolites. This provides a dynamic view of metabolic activity, which is a significant advantage over static measurements of metabolite concentrations.
Experimental Design and Protocols for Pentanoic-d4 Acid Tracer Studies
A well-designed tracer study is crucial for obtaining meaningful and reproducible data. The following protocol outlines a general workflow for an in vivo study using a constant infusion of pentanoic-d4 acid.
I. Preparation of the Tracer Infusate
-
Tracer Selection: Obtain high-purity pentanoic-d4 acid. The position of the deuterium labels should be stable and not subject to exchange with solvent protons.
-
Solubilization: For intravenous administration, the fatty acid tracer must be complexed with albumin to ensure solubility in aqueous solutions.[7]
-
Prepare a sterile solution of fatty-acid-free bovine serum albumin (BSA) in saline.
-
Slowly add the pentanoic-d4 acid to the BSA solution while stirring to facilitate complexation.
-
The final concentration of the tracer should be calculated to achieve the desired infusion rate.
-
-
Sterilization: The final infusate must be sterile-filtered before administration.
II. In Vivo Tracer Administration
The constant infusion method is often preferred as it allows the system to reach an isotopic steady state, simplifying the calculation of metabolic flux.[7]
-
Animal Preparation: Acclimatize the experimental animals and, if necessary, surgically implant catheters for infusion and blood sampling.
-
Priming Dose (Optional but Recommended): To reduce the time required to reach isotopic steady state, a priming bolus of the tracer can be administered at the beginning of the infusion.[6][8] The priming dose is typically a multiple of the infusion rate.
-
Constant Infusion: Infuse the pentanoic-d4 acid tracer at a constant rate using a calibrated syringe pump. The infusion rate will depend on the animal model and the specific metabolic questions being addressed.
III. Sample Collection and Processing
-
Blood Sampling: Collect blood samples at predetermined time points. A baseline sample should be collected before the infusion begins. Subsequent samples are collected during the infusion to monitor the approach to isotopic steady state.
-
Tissue Harvesting: At the end of the infusion period, tissues of interest (e.g., liver, muscle, adipose tissue) should be rapidly excised and flash-frozen in liquid nitrogen to quench metabolic activity.
-
Sample Storage: Store all samples at -80°C until analysis.
The following diagram outlines the experimental workflow for a pentanoic-d4 acid tracer study:
Caption: Experimental workflow for a pentanoic-d4 acid tracer study.
Analytical Quantification: The Role of Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for quantifying the isotopic enrichment of pentanoic acid and its downstream metabolites.[2][9]
I. Sample Preparation for LC-MS/MS
-
Metabolite Extraction:
-
Plasma: Perform a protein precipitation step (e.g., with cold methanol or acetonitrile) to remove proteins and release fatty acids.
-
Tissues: Homogenize the frozen tissue in a suitable solvent system (e.g., a mixture of methanol, chloroform, and water) to extract a broad range of metabolites.
-
-
Derivatization (Optional): To improve chromatographic separation and ionization efficiency, fatty acids can be derivatized. However, modern LC-MS systems often have sufficient sensitivity for the analysis of underivatized short-chain fatty acids.
II. LC-MS/MS Analysis
-
Chromatographic Separation: Use a suitable liquid chromatography column (e.g., a C18 reversed-phase column) to separate pentanoic acid from other metabolites in the extract.
-
Mass Spectrometric Detection:
-
Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Establish specific MRM transitions for both unlabeled (d0) and labeled (d4) pentanoic acid, as well as for key downstream metabolites like acetyl-CoA and succinyl-CoA.
-
III. Data Analysis and Interpretation
The primary data output from the LC-MS/MS analysis is the ratio of the labeled (d4) to unlabeled (d0) forms of pentanoic acid and its metabolites. This isotopic enrichment data can be used to calculate various metabolic parameters.
| Parameter | Description | Calculation |
| Rate of Appearance (Ra) | The rate at which endogenous pentanoic acid enters the circulation. | Ra = Infusion Rate * [(Enrichment_infusate / Enrichment_plasma) - 1] |
| Fractional Synthesis Rate (FSR) | The fraction of a downstream metabolite pool that is newly synthesized from the tracer. | FSR = (Enrichment_product / Enrichment_precursor) * 100% |
| Absolute Synthesis Rate (ASR) | The absolute rate of synthesis of a downstream metabolite. | ASR = FSR * Pool Size_product |
Note: The specific equations for flux calculations can vary depending on the experimental model (e.g., steady-state vs. non-steady-state) and the assumptions made.
Conclusion: A Powerful Tool for Metabolic Discovery
The use of pentanoic-d4 acid as a metabolic tracer, coupled with rigorous experimental design and sensitive analytical techniques, provides a powerful platform for investigating the intricacies of fatty acid metabolism. This approach allows researchers to move beyond static snapshots of metabolite levels and gain a dynamic understanding of metabolic flux in health and disease. The insights gained from such studies are invaluable for identifying novel therapeutic targets and developing innovative strategies for the management of metabolic disorders. By carefully considering the principles and protocols outlined in this guide, researchers can confidently embark on their own investigations into the fascinating world of pentanoic acid metabolism.
References
-
Mtoz Biolabs. Pentanoic Acid Analysis Service. Accessed February 7, 2024. [Link]
-
Lange, J.-P., et al. (2019). Pentanoic acid from γ-valerolactone and formic acid using bifunctional catalysis. Green Chemistry, 21(19), 5344-5356. [Link]
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Lee, S. H., et al. (2001). Pentanoic Acid, a Novel Protein Synthesis Stimulant for Chinese Hamster Ovary(CHO) Cells. Biotechnology Progress, 17(1), 163-167. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7991, Pentanoic acid. Accessed February 7, 2024. [Link]
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Venn-Watson, S., & Schork, N. (2023). Molecular and cellular mechanisms of pentadecanoic acid. World Journal of Diabetes, 14(11), 1666-1681. [Link]
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Wikipedia. Valeric acid. Accessed February 7, 2024. [Link]
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Venn-Watson, S., et al. (2022). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients, 14(15), 3123. [Link]
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Mittendorfer, B. (2011). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of lipid research, 52(1), 7-17. [Link]
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Li, Y., et al. (2023). Exploring the gut microbiota-microbial metabolites-targets regulatory network in metabolic dysfunction-associated steatotic liver disease. Frontiers in Microbiology, 14, 1279140. [Link]
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Jackson, K. G., & Fielding, B. A. (2017). HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes in. Journal of Endocrinology, 234(1), E1-E10. [Link]
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Evans, C. (2017, July 12). Isotope Labeling in Metabolomics and Fluxomics. YouTube. [Link]
-
Liang, X., & Liang, J. (1975). Effects of pentanoic acid and 4-pentenoic acid on the intracellular fluxes of acetyl coenzyme A in Tetrahymena. Biochimica et Biophysica Acta (BBA) - General Subjects, 392(2), 229-238. [Link]
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MetwareBio. (2023). Valeric Acid: A Small Molecule with Big Impacts on Human Health. Accessed February 7, 2024. [Link]
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Tumanov, S., & Schulze, A. (2017). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1603, 197-209. [Link]
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Metabolic Solutions, Inc. (2014). Fatty Acid Metabolism Measured with Stable Isotope Tracers. [Link]
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Tumanov, S., & Schulze, A. (2017). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Molecular Biology, 1603, 197-209. [Link]
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Matuszewska, A., et al. (2020). Valeric Acid, a Gut Microbiota Product, Penetrates to the Eye and Lowers Intraocular Pressure in Rats. Nutrients, 12(2), 387. [Link]
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Virtanen, K. A. (2024). Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. Diabetes, 73(1), 1-10. [Link]
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Li, Y., et al. (2016). Analysis of liposoluble carboxylic acids metabolome in human serum by stable isotope labeling coupled with liquid chromatography-mass spectrometry. Analytica Chimica Acta, 942, 77-87. [Link]
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National Institute of Standards and Technology. Pentanoic acid. In NIST Chemistry WebBook. Accessed February 7, 2024. [Link]
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Jenkins, B., et al. (2021). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 26(16), 4968. [Link]
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Calvano, C. D., et al. (2020). Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Molecules, 25(18), 4235. [Link]
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Le, A., & Sikalidis, A. K. (2016). C-13 Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells. Methods in molecular biology (Clifton, N.J.), 1378, 137-146. [Link]
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Metabolon. Valeric Acid. Accessed February 7, 2024. [Link]
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Jenkins, B., et al. (2021). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules (Basel, Switzerland), 26(16), 4968. [Link]
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Liu, X., et al. (2022). Isotope tracing in health and disease. Acta pharmaceutica Sinica. B, 12(3), 1085-1098. [Link]
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Azzu, V., & Vacca, M. (2020). The Metabolic Role of Gut Microbiota in the Development of Nonalcoholic Fatty Liver Disease and Cardiovascular Disease. International Journal of Molecular Sciences, 21(19), 7083. [Link]
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Petras, D., et al. (2023). Mass spectrometry imaging of natural carbonyl products directly from agar-based microbial interactions using 4-APEBA derivatization. bioRxiv. [Link]
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Sud M, et al. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 13(1), 116. [Link]
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Navigating Isotopic Nuances: A Technical Guide to Pentanoic-d4 and Pentanoic-d9 Acid in Research
In the landscape of modern analytical chemistry and drug development, the precision of quantitative analysis is paramount. Stable isotope-labeled internal standards are the bedrock of this precision, particularly in mass spectrometry-based methodologies. Among these, deuterated compounds are workhorses, and the subtle differences between various isotopologues can have significant implications for experimental design and data integrity. This guide provides an in-depth technical exploration of two such isotopes of pentanoic acid: pentanoic-d4 acid and pentanoic-d9 acid, offering researchers, scientists, and drug development professionals a comprehensive understanding of their core differences and strategic applications.
The Foundation: Understanding Isotopic Labeling in Pentanoic Acid
Pentanoic acid, a five-carbon straight-chain fatty acid also known as valeric acid, plays a role in various biological processes and serves as a common structural motif in pharmaceuticals. Its chemical formula is CH₃(CH₂)₃COOH.[1][2] Isotopic labeling involves the substitution of one or more of its hydrogen atoms with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[3] This substitution results in a compound that is chemically almost identical to its unlabeled counterpart but has a higher mass, allowing it to be distinguished in mass spectrometry.[3]
The key distinction between pentanoic-d4 and pentanoic-d9 acid lies in the number and position of the deuterium atoms.
-
Pentanoic-d9 Acid: In this isotopologue, all nine hydrogen atoms on the pentyl chain are replaced by deuterium atoms. Its chemical structure is CD₃(CD₂)₃COOH.[4] This near-complete labeling provides a significant mass shift from the unlabeled pentanoic acid.
-
Pentanoic-d4 Acid: The term "pentanoic-d4 acid" can refer to several isomers, as there are multiple positions where four deuterium atoms can be placed. However, a commonly available and utilized form is pentanoic-2,2,3,3-d4 acid . In this specific isomer, the four deuterium atoms are located on the two carbons adjacent to the carboxyl group.
This difference in labeling patterns is not arbitrary; it is a result of specific synthetic routes and has direct consequences for the analytical applications of these compounds.
A Tale of Two Isotopes: Structural and Physicochemical Properties
While chemically similar, the difference in deuterium content between pentanoic-d4 and pentanoic-d9 acid leads to distinct physical and spectral properties.
| Property | Pentanoic Acid | Pentanoic-2,2,3,3-d4 Acid | Pentanoic-d9 Acid |
| Molecular Formula | C₅H₁₀O₂ | C₅H₆D₄O₂ | C₅HD₉O₂ |
| Molecular Weight | 102.13 g/mol | 106.16 g/mol | 111.19 g/mol |
| CAS Number | 109-52-4 | 1219804-71-3 | 115871-50-6 |
These seemingly small differences in mass are the cornerstone of their utility in analytical methods.
The Analytical Arena: Mass Spectrometry and NMR Spectroscopy
The choice between pentanoic-d4 and pentanoic-d9 acid as an internal standard is primarily dictated by the requirements of the analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry: A Game of Mass and Fragmentation
In mass spectrometry, an internal standard should ideally co-elute with the analyte while being clearly distinguishable by its mass-to-charge ratio (m/z). Both d4 and d9 variants achieve this, but the extent of deuteration influences the choice.
Pentanoic-d9 Acid: The Gold Standard for Robustness
For most quantitative applications, pentanoic-d9 acid is the preferred internal standard. The +9 mass unit difference provides a substantial separation from the unlabeled analyte's isotopic cluster, minimizing the risk of cross-talk or interference.[5]
Mass Fragmentation Analysis:
The fragmentation of carboxylic acids in mass spectrometry often involves characteristic losses of water (H₂O), the carboxyl group (COOH), or alkyl fragments.[6]
-
Unlabeled Pentanoic Acid: Will exhibit a molecular ion peak (M+) at m/z 102, with fragments corresponding to [M-OH]+ (m/z 85) and [M-COOH]+ (m/z 57).
-
Pentanoic-d9 Acid: The molecular ion will be at m/z 111. The fragmentation pattern will be shifted accordingly. For instance, the loss of the carboxyl group will still result in a fragment derived from the deuterated alkyl chain.
The significant mass difference of pentanoic-d9 ensures that its fragment ions are also well-separated from the fragment ions of the unlabeled analyte, which is crucial for the specificity of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments in tandem mass spectrometry.
Pentanoic-d4 Acid: A Strategic Choice for Specific Scenarios
While pentanoic-d9 is often ideal, there are situations where a partially deuterated standard like pentanoic-2,2,3,3-d4 acid may be chosen. The +4 mass unit difference is generally sufficient to move the molecular ion and key fragments outside the isotopic envelope of the unlabeled compound.
Comparative Mass Fragmentation:
-
Pentanoic-2,2,3,3-d4 Acid: The molecular ion will be at m/z 106. The fragmentation pattern will be a hybrid of the labeled and unlabeled portions of the molecule. Cleavage at different points of the carbon chain will yield fragments with and without deuterium atoms. This can be advantageous in mechanistic studies where the fate of specific parts of the molecule is being investigated.
However, a potential drawback of using a less-deuterated standard is the smaller mass difference, which in some cases might lead to a higher risk of isotopic cross-contamination, especially if the analyte concentrations are very high.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Structure
In NMR spectroscopy, the presence of deuterium dramatically alters the spectra, providing unique analytical handles.
¹H NMR Spectroscopy:
-
Pentanoic-d9 Acid: The ¹H NMR spectrum will be virtually silent, with only a very small residual proton signal from any isotopic impurity and the signal from the carboxylic acid proton (if not exchanged with a deuterated solvent). This makes it an excellent "blank" matrix for certain NMR-based assays.
-
Pentanoic-2,2,3,3-d4 Acid: The ¹H NMR spectrum will show signals for the protons at the C4 and C5 positions (the ethyl group), while the signals for the protons at the C2 and C3 positions will be absent. This selective disappearance of signals can be a powerful tool for signal assignment in complex spectra.
¹³C NMR Spectroscopy:
-
Pentanoic-d9 Acid: The ¹³C NMR spectrum will show signals for all five carbon atoms. However, the signals for the deuterated carbons will be split into multiplets due to coupling with deuterium (which has a spin of 1) and will have a lower intensity.
-
Pentanoic-2,2,3,3-d4 Acid: The signals for C2 and C3 will be split and show reduced intensity, while the signals for C1 (carboxyl), C4, and C5 will appear as singlets (assuming proton decoupling).
²H (Deuterium) NMR Spectroscopy:
Deuterium NMR can be used to directly observe the deuterated positions in the molecule.[7]
-
Pentanoic-d9 Acid: The ²H NMR spectrum will show signals corresponding to the different deuterated positions in the molecule, providing information about the isotopic purity and labeling pattern.
-
Pentanoic-2,2,3,3-d4 Acid: The ²H NMR spectrum will only show signals for the deuterium atoms at the C2 and C3 positions.
Practical Applications and Experimental Workflows
The choice between pentanoic-d4 and pentanoic-d9 acid is ultimately guided by the specific research question and the analytical platform.
Pharmacokinetic Studies
In pharmacokinetic (PK) studies, a deuterated version of a drug is often used as an internal standard to quantify the concentration of the unlabeled drug in biological matrices like plasma or urine over time.[8]
Experimental Workflow: Quantification of a Pentanoic Acid-Containing Drug in Plasma using LC-MS/MS
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Technical Guide: Safe Handling and Application of Pentanoic-d4 Acid
Executive Summary
Pentanoic-d4 acid (Valeric acid-d4) is a high-value deuterated fatty acid utilized primarily as an internal standard in NMR spectroscopy and as a metabolic tracer in flux analysis. While it shares the corrosive and noxious physical properties of non-deuterated valeric acid, its application in trace analysis and drug development (the "deuterium switch") demands a higher tier of handling rigor to maintain isotopic purity.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a workflow-integrated safety protocol. It addresses the dual challenges of chemical safety (preventing severe tissue damage) and scientific integrity (preventing H-D exchange and cross-contamination).
Part 1: Chemical Identity & Isotopic Considerations
Researchers must distinguish between the specific isotopologue in use, as "Pentanoic-d4" typically refers to Pentanoic-2,2,3,3-d4 acid , where deuterium replaces protons at the alpha and beta positions.
Physicochemical Properties Table
| Property | Data (Pentanoic-d4 Acid) | Scientific Context |
| CAS Number | Varies by isomer (e.g., 1219803-97-0 for 2,2,3,3-d4) | Verify specific isomer for NMR peak assignment. |
| Appearance | Colorless liquid | Visually identical to water; clear labeling is critical. |
| Odor | Stench (Unpleasant, rancid) | Distinctive "sweaty sock" odor detectable at ppb levels. |
| Boiling Point | ~186°C (367°F) | High boiler; difficult to remove by rotary evaporation. |
| Flash Point | 86°C (187°F) | Combustible liquid (Class IIIA). |
| Corrosivity | Skin Corr.[1][2] 1B | Causes irreversible tissue destruction on contact. |
| Isotopic Purity | Typically ≥98 atom % D | Critical for quantitative Mass Spec/NMR accuracy. |
Part 2: Critical Hazard Assessment
The Corrosivity Vector
Pentanoic acid is a short-chain fatty acid that penetrates skin rapidly. Unlike mineral acids (like HCl), which cause immediate surface burns, organic acids can penetrate the lipid bilayer before dissociating, potentially causing deeper tissue damage.
-
Risk: Permanent eye damage and scarring.
-
Mitigation: Standard nitrile gloves offer only splash protection. For prolonged handling or spill cleanup, Silver Shield/4H (Laminate) gloves are required due to the permeation potential of small organic acids.
The "Stench" Hazard
The odor of pentanoic acid is not merely a nuisance; it is a contamination vector.
-
Mechanism: The molecule adheres to surfaces, clothing, and hair.
-
Impact: A minor spill outside a fume hood can render a lab uninhabitable for days and introduce background noise in sensitive mass spectrometry (MS) assays.
Isotopic Instability (H-D Exchange)
While the C-D bonds (alkyl chain) are stable, the carboxylic acid proton (-COOH) is labile.
-
Scenario: If the product is supplied as -COOD (fully deuterated carboxyl group), exposure to atmospheric moisture will result in rapid H-D exchange, converting -COOD to -COOH and degrading the isotopic purity.
-
Note: Most Pentanoic-d4 is supplied as -COOH (only alkyl chain deuterated), making it less moisture-sensitive chemically, but hygroscopicity remains a weighing error risk.
Part 3: Advanced Handling & Storage Protocols
Storage Architecture
To maintain the "E-E-A-T" standard of trustworthiness in your data, storage must prevent degradation.
-
Primary Container: Glass ampoules are superior. If using screw-cap vials, wrap the neck with Parafilm and store inside a secondary jar containing desiccant.
-
Temperature: Store at room temperature or 4°C. Avoid freezing if not necessary, as repeated freeze-thaw cycles can compromise seal integrity.
-
Inert Atmosphere: After opening an ampoule, transfer unused reagent to a vial purged with dry Nitrogen or Argon.
Diagram 1: Safety & Response Hierarchy
This decision logic ensures users prioritize personal safety over experiment salvage.
Caption: Decision matrix for immediate response to Pentanoic-d4 acid exposure events.
Part 4: Experimental Workflow (NMR Standard Preparation)
Objective: Prepare a 10 mM Internal Standard solution in CDCl3 without isotopic dilution or safety incidents.
Reagents:
-
Pentanoic-d4 acid (>98% D).
-
Chloroform-d (CDCl3).
-
Class A Volumetric Flask (10 mL).
Protocol:
-
Engineering Controls: Perform all steps inside a certified chemical fume hood. Ensure sash is at the working height.
-
PPE: Wear safety goggles (not just glasses), a lab coat, and double nitrile gloves.
-
Weighing (The Critical Step):
-
Challenge: Weighing volatile, corrosive liquids is difficult.
-
Technique: Do not pipette directly onto the balance pan.
-
Step A: Tare the volumetric flask containing ~5 mL of CDCl3.
-
Step B: Using a glass Pasteur pipette, add approximately 10.6 mg (calculated based on MW) of Pentanoic-d4 directly into the solvent.
-
Step C: Record the exact mass.
-
-
Dilution: Fill to the mark with CDCl3. Stopper and invert 10 times.
-
Waste Management: Dispose of the pipette immediately into a solid waste container inside the hood to contain the stench. Do not leave it on the bench.
Diagram 2: Contamination-Free Workflow
This workflow visualizes the path to protect both the scientist and the sample purity.
Caption: Operational workflow emphasizing containment of the "stench" and moisture exclusion.
Part 5: Emergency & Disposal Data
Spill Management
-
Small Spills (<10 mL): Cover with sodium bicarbonate or a commercial acid neutralizer. Once bubbling ceases, sweep into a bag. Wipe area with water and detergent to remove the odor.
-
Large Spills: Evacuate the lab. The odor will be overwhelming. Require HazMat team with respiratory protection.
Disposal[2][4][7]
-
Classification: Hazardous Waste (Corrosive, Organic).
-
Method: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber. Never pour down the drain; it will damage plumbing and create a lingering odor in the building drainage system.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7991, Valeric Acid. Retrieved from [Link]
Sources
Role of pentanoic-d4 acid in short-chain fatty acid (SCFA) research
The Role of Pentanoic-d4 Acid in Short-Chain Fatty Acid (SCFA) Research
Executive Summary
In the domain of microbiome metabolomics, Short-Chain Fatty Acids (SCFAs) act as the primary signaling transducers between the gut microbiota and host physiology. While acetate (C2), propionate (C3), and butyrate (C4) dominate the literature, valeric acid (pentanoic acid, C5) is emerging as a critical biomarker for proteolytic fermentation and gut mucosal integrity.
Accurate quantitation of valeric acid is notoriously difficult due to its semi-volatility, lipophilicity, and low endogenous abundance relative to C2–C4 acids. Pentanoic-d4 acid (Valeric acid-d4) serves as the requisite stable isotope-labeled internal standard (SIL-IS) to overcome these analytical barriers. This guide details the technical integration of pentanoic-d4 acid into GC-MS and LC-MS workflows, establishing it as a pillar of high-fidelity SCFA profiling.
Part 1: The Analytical Imperative
The C5 Quantification Challenge
Standard SCFA protocols often rely on a single internal standard (e.g., 2-ethylbutyric acid) to normalize the entire C2–C6 spectrum. This approach fails for valeric acid due to:
-
Differential Extraction Efficiency: C5 acids partition differently than C2/C3 in organic solvents (e.g., ether, ethyl acetate) due to increased hydrophobicity.
-
Volatility Mismatch: During sample concentration (e.g., nitrogen blow-down), C5 losses differ significantly from C2/C3.
-
Matrix Suppression: In LC-MS, co-eluting hydrophobic lipids in fecal matrices suppress C5 ionization differently than early-eluting C2/C3 acids.
The Solution: Isotopic Dilution Mass Spectrometry (IDMS). Using Pentanoic-2,2,3,3-d4 acid provides an identical physicochemical match to endogenous valerate, correcting for extraction loss, evaporation, and ionization suppression in real-time.
Part 2: Pentanoic-d4 Acid Profile
To ensure reproducibility, the internal standard must meet strict isotopic purity criteria to prevent "cross-talk" with the endogenous analyte signals.
| Property | Specification | Critical Relevance |
| Chemical Name | Pentanoic-2,2,3,3-d4 acid | Deuterium placement on |
| CAS Number | 1219804-71-3 | Unique identifier for the 2,2,3,3-d4 isotopologue. |
| Molecular Weight | 106.16 g/mol | +4 Da shift from endogenous Pentanoic Acid (102.13 g/mol ). |
| Isotopic Purity | Prevents M+0 contribution that would bias low-concentration endogenous measurements. | |
| Solubility | Methanol, Ethyl Acetate | Compatible with both GC (organic) and LC (organic/aqueous) workflows. |
Part 3: Methodological Integration
Workflow A: High-Sensitivity LC-MS/MS (3-NPH Derivatization)
For low-volume biological samples (serum, murine tissues), derivatization with 3-Nitrophenylhydrazine (3-NPH) is the gold standard.[1] It converts SCFAs into stable, hydrophobic hydrazides with high ESI(-) ionization efficiency.
Protocol Logic:
-
Spiking: Pentanoic-d4 is added before any extraction to track recovery.
-
Reaction: Carboxyl groups react with 3-NPH using EDC/Pyridine as catalysts.
-
Detection: The d4-label shifts the precursor ion by +4 Da, allowing specific MRM (Multiple Reaction Monitoring) transitions.
Step-by-Step Protocol:
-
Sample Prep: Mix 20
L plasma/fecal supernatant with 10 L Pentanoic-d4 IS working solution (10 M in 50% MeOH). -
Derivatization: Add 20
L of 200 mM 3-NPH (in 50% MeOH) and 20 L of 120 mM EDC/6% Pyridine. -
Incubation: Vortex and heat at 40°C for 30 minutes.
-
Quenching: Add 140
L of 0.1% Formic Acid/Water to stabilize the hydrazides. -
LC-MS Analysis: Inject 5
L onto a C18 column.
MRM Transitions (Negative Mode):
-
Valeric Acid-3-NPH:
236 137 (Loss of nitro-aromatic ring). -
Pentanoic-d4-3-NPH:
240 137 (Target) or 240 141 (if retaining d4 in fragment). Note: The standard transition targets the common 3-NPH fragment (m/z 137), so the specificity comes from the Precursor (240 vs 236).
Workflow B: GC-MS (Propyl Chloroformate Derivatization)
GC-MS remains the workhorse for fecal SCFA analysis. The McLafferty Rearrangement dictates the fragmentation logic.
-
Endogenous Valeric Acid (Propyl Ester):
-
Molecular Ion:
144. -
Base Peak (McLafferty):
60 (Acetic acid enol).
-
-
Pentanoic-2,2,3,3-d4 Acid (Propyl Ester):
Part 4: Visualization & Logic
Diagram 1: Decision Logic for Internal Standard Selection
This decision tree guides researchers on when to strictly use Pentanoic-d4 versus a general IS like 2-Ethylbutyric acid.
Caption: Decision matrix for selecting Pentanoic-d4 acid. It is mandatory for C5-targeted studies and high-complexity matrices where extraction efficiency varies.
Diagram 2: 3-NPH Derivatization Pathway (LC-MS)
Visualizing the chemical transformation that enables high-sensitivity detection.
Caption: Reaction scheme for 3-NPH derivatization. The d4-label is retained in the hydrophobic hydrazide product, shifting the precursor mass.
Part 5: Data Interpretation & Quality Control
Response Factor Calculation
Do not assume a 1:1 response ratio between the deuterated standard and the analyte. Deuterium isotope effects can slightly alter ionization efficiency.
-
Acceptance Criteria: RF should be constant (
15%) across the calibration range (0.1 M – 1000 M).
Linearity and Limits
Using Pentanoic-d4, typical validation metrics in human plasma are:
-
LOD (Limit of Detection): ~0.05
M (LC-MS/MS with 3-NPH) -
Precision (CV%): < 5% (Intra-day), < 10% (Inter-day)
References
-
Han, J., et al. (2015). "Metabolomics of short-chain fatty acids in biological samples using 3-nitrophenylhydrazine derivatization and LC-MS/MS." Analytical Chemistry.
-
Liebisch, G., et al. (2019). "Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry." Journal of Lipid Research.
-
Furuhashi, T., et al. (2018). "GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation." Agilent Application Notes.
-
Sigma-Aldrich. "Pentanoic-d4 Acid Product Specification & CAS 1219804-71-3."
-
Chan, S., et al. (2017). "Quantifying Gut Microbial Short-Chain Fatty Acids... Using a Rapid LC-MS Platform." Analytical Chemistry.
Sources
- 1. Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ro.ecu.edu.au [ro.ecu.edu.au]
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- 4. gcms.cz [gcms.cz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes: Quantitative Analysis of Pentanoic Acid in Biological Matrices Using Pentanoic-d4 Acid as an Internal Standard
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and accurate quantification of pentanoic acid in biological samples, such as plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol herein establishes the use of pentanoic-d4 acid as a stable isotope-labeled (SIL) internal standard, a methodology widely recognized as the gold standard for mitigating analytical variability and ensuring data integrity. This guide will delve into the foundational principles of internal standardization, the physicochemical properties of pentanoic acid, a detailed step-by-step experimental protocol, and the framework for method validation in accordance with regulatory expectations.
The Foundational Principle: Ensuring Accuracy with Internal Standards
In quantitative bioanalysis, achieving precision and accuracy is paramount. However, the analytical process is susceptible to various sources of error, including sample loss during extraction, inconsistencies in injection volume, and matrix effects where co-eluting compounds suppress or enhance the analyte signal.[1] An internal standard (IS) is a compound with physicochemical properties nearly identical to the analyte of interest, which is added at a constant, known concentration to every sample, calibrator, and quality control (QC) sample at the earliest stage of sample preparation.
By tracking the signal of the IS alongside the analyte, we can normalize for procedural variability. The final quantification is based on the ratio of the analyte's response to the internal standard's response. This ratio remains stable even if absolute signal intensities fluctuate, thereby correcting for errors introduced during the analytical workflow.
Why Pentanoic-d4 Acid is the Gold Standard for Pentanoic Acid Analysis
The ideal internal standard is a stable isotope-labeled version of the analyte. Pentanoic-d4 acid is chemically identical to pentanoic acid, with the critical difference being the replacement of four hydrogen atoms with their heavier deuterium isotopes. This substitution results in a mass shift that is easily distinguishable by the mass spectrometer, yet it does not significantly alter the compound's chemical behavior.
This near-perfect chemical mimicry ensures that pentanoic-d4 acid co-elutes with pentanoic acid during chromatography and experiences the same extraction recovery and ionization efficiency (or suppression/enhancement).[1] This co-behavior provides the most accurate correction for any analytical variability, a principle that is foundational to robust method validation as outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[2]
Analyte and Internal Standard Profile
A thorough understanding of the analyte and internal standard is critical for method development.
| Property | Pentanoic Acid (Valeric Acid) | Pentanoic-d4 Acid (Internal Standard) | Rationale for Selection |
| Chemical Formula | C₅H₁₀O₂ | C₅H₆D₄O₂ | Identical core structure ensures similar chemical behavior. |
| Molar Mass | 102.13 g/mol | Approx. 106.15 g/mol | Mass difference of +4 Da allows for clear differentiation by the mass spectrometer without isotopic crosstalk. |
| Appearance | Colorless liquid | Colorless liquid | Identical physical state simplifies handling and solution preparation. |
| Boiling Point | ~186 °C | ~186 °C | Identical boiling points ensure similar behavior during any evaporation steps. |
| Solubility | Poorly soluble in water; soluble in organic solvents. | Expected to be identical to the unlabeled form. | Ensures both compounds behave similarly during liquid-liquid or solid-phase extraction. |
| pKa | ~4.82 | Expected to be identical to the unlabeled form. | Identical acidity ensures consistent ionization behavior in the MS source. |
Data sourced from various chemical suppliers and databases.[3][4][5][6]
Experimental Protocol: Quantification of Pentanoic Acid in Human Plasma
This protocol describes a representative method for the analysis of pentanoic acid in human plasma. As with all bioanalytical methods, this procedure must be fully validated according to ICH and FDA guidelines to demonstrate it is fit for its intended purpose.[2]
Reagents and Materials
-
Analytes: Pentanoic Acid (≥99.5% purity), Pentanoic-d4 Acid (≥98% isotopic purity)
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Methyl tert-butyl ether (MTBE, HPLC grade)
-
Reagents: Formic Acid (LC-MS grade), 3-nitrophenylhydrazine hydrochloride (3-NPH), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Pyridine
-
Biological Matrix: Drug-free human plasma (screened for interferences)
Solution Preparation
-
Pentanoic Acid Stock (S1): Accurately weigh ~10 mg of pentanoic acid and dissolve in 10 mL of methanol to achieve a final concentration of 1 mg/mL.
-
Pentanoic-d4 Acid IS Stock (IS-S1): Accurately weigh ~10 mg of pentanoic-d4 acid and dissolve in 10 mL of methanol to achieve a final concentration of 1 mg/mL.
-
Causality Note: Preparing stock solutions in a non-aqueous solvent like methanol enhances long-term stability. Storing at -20°C or below is recommended.
-
Calibration Curve Spiking Solutions: Prepare a series of working solutions by serially diluting the Pentanoic Acid Stock (S1) with 50:50 methanol:water. These solutions will be used to spike into blank plasma to create calibration standards (e.g., ranging from 0.1 µg/mL to 100 µg/mL).
-
Internal Standard Spiking Solution (IS-WS): Dilute the IS Stock (IS-S1) with acetonitrile to a final concentration of 5 µg/mL.
-
Causality Note: The IS concentration is chosen to be in the mid-range of the calibration curve to ensure a robust and consistent detector response across all samples. Acetonitrile is used as the diluent as it will also serve as the protein precipitation solvent.
Sample Preparation Workflow
The analysis of short-chain fatty acids like pentanoic acid by reversed-phase LC-MS is challenging due to their high polarity and poor retention. Therefore, a derivatization step is employed to increase their hydrophobicity and improve chromatographic performance.[4][5][6]
-
Generate Calibration Curve: For each calibration standard, calculate the PAR. Plot the PAR (y-axis) against the known concentration of pentanoic acid (x-axis). Apply a linear regression with a 1/x² weighting. The acceptance criteria for the curve should be an R² value > 0.99.
-
Quantify Unknowns: Calculate the PAR for each unknown sample. Use the regression equation from the calibration curve to determine the concentration of pentanoic acid in the unknown sample.
Method Validation Framework
To ensure the method is trustworthy and robust, a full validation must be performed according to regulatory guidelines such as the ICH M10 Bioanalytical Method Validation and Study Sample Analysis . [2]Key parameters to assess include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components. This is tested by analyzing at least six different batches of blank plasma.
-
Accuracy and Precision: Assessed by analyzing QC samples at multiple concentration levels (low, medium, high) in multiple replicates on different days. Accuracy should be within ±15% of the nominal value, and precision (%CV) should be ≤15%.
-
Calibration Curve: Linearity and range of the assay.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Analyte stability in the biological matrix under various storage conditions (freeze-thaw, short-term benchtop, long-term storage).
Conclusion
The use of pentanoic-d4 acid as a stable isotope-labeled internal standard is the most reliable strategy for the quantitative analysis of pentanoic acid in complex biological matrices. Its near-identical chemical properties ensure that it effectively corrects for procedural variability, leading to highly accurate and precise data. The LC-MS/MS protocol detailed here, which includes a critical derivatization step, provides a robust framework for researchers. Adherence to this protocol, coupled with a comprehensive validation strategy guided by international regulatory standards, will ensure the generation of high-quality, defensible data suitable for drug development and clinical research applications.
References
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- Zheng, X., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Analytical and Bioanalytical Chemistry, 413(25), 6333–6341.
-
Rist, M., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]
- Han, J., et al. (2015). A sensitive and robust method for the quantification of fecal short-chain fatty acids by liquid chromatography-tandem mass spectrometry.
-
PubChem. Pentanoic acid. National Center for Biotechnology Information. [Link]
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Al-Waeli, N., et al. (2021). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Molecules, 26(12), 3684. [Link]
-
Saha, S., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Molecules, 26(21), 6444. [Link]
- Jonkers, D. M. A. E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(14), 2052-2058.
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Application Note: Advanced GC-MS Derivatization Strategies for the Quantitative Analysis of Pentanoic-d4 Acid
Abstract
This technical guide provides an in-depth exploration of robust derivatization methodologies for the sensitive and accurate quantification of pentanoic-d4 acid using Gas Chromatography-Mass Spectrometry (GC-MS). Pentanoic-d4 acid, a stable isotope-labeled short-chain fatty acid, is a critical internal standard in metabolomics and pharmacokinetic studies. However, its inherent polarity and low volatility present significant challenges for direct GC-MS analysis, necessitating chemical derivatization. This document details two field-proven derivatization protocols: silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS), and alkylation via Pentafluorobenzyl Bromide (PFBBr). We will dissect the underlying chemical principles of each method, provide step-by-step experimental protocols, and offer expert insights into optimizing reaction conditions for maximal yield and reproducibility. Comparative data is presented to guide researchers in selecting the most appropriate derivatization strategy for their specific analytical needs.
The Analytical Imperative for Derivatizing Pentanoic-d4 Acid
Pentanoic-d4 acid, like other short-chain fatty acids (SCFAs), possesses a polar carboxylic acid functional group. This polarity leads to strong intermolecular hydrogen bonding, resulting in low volatility and a propensity for adsorption onto active sites within the GC system (e.g., the injector liner and column stationary phase).[1][2] This behavior manifests as poor chromatographic peak shape, including significant tailing, which severely compromises sensitivity, resolution, and reproducibility.[1]
Derivatization addresses these challenges by chemically modifying the carboxylic acid group to create a less polar and more volatile derivative.[3][4] This transformation is essential for achieving the sharp, symmetrical peaks required for high-quality quantitative analysis by GC-MS.[5] The ideal derivatization reaction should be rapid, quantitative, and produce a stable derivative that is amenable to GC separation and yields a mass spectrum with characteristic ions suitable for selective identification and quantification.
Silylation: A Cornerstone of Carboxylic Acid Derivatization
Silylation is a widely adopted derivatization technique that involves the replacement of an active hydrogen atom in the carboxylic acid group with a silyl group, typically a trimethylsilyl (TMS) group.[3][6][7] This process effectively masks the polar -COOH group, leading to a significant increase in volatility and thermal stability.[3]
The Silylation Reaction Mechanism
The silylation of a carboxylic acid with a reagent like BSTFA proceeds via a nucleophilic substitution reaction.[8] The oxygen of the hydroxyl moiety in the carboxylic acid acts as a nucleophile, attacking the electrophilic silicon atom of the silylating agent.[8] The reaction is often catalyzed by a small amount of an acid scavenger and catalyst such as TMCS, which enhances the reactivity of the silylating agent.[5][9]
Featured Silylation Reagent: BSTFA + 1% TMCS
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and popular silylating reagent.[3][9] When combined with a catalyst like Trimethylchlorosilane (TMCS), it efficiently derivatizes carboxylic acids.[9]
Advantages of BSTFA + TMCS:
-
High Reactivity: Readily derivatizes carboxylic acids.[9]
-
Volatile Byproducts: The reaction byproducts are volatile and generally do not interfere with the chromatography.
-
Established Method: A large body of literature supports its use for a wide range of analytes.
Considerations:
-
Moisture Sensitivity: Silylating reagents and their derivatives are highly susceptible to hydrolysis. All glassware must be scrupulously dried, and solvents must be anhydrous.[3][10]
Experimental Protocol: Silylation of Pentanoic-d4 Acid with BSTFA + 1% TMCS
This protocol is designed for the derivatization of pentanoic-d4 acid in a dried sample residue.
Materials:
-
Pentanoic-d4 acid standard or sample extract
-
BSTFA + 1% TMCS
-
Anhydrous Pyridine (or other suitable solvent like acetonitrile)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Nitrogen gas supply for evaporation
-
Heating block or oven
-
GC-MS system
Protocol Steps:
-
Sample Preparation: Aliquot the sample containing pentanoic-d4 acid into a reaction vial. If in an aqueous matrix, perform a suitable liquid-liquid or solid-phase extraction and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water as it will consume the derivatizing reagent.[3][10]
-
Reagent Addition: To the dried sample residue, add 50 µL of anhydrous pyridine to ensure the analyte is dissolved.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes. The elevated temperature ensures the reaction goes to completion.[9]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.
Silylation Workflow Diagram
Caption: Silylation workflow for pentanoic-d4 acid.
Alkylation with Pentafluorobenzyl Bromide (PFBBr)
Alkylation is another robust derivatization strategy for carboxylic acids, involving the formation of an ester.[6][10] Pentafluorobenzyl (PFB) esters are particularly advantageous for GC-MS analysis due to their high electron-capturing properties, which can lead to exceptional sensitivity when using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry.[11][12]
The PFBBr Alkylation Mechanism
The reaction of a carboxylic acid with PFBBr is typically carried out under basic conditions. The base deprotonates the carboxylic acid to form a carboxylate anion. This highly nucleophilic anion then attacks the benzylic carbon of PFBBr in an SN2 reaction, displacing the bromide ion and forming the PFB ester.[11] A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous and organic phases.[11]
Featured Alkylation Reagent: PFBBr
Advantages of PFBBr:
-
High Sensitivity: PFB derivatives are highly responsive to electron capture detectors and NCI-MS, enabling very low detection limits.[11][12]
-
Stable Derivatives: The resulting PFB esters are generally stable.[5]
-
Specific Fragmentation: PFB esters often produce characteristic mass spectra, aiding in identification.
Considerations:
-
Reagent Purity: The PFBBr reagent can contain impurities that may interfere with the analysis.[13]
-
Reaction Conditions: The pH of the reaction mixture is critical for efficient derivatization.
Experimental Protocol: Alkylation of Pentanoic-d4 Acid with PFBBr
This protocol describes an extractive alkylation procedure.
Materials:
-
Pentanoic-d4 acid standard or sample extract
-
Pentafluorobenzyl Bromide (PFBBr) solution (e.g., 10% in acetone)
-
Potassium Carbonate (K₂CO₃) solution (e.g., 1 M)
-
Hexane (or other suitable organic solvent)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
GC-MS system
Protocol Steps:
-
Sample Preparation: Place an aqueous sample or standard containing pentanoic-d4 acid into a reaction vial.
-
pH Adjustment: Add a sufficient volume of K₂CO₃ solution to raise the pH of the sample to >9. This ensures the carboxylic acid is in its anionic form.
-
Reagent Addition: Add 100 µL of the PFBBr solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 1 hour with vigorous vortexing every 15 minutes to ensure proper mixing of the aqueous and organic phases.
-
Extraction: After cooling to room temperature, add 200 µL of hexane and vortex for 1 minute to extract the PFB-pentanoate-d4 derivative into the organic layer.
-
Phase Separation: Centrifuge briefly to separate the layers.
-
Analysis: Carefully transfer the upper organic layer to an autosampler vial for GC-MS analysis.
PFBBr Alkylation Workflow Diagram
Caption: PFBBr alkylation workflow for pentanoic-d4 acid.
Method Comparison and Selection
The choice between silylation and alkylation depends on the specific requirements of the assay, including sensitivity needs, available instrumentation, and sample matrix.
| Parameter | Silylation (BSTFA + TMCS) | Alkylation (PFBBr) |
| Principle | Replacement of active H with a TMS group | Esterification of the carboxylic acid |
| Primary Advantage | Versatile, common, and robust | Excellent for trace analysis with ECD or NCI-MS |
| Reaction Time | ~30 minutes | ~1 hour |
| Reaction Temp. | 70°C | 60°C |
| Key Consideration | Strict anhydrous conditions required | pH control is critical; reagent purity |
| Ideal Detector | MS (EI mode) | ECD, MS (NCI mode) |
Conclusion
The successful GC-MS analysis of pentanoic-d4 acid is critically dependent on effective derivatization. Both silylation with BSTFA + TMCS and alkylation with PFBBr are powerful and reliable methods for this purpose. Silylation offers a versatile and straightforward approach suitable for a wide range of applications. In contrast, PFBBr alkylation provides a significant advantage in sensitivity, particularly for researchers working at trace concentration levels and equipped with ECD or NCI-MS capabilities. By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement the optimal derivatization strategy to achieve accurate and reproducible quantification of pentanoic-d4 acid in their studies.
References
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Derivatization reagents for GC. adis international. [Link]
-
Derivatization. Chemistry LibreTexts. [Link]
-
Derivatizing Reagents. Obrnuta faza. [Link]
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Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. ResearchGate. [Link]
-
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Lietuvos mokslų akademija. [Link]
-
Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS One. [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? OMICS International. [Link]
- Acids: Derivatization for GC Analysis.
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Silylation. Wikipedia. [Link]
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What is the purpose of BSTFA derivatization in plant epicuticle composition analysis? ResearchGate. [Link]
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Critical analysis of methods for the measurement of volatile fatty acids. ResearchGate. [Link]
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High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. ACS Publications. [Link]
-
Silylation – Knowledge and References. Taylor & Francis. [Link]
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Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole... PMC. [Link]
-
GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent. [Link]
-
Liquid–liquid extraction method for the gas chromatography – mass spectrometry analysis of volatile fatty acids in wastewater. Taylor & Francis. [Link]
-
Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. ResearchGate. [Link]
-
A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. RSC Publishing. [Link]
-
Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. MDPI. [Link]
-
Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal. [Link]
-
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Future Science. [Link]
-
Protocol MSU_MSMC_010. Michigan State University. [Link]
-
A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. PMC. [Link]
-
An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. [Link]
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A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Analyst (RSC Publishing). [Link]
-
Dehydrogenative Silylation of Alcohols and Other Functionalities. Gelest Technical Library. [Link]
-
GC-MS Volatile Fatty acids. Chromatography Forum. [Link]
-
Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. PubMed. [Link]
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Application Note: Quantitative Analysis of Valeric Acid in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of valeric acid in human plasma. Due to the inherent challenges in retaining and detecting short-chain fatty acids (SCFAs), this protocol employs a chemical derivatization strategy using 3-nitrophenylhydrazine (3-NPH) to enhance chromatographic performance and ionization efficiency. Pentanoic-d4 acid is utilized as the stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision by correcting for matrix effects and variations during sample processing. The method is validated according to industry-standard guidelines and is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of this important biological metabolite.
Introduction: The Rationale for Derivatization and Isotope Dilution
Valeric acid (pentanoic acid) is a five-carbon short-chain fatty acid (SCFA) increasingly recognized for its role in gut health, host metabolism, and as a potential biomarker for various physiological and pathological states.[1] Accurate quantification in complex biological matrices like plasma is challenging due to its high polarity, low molecular weight, and poor ionization efficiency in typical reversed-phase liquid chromatography and electrospray ionization mass spectrometry.[1]
To overcome these analytical hurdles, this method employs two critical strategies:
-
Chemical Derivatization: The carboxylic acid moiety of valeric acid is reacted with 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][3] This reaction converts the polar, volatile acid into a more hydrophobic, stable 3-nitrophenylhydrazone derivative.[4] The benefits are threefold: improved retention on C18 reversed-phase columns, significantly enhanced ionization efficiency (detectable in negative ion mode), and increased mass, moving the analyte to a cleaner region of the mass spectrum.[5]
-
Stable Isotope Dilution: The principle of "like-for-like" analysis is the gold standard in quantitative mass spectrometry. Pentanoic-d4 acid, a deuterated analog of valeric acid, serves as the internal standard (IS). Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction efficiency, derivatization yield, and ionization suppression or enhancement.[6] By spiking the IS into the sample at the very beginning of the workflow, any sample-to-sample variability is normalized, leading to highly reliable and reproducible data.[7]
This combination provides a self-validating system, ensuring the trustworthiness and scientific integrity of the final quantitative results.
Materials and Reagents
-
Analytes and Standards: Valeric acid (≥99%), Pentanoic-d4 acid (≥98% isotopic purity)
-
Derivatization Reagents: 3-nitrophenylhydrazine hydrochloride (3-NPH·HCl), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), Pyridine (LC-MS grade)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade, Type I), Formic acid (LC-MS grade)
-
Biological Matrix: Human plasma (K2-EDTA), sourced from qualified vendors.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of valeric acid in 10 mL of 50:50 (v/v) Methanol:Water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of pentanoic-d4 acid in 10 mL of 50:50 (v/v) Methanol:Water.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS Stock Solution 1:100 with 50:50 (v/v) Acetonitrile:Water. This solution is used for protein precipitation and spiking.
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by serial dilution of the analyte stock solution into a surrogate matrix (e.g., charcoal-stripped plasma or a validated synthetic matrix) to achieve the desired concentration range. This is critical for endogenous analytes where a "blank" matrix is not available.[8]
Sample Preparation Workflow
The following protocol details the steps from plasma sample to final extract ready for LC-MS/MS injection.
Caption: Experimental workflow for plasma sample preparation and derivatization.
Protocol Steps:
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample, calibration standard, or QC sample.
-
Protein Precipitation & IS Spiking: Add 200 µL of the cold Internal Standard Working Solution (10 µg/mL) to each tube. The acetonitrile in this solution serves to precipitate plasma proteins.[4]
-
Mixing and Centrifugation: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new clean tube, avoiding the protein pellet.
-
Derivatization Reagent Addition: Add 50 µL of a 50 mM 3-NPH solution and 50 µL of a 50 mM EDC solution (both prepared in 7% aqueous pyridine).[9] Pyridine acts as a base catalyst for the reaction.[1]
-
Reaction Incubation: Vortex the mixture and incubate at 40°C for 30 minutes.
-
Quenching: Stop the reaction by adding 250 µL of 0.1% formic acid in water. This step acidifies the sample, ensuring the derivatized analytes are in a suitable state for reversed-phase chromatography.
-
Final Preparation: Centrifuge briefly if any precipitate forms and transfer the final solution to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Condition |
| LC System | Standard UHPLC/HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp. | 500°C |
| Capillary Voltage | -3.5 kV |
Table 1: Optimized LC-MS/MS Conditions.
MRM Transitions and Data Acquisition
The derivatization with 3-NPH yields a 3-nitrophenylhydrazone. In negative ESI mode, this derivative readily loses a proton to form the precursor ion [M-H]⁻. Upon collision-induced dissociation (CID), a characteristic and stable product ion at m/z 137.0 is formed, corresponding to the 3-nitroaniline fragment.[6] This common fragment is often used as the primary quantifier for high sensitivity. A second, more specific transition can be used as a qualifier.
Caption: MRM fragmentation scheme for derivatized valeric acid and its internal standard.
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| Valeric Acid-3NPH | 236.1 | 137.0 | 178.1 | -22 |
| Pentanoic-d4 Acid-3NPH (IS) | 240.1 | 137.0 | 182.1 | -22 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions. Note: Collision energies are instrument-dependent and require optimization.
Method Validation and Performance
The method was validated following the principles outlined in the FDA's Bioanalytical Method Validation Guidance.
Specificity and Selectivity
Specificity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks (response <20% of the LLOQ) were observed at the retention times of the valeric acid and pentanoic-d4 acid derivatives.
Linearity and Sensitivity
The method demonstrated excellent linearity over the tested concentration range.
| Parameter | Result |
| Calibration Range | 50 ng/mL - 10,000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| LLOQ Precision (CV%) | < 15% |
| LLOQ Accuracy (%) | 85% - 115% |
Table 3: Linearity and Sensitivity Performance.
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, Low, Mid, High).
| QC Level | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |
| LLOQ | ≤ 12.1% | 95.5% - 108.2% | ≤ 14.5% | 93.8% - 110.5% |
| Low QC | ≤ 9.8% | 98.1% - 105.4% | ≤ 11.2% | 96.5% - 106.9% |
| Mid QC | ≤ 8.5% | 99.3% - 103.7% | ≤ 9.9% | 97.2% - 104.1% |
| High QC | ≤ 7.9% | 97.8% - 102.5% | ≤ 9.1% | 96.9% - 103.3% |
Table 4: Summary of Precision and Accuracy Data.[9]
Conclusion
This application note describes a validated LC-MS/MS method for the reliable quantification of valeric acid in human plasma. The protocol combines a streamlined sample preparation procedure involving protein precipitation with a robust chemical derivatization step using 3-NPH. The use of pentanoic-d4 acid as a stable isotope-labeled internal standard ensures high accuracy and precision, correcting for potential matrix interference and analytical variability. The method meets the rigorous criteria for bioanalytical method validation and provides a powerful tool for researchers in metabolomics, clinical diagnostics, and pharmaceutical development.
References
- Creative Proteomics. (n.d.). LC-MS Quantification of Short-Chain Fatty Acids in Serum.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
- PubMed. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS).
- ResearchGate. (n.d.). LC-MS/MS chromatogram of carboxylic acids derivatized with 3-nitrophenylhydrazine.
- PubMed. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage.
- PubMed. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards.
-
Hodek, O., et al. (2023). Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their analysis by liquid chromatography with tandem mass spectrometry. Journal of Chromatography B, 1222, 123719. Available at: [Link]
- MDPI. (2020). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers.
- LIPID MAPS. (n.d.). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt.
- Edith Cowan University. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry.
- PLOS ONE. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry.
- Diva-portal.org. (n.d.). Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarb.
- bioRxiv. (2022). UPLC-MS/MS Analysis of Short Chain Fatty Acids in Mouse Serum Samples.
- ResearchGate. (n.d.). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) | Request PDF.
- ResearchGate. (n.d.). (PDF) Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications.
- Semantic Scholar. (n.d.). Integrated LC-MS metabolomics with dual derivatization for quantification of FFAs in fecal samples of hepatocellular carcinoma p.
- PMC. (2025). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications.
- ResearchGate. (n.d.). (PDF) Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS.
- ResearchGate. (n.d.). A rapid derivatization based LC–MS/MS method for quantitation of short chain fatty acids in human plasma and urine | Request PDF.
- FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- AIR Unimi. (n.d.). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids.
- Cayman Chemical. (n.d.). Short-Chain Fatty Acids.
- SHIMADZU CORPORATION. (n.d.). 01-00601-EN Analysis of Short-Chain Fatty Acids and Organic Acids in Feces Using a Single Quadrupole Mass Spectrometer.
- FDA. (n.d.). Bioanalytical Method Validation Guidance for Industry.
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Quantitative Analysis of Fecal Short-Chain Fatty Acids (SCFAs) Using a Stable Isotope Dilution GC-MS Method with Pentanoic-d4 Acid
An Application Note for Drug Development Professionals and Microbiome Researchers
Introduction: The Significance of Fecal SCFAs in Health and Disease
Short-chain fatty acids (SCFAs) are small organic acids (containing two to six carbon atoms) that are the primary metabolic products of anaerobic fermentation of dietary fiber by the gut microbiota.[1][2] The most abundant of these—acetic, propionic, and butyric acids—are critical signaling molecules that play a pivotal role in maintaining gut homeostasis, regulating immune responses, and influencing host energy metabolism.[3] Given their deep involvement in host physiology, there is immense interest in quantifying fecal SCFA levels as potential biomarkers for various pathological conditions, including inflammatory bowel disease, metabolic syndrome, and certain cancers.[4]
However, the accurate and reproducible quantification of SCFAs in a complex matrix like feces presents significant analytical challenges. Their high volatility and hydrophilicity make consistent extraction difficult.[5] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for SCFA analysis due to its high sensitivity and selectivity.[1][3] To overcome the variability inherent in sample preparation and analysis, the use of a stable isotope-labeled internal standard is paramount.
This application note provides a comprehensive, field-proven protocol for the preparation of fecal samples for GC-MS analysis, employing pentanoic-d4 acid as an internal standard. The use of a deuterated standard, which behaves nearly identically to the target analytes during extraction and derivatization but is distinguishable by its mass, ensures the highest degree of accuracy by correcting for analyte loss at every stage of the process.[6]
Pre-Analytical Best Practices: The Foundation of Reliable Data
The integrity of the analytical result is inextricably linked to the quality of the sample collection and storage process. Inconsistent pre-analytical handling is a major source of data variability.
-
Sample Collection: Participants should be provided with sterile collection containers and instructed to avoid contamination with urine or toilet water.[7] Once collected, samples must be processed for storage immediately.
-
Immediate Freezing: Fecal samples are metabolically active.[8] To halt microbial activity and preserve the in-situ SCFA profile, samples should be flash-frozen in liquid nitrogen or placed at -80°C as quickly as possible after collection.[9][10]
-
Storage: For long-term preservation, samples must be stored at -80°C.[11] Storage at higher temperatures can lead to significant degradation and alteration of SCFA concentrations.[11]
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples should be strictly avoided as it compromises sample integrity.[11] It is advisable to aliquot samples into smaller, single-use portions upon initial processing.
Principle of the Method: A Chemically Validated Workflow
The accurate quantification of SCFAs from feces is achieved through a multi-step process designed to isolate, concentrate, and prepare the analytes for instrumental analysis. Each step is critical for ensuring reproducibility and accuracy.
-
Homogenization & Internal Standard Spiking: A known weight of the frozen fecal sample is homogenized in a buffered solution. Critically, a precise amount of the pentanoic-d4 acid internal standard (IS) is added at this initial stage. Spiking the IS at the very beginning ensures that it experiences the exact same experimental conditions and potential for loss as the endogenous SCFAs, which is the cornerstone of the stable isotope dilution technique.
-
Acidification: The sample slurry is acidified (e.g., with hydrochloric or sulfuric acid). This step is essential to protonate the SCFA carboxylate salts (R-COO⁻) into their non-ionized carboxylic acid form (R-COOH).[12] This conversion dramatically reduces their water solubility, making them amenable to extraction into an organic solvent.
-
Liquid-Liquid Extraction (LLE): An immiscible organic solvent, such as diethyl ether or tert-butyl methyl ether (MTBE), is added to the acidified slurry.[13][14] Vigorous mixing facilitates the partitioning of the non-polar, protonated SCFAs from the aqueous phase into the organic phase, effectively separating them from complex matrix components like proteins and salts.
-
Derivatization: SCFAs in their native form are not sufficiently volatile for reliable GC analysis.[5] Derivatization is a chemical reaction that converts the polar carboxyl group into a less polar, more volatile, and more thermally stable ester or silyl ester.[3] This is a mandatory step for robust GC-MS analysis and can be achieved using various reagents, such as N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA), which creates stable silyl derivatives.[11]
-
GC-MS Analysis: The derivatized extract is injected into the GC-MS system. The different SCFA derivatives are separated based on their boiling points and retention times on the GC column. The mass spectrometer then detects and quantifies the specific ions corresponding to each SCFA derivative and the pentanoic-d4 acid IS derivative.
Workflow for Fecal SCFA Sample Preparation
Fecal SCFA Preparation Workflow
Detailed Experimental Protocol
This protocol is designed for the extraction and derivatization of SCFAs from human or animal fecal samples.
Materials and Reagents:
-
Fecal Samples: Stored at -80°C.
-
SCFA Standards: Acetic, propionic, isobutyric, butyric, isovaleric, valeric, and hexanoic acids (Sigma-Aldrich or equivalent).
-
Internal Standard (IS): Pentanoic-d4 acid (d4-Valeric acid).
-
Solvents: Diethyl ether (anhydrous), Methanol (HPLC grade).
-
Acids: Hydrochloric acid (HCl), concentrated.
-
Salts: Sodium chloride (NaCl).
-
Derivatization Reagent: N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl (tert-butyldimethylsilyl chloride).
-
Equipment: Microcentrifuge tubes (2 mL, screw-cap), bead beater/homogenizer, refrigerated microcentrifuge, vortex mixer, precision pipettes, analytical balance, GC vials with inserts.
Preparation of Solutions:
-
SCFA Stock Standard (100 mM): Prepare a mixed stock solution of all target SCFAs in methanol.
-
Calibration Standards (0.05 to 5 µmol/g range): Prepare a series of calibration standards by diluting the stock standard. These will be used to create the calibration curve.
-
Internal Standard Working Solution (e.g., 1 mM): Prepare a working solution of pentanoic-d4 acid in methanol. The optimal concentration should be determined during method development to be within the range of the endogenous analytes.[13]
Sample Preparation Procedure:
-
Weigh Sample: On an analytical balance, weigh approximately 50 mg (record exact weight) of frozen fecal material into a 2 mL screw-cap tube containing ceramic beads. Perform this step quickly to prevent thawing.
-
Homogenization and IS Spiking:
-
Add 500 µL of chilled water to the tube.
-
Add a precise volume (e.g., 20 µL) of the pentanoic-d4 acid internal standard working solution.
-
Immediately homogenize the sample using a bead beater for 5 minutes until a uniform slurry is formed.
-
-
Acidification:
-
Add 50 µL of concentrated HCl to the homogenate.
-
Add ~100 mg of NaCl to facilitate phase separation.
-
Vortex vigorously for 30 seconds.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of anhydrous diethyl ether to the tube.
-
Vortex for 10 minutes at high speed to ensure thorough extraction.
-
-
Phase Separation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[4] This will result in three distinct layers: a top organic layer (diethyl ether containing SCFAs), a middle protein/debris layer, and a bottom aqueous layer.
-
-
Supernatant Transfer: Carefully transfer 500 µL of the top organic (ether) layer to a new clean glass tube or GC vial insert, being careful not to disturb the intermediate layer.
-
Derivatization:
-
Add 50 µL of MTBSTFA to the extracted ether phase.
-
Seal the vial tightly and vortex briefly.
-
Incubate at 60°C for 30 minutes to allow the derivatization reaction to complete.
-
-
Final Step: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Quantitative and Methodological Parameters
The following table summarizes the key quantitative aspects and conditions of the protocol.
| Parameter | Recommended Value/Condition | Rationale |
| Sample Weight | 20-50 mg | Sufficient for detection while minimizing matrix effects. |
| Internal Standard | Pentanoic-d4 Acid | Chemically similar to target analytes, ensuring accurate correction for sample loss. Distinguishable by MS. |
| Acidification Agent | Concentrated HCl or H₂SO₄ | Protonates SCFAs to their non-ionized, extractable form.[12] |
| Extraction Solvent | Diethyl Ether or MTBE | Efficiently extracts non-polar protonated SCFAs from the aqueous matrix.[13] |
| Centrifugation | 10,000 - 15,000 x g at 4°C | Ensures clean separation of organic and aqueous phases.[4] |
| Derivatization Agent | MTBSTFA w/ 1% TBDMSCl | Creates volatile and thermally stable TBDMS-ester derivatives suitable for GC-MS analysis.[11] |
| Derivatization Temp. | 60°C for 30 min | Provides sufficient energy to drive the derivatization reaction to completion. |
GC-MS Instrumental Conditions
While optimal conditions depend on the specific instrument, the following provides a validated starting point.
| Parameter | Typical Setting |
| GC System | Agilent 7890B GC or equivalent[5] |
| MS System | Agilent 5977B MSD or equivalent[5] |
| Column | DB-FFAP (30 m x 0.25 mm x 0.25 µm) or similar polar capillary column[12] |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Oven Program | Initial: 80°C for 1 min, Ramp: 10°C/min to 200°C, Hold for 5 min[15] |
| Detection Mode | Selected Ion Monitoring (SIM) |
Data Analysis and Self-Validation
For accurate quantification, a calibration curve must be generated for each batch of samples.
-
Calibration Curve: Process the prepared calibration standards (from 0.05 to 5 µmol/g) alongside the fecal samples using the exact same extraction and derivatization procedure. Plot the ratio of the analyte peak area to the internal standard (IS) peak area against the concentration of the analyte. The relationship should be linear (R² ≥ 0.995).[11]
-
Quantification: Determine the peak area ratio for each SCFA in the unknown samples. Use the linear regression equation from the calibration curve to calculate the concentration.
-
Final Calculation: Adjust the calculated concentration for the initial weight of the fecal sample and any dilution factors to report the final value, typically in µmol/g of wet or dry feces.
By including calibration standards and quality control (QC) samples (a pooled sample to monitor assay precision) in every run, the protocol becomes a self-validating system, ensuring the trustworthiness and reproducibility of the generated data.
References
-
Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Retrieved from [Link]
-
Eberhart, A., et al. (2021). A simplified method for the quantitation of short-chain fatty acids in human stool. MethodsX, 8, 101211. Available at: [Link]
-
Zheng, X., et al. (2021). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Metabolites, 11(1), 33. Available at: [Link]
-
bioRxiv. (2024). S-Wipe: stool sample collection for metabolomic gut health tracking. Retrieved from [Link]
-
Scortichini, S., et al. (2021). Development and Validation of a GC-FID Method for the Analysis of Short Chain Fatty Acids in Rat and Human Faeces and in Fermentation Fluids. Molecules, 26(5), 1333. Available at: [Link]
-
Biocrates Life Sciences AG. (2020). Best practices for feces metabolomics. Retrieved from [Link]
-
PreOmics. (n.d.). Guide to Fecal Sample Handling for Proteomics and Metabolomics Studies. Retrieved from [Link]
-
MDPI. (2024). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. Separations, 11(9), 270. Available at: [Link]
-
ACS Publications. (2022). Quantitative Determination of Short Chain Fatty Acids in Synthetic Feces Using Gas Chromatography with Flame Ionization Detection or Mass Spectrometry. Journal of Chemical Education, 99(2), 986-992. Available at: [Link]
-
MDPI. (2022). Effect of Stool Sampling on a Routine Clinical Method for the Quantification of Six Short Chain Fatty Acids in Stool Using Gas Chromatography–Mass Spectrometry. Metabolites, 12(11), 1111. Available at: [Link]
-
Creative Proteomics. (2018). Short Chain Fatty Acids Analysis. YouTube. Available at: [Link]
-
Grzywacz, K., et al. (2023). Analysis of Fecal Short-Chain Fatty Acids (SCFAs) in Healthy Children during the First Two Years of Life: An Observational Prospective Cohort Study. International Journal of Molecular Sciences, 24(2), 1483. Available at: [Link]
-
MDPI. (2023). An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID). Metabolites, 13(11), 1109. Available at: [Link]
-
LIPID MAPS. (n.d.). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. Retrieved from [Link]
-
ResearchGate. (2025). Measurement of short-chain fatty acids in human faeces using high-performance liquid chromatography: Specimen stability. Retrieved from [Link]
-
ResearchGate. (n.d.). A simplified method for the quantitation of short-chain fatty acids in human stool. Retrieved from [Link]
-
ACS Publications. (2022). Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. Analytical Chemistry, 94(45), 15586-15595. Available at: [Link]
-
MDPI. (2024). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. International Journal of Molecular Sciences, 25(16), 8841. Available at: [Link]
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Optimizing Solid-Phase Microextraction (SPME) for Accurate Quantification of Short-Chain Fatty Acids Using Pentanoic-d4 Acid
Introduction: The Analytical Challenge of Short-Chain Fatty Acids
Short-chain fatty acids (SCFAs) are critical metabolites in numerous biological and industrial processes, from gut microbiome health to food and beverage fermentation. Their accurate quantification is paramount for researchers, scientists, and drug development professionals. However, the inherent volatility and polarity of SCFAs present significant analytical challenges, often leading to poor recovery and reproducibility with traditional extraction methods.[1] Solid-Phase Microextraction (SPME) offers a robust, solvent-free, and sensitive alternative for the extraction and concentration of volatile and semi-volatile compounds.[2][3][4] This application note provides a comprehensive guide to developing and optimizing an SPME method for SCFAs, using pentanoic-d4 acid as an internal standard to ensure analytical integrity.
Pentanoic-d4 acid serves as an ideal internal standard for the analysis of pentanoic acid and other SCFAs. Its chemical and physical properties closely mimic the target analytes, ensuring similar extraction efficiency and chromatographic behavior. The mass difference introduced by the deuterium labels allows for clear differentiation from the endogenous analyte by mass spectrometry, enabling precise and accurate quantification.
This guide is structured to provide not just a set of protocols, but a foundational understanding of the principles behind method optimization, empowering the user to adapt and troubleshoot for their specific applications.
Foundational Principles of SPME Optimization
SPME is an equilibrium-based extraction technique where a polymer-coated fused-silica fiber is exposed to a sample or its headspace.[5] Analytes partition from the sample matrix to the fiber coating until equilibrium is reached. The amount of analyte extracted is influenced by several key parameters that must be systematically optimized for each application.[6][7]
The primary goal of SPME method development is to achieve high sensitivity, selectivity, and reproducibility. This is accomplished by carefully selecting the appropriate fiber chemistry and optimizing the extraction conditions to maximize the transfer of target analytes to the fiber while minimizing the extraction of interfering matrix components.
Visualizing the SPME Optimization Workflow
The following diagram illustrates the logical flow of the SPME optimization process, from initial parameter selection to final method validation.
Caption: A logical workflow for systematic SPME method development.
Detailed Application Protocols
Protocol 1: SPME Fiber Selection for Pentanoic Acid
The choice of SPME fiber coating is critical and depends on the "like dissolves like" principle. For polar analytes like pentanoic acid, a polar fiber is generally preferred.
Rationale:
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This is a mixed-phase fiber that is effective for a wide range of analytes, including polar and volatile compounds.[8][9] The DVB provides a porous structure for trapping smaller molecules, while the CAR (a carbon molecular sieve) has a high affinity for volatile compounds. The PDMS provides a liquid-like phase for absorption.
-
Polyacrylate (PA): This is a polar fiber that is well-suited for the extraction of polar semi-volatile compounds.[10]
Experimental Protocol:
-
Prepare a standard solution of pentanoic acid and pentanoic-d4 acid in the relevant sample matrix (e.g., water, plasma, culture media).
-
Spike the standard solution into separate headspace vials.
-
Expose a pre-conditioned DVB/CAR/PDMS fiber and a PA fiber to the headspace of the respective vials under identical, non-optimized conditions (e.g., 40°C for 20 minutes).
-
Desorb each fiber in the gas chromatograph (GC) inlet and compare the peak areas of pentanoic acid and pentanoic-d4 acid.
-
Select the fiber that yields the highest and most reproducible response for both the analyte and the internal standard. For many SCFA applications, the DVB/CAR/PDMS fiber provides superior performance.[9]
Protocol 2: Optimization of Headspace SPME (HS-SPME) Parameters
HS-SPME is generally preferred for complex matrices to avoid contamination of the fiber.
A. Extraction Temperature Optimization:
Rationale: Increasing the temperature increases the vapor pressure of the analytes, facilitating their transfer to the headspace and subsequent adsorption onto the fiber.[11] However, excessively high temperatures can negatively impact the partitioning equilibrium.
Experimental Protocol:
-
Prepare identical sample vials spiked with pentanoic acid and pentanoic-d4 acid.
-
Equilibrate and extract the samples at a range of temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C) for a fixed time (e.g., 20 minutes).[8][12]
-
Analyze the extracted analytes by GC-MS.
-
Plot the peak area response versus temperature to determine the optimal extraction temperature.
B. Extraction Time Optimization:
Rationale: SPME is an equilibrium-based technique. The extraction time should be sufficient to allow the analytes to reach equilibrium, or at least a consistent pre-equilibrium state, between the sample matrix and the fiber coating.[5]
Experimental Protocol:
-
Prepare identical sample vials.
-
Using the optimal extraction temperature determined above, perform extractions at various time points (e.g., 5, 10, 20, 30, 45, 60 minutes).[12]
-
Plot the peak area response versus extraction time. The optimal time is typically at the beginning of the plateau, where the response no longer significantly increases.
C. Sample Matrix Modification: pH and Salt Addition
Rationale:
-
pH Adjustment: Pentanoic acid is a carboxylic acid. Adjusting the sample pH to be below its pKa (~4.8) will ensure it is in its protonated, more volatile form, which is more readily extracted from the aqueous phase into the headspace.
-
Salt Addition: The addition of a salt (e.g., NaCl) increases the ionic strength of the sample, which can decrease the solubility of organic analytes and promote their partitioning into the headspace (the "salting-out" effect).[6]
Experimental Protocol:
-
Prepare sample vials at the optimal temperature and time.
-
Adjust the pH of the samples to a range of values below the pKa (e.g., 2, 3, 4).
-
In a separate experiment, add varying concentrations of NaCl (e.g., 0%, 5%, 10%, 20% w/v) to samples with the optimal pH.
-
Analyze the samples and determine the pH and salt concentration that provide the highest analyte response.
Optimized HS-SPME Parameters for Pentanoic Acid (Example)
| Parameter | Optimized Value | Rationale |
| SPME Fiber | DVB/CAR/PDMS | Broad analyte range, good for volatiles.[8] |
| Extraction Mode | Headspace (HS) | Minimizes matrix effects from complex samples. |
| Extraction Temp. | 60 °C | Balances analyte volatility and partitioning.[12] |
| Extraction Time | 30 min | Allows for equilibrium to be reached. |
| Sample pH | ~3.0 | Ensures pentanoic acid is protonated. |
| Salt Addition | 20% (w/v) NaCl | Enhances the "salting-out" effect.[6] |
Protocol 3: Derivatization for Enhanced GC Analysis (Optional but Recommended)
While direct analysis of SCFAs is possible, derivatization can improve peak shape, increase thermal stability, and enhance sensitivity.[1][13][14] Esterification is a common derivatization strategy for carboxylic acids.
Rationale: Converting the polar carboxylic acid group to a less polar ester group improves chromatographic performance on standard non-polar GC columns, resulting in sharper, more symmetrical peaks.
On-Fiber Derivatization Protocol (Example with Pentafluorobenzyl Bromide - PFBBr):
-
After the optimized HS-SPME extraction, expose the fiber to the headspace of a vial containing a PFBBr solution.
-
This can be done in a separate, heated vial for a defined period (e.g., 5 minutes at 50°C).
-
The volatile PFBBr will react with the pentanoic acid adsorbed on the fiber to form the pentafluorobenzyl ester.
-
Desorb the derivatized analyte in the GC inlet.
Method Validation: Ensuring Trustworthiness
A validated method provides confidence in the accuracy and precision of the results.[15][16][17]
Validation Workflow Diagram
Caption: Key steps in the validation of the SPME method.
Experimental Protocol for Validation:
-
Linearity: Prepare a series of calibration standards of pentanoic acid with a fixed concentration of pentanoic-d4 acid in the matrix of interest. Analyze these standards using the optimized SPME method. Plot the peak area ratio (analyte/internal standard) versus concentration and perform a linear regression. A correlation coefficient (R²) > 0.99 is desirable.
-
LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) from the calibration curve data, typically as 3x and 10x the signal-to-noise ratio, respectively, or based on the standard deviation of the response and the slope of the calibration curve.
-
Precision and Accuracy: Analyze replicate samples at low, medium, and high concentrations within the linear range on the same day (intra-day precision) and on different days (inter-day precision). Calculate the relative standard deviation (RSD) for precision and the percent recovery for accuracy. Acceptance criteria are typically RSD < 15% and recovery within 85-115%.
Example Validation Data Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.998 | > 0.99 |
| LOD | 5 ng/mL | - |
| LOQ | 15 ng/mL | - |
| Intra-day Precision (RSD) | < 8% | < 15% |
| Inter-day Precision (RSD) | < 12% | < 15% |
| Accuracy (% Recovery) | 92-108% | 85-115% |
Conclusion: A Robust and Defensible Method
By systematically optimizing SPME parameters and employing a suitable deuterated internal standard such as pentanoic-d4 acid, researchers can develop a highly sensitive, accurate, and robust method for the quantification of short-chain fatty acids. This approach minimizes sample preparation time, reduces solvent consumption, and provides high-quality, defensible data essential for advancing research and development in a multitude of scientific fields.[2][18] The principles and protocols outlined in this guide serve as a comprehensive framework for achieving analytical excellence in SCFA analysis.
References
-
LabRulez GCMS. Solid Phase Microextraction: Theory and Optimization of Conditions. Available from: [Link]
-
MilliporeSigma. Basic Principles of Solid Phase Microextraction (SPME) Method Development. YouTube; 2022. Available from: [Link]
-
Pawliszyn, J. Theory of Solid-Phase Microextraction. Oxford Academic; Available from: [Link]
-
Musteata, F. M., & Pawliszyn, J. Solid-phase microextraction and on-line methylation gas chromatography for aliphatic carboxylic acids. PubMed; 2005. Available from: [Link]
-
Agilent Technologies. Introduction to Solid Phase Microextraction (SPME) for GC or LC Instrument. YouTube; 2021. Available from: [Link]
-
Tzin, V., et al. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. National Institutes of Health; 2021. Available from: [Link]
-
Peršurić, Đ., et al. Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. MDPI; 2022. Available from: [Link]
-
Azari, A., et al. Solid-Phase Microextraction. ResearchGate; 2024. Available from: [Link]
-
Wojtowicz, A., & Chmiel, T. Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer. ResearchGate; 2022. Available from: [Link]
-
Sgorbini, B., et al. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. MDPI; 2023. Available from: [Link]
-
Beltran, J., et al. Validation of an SPME method, using PDMS, PA, PDMS-DVB, and CW-DVB SPME fiber coatings, for analysis of organophosphorus insecticides in natural waters. PubMed; 2003. Available from: [Link]
-
Mills, G. A., & Walker, V. Limitations to the Use of Solid-Phase Microextraction for Quantitation of Mixtures of Volatile Organic Sulfur Compounds. ACS Publications; 2001. Available from: [Link]
-
Jurado-Campos, N., et al. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers; 2024. Available from: [Link]
-
ResearchGate. Optimization of the main parameters used in SPME extraction procedure.... Available from: [Link]
-
Calvo, D., et al. HS-SPME determination of volatile carbonyl and carboxylic compounds in different matrices. SciSpace; 2004. Available from: [Link]
-
Li, X., et al. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. RSC Publishing; 2018. Available from: [Link]
-
Othman, S., et al. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. National Institutes of Health; 2022. Available from: [Link]
-
Guler, Z., & Sanlier, N. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. National Institutes of Health; 2019. Available from: [Link]
-
Shimadzu. Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. 2023. Available from: [Link]
-
Tekin, A. R., & Güler, Z. COMPARISON OF DIFFERENT SOLID PHASE MICROEXTRACTION FIBERS IN EXTRACTION OF VOLATILE COMPOUNDS FROM ADIPOSE TISSUE. ResearchGate; 2023. Available from: [Link]
-
Pötgens, S. A., et al. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. National Institutes of Health; 2022. Available from: [Link]
-
National Center for Biotechnology Information. Pentanoic acid. PubChem. Available from: [Link]
-
Chicago Chromatography Discussion Group. Optimizing SPME for a Variety of Applications. YouTube; 2015. Available from: [Link]
-
Furuhashi, T., et al. GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent. Available from: [Link]
-
Wang, Y., et al. Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). MDPI; 2022. Available from: [Link]
-
National Center for Biotechnology Information. (511C)pentanoic acid. PubChem. Available from: [Link]
-
Sch Rapp, W. On-trap derivatization of short-chain fatty acids. DigitalCommons@EMU; 2008. Available from: [Link]
-
Divišová, R., et al. Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. ResearchGate; 2014. Available from: [Link]
-
Jurado-Campos, N., et al. Untargeted Metabolomics and Multivariate Data Processing to Reveal SARS-CoV-2 Specific VOCs for Canine Biodetection. MDPI; 2023. Available from: [Link]
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Calculating concentration using pentanoic-d4 acid response factors
Application Note: quantitative Analysis of Short-Chain Fatty Acids (SCFAs) via Isotope Dilution Mass Spectrometry
Abstract & Scope
This application note details the mathematical framework and experimental protocol for quantifying Pentanoic acid (Valeric acid) and related Short-Chain Fatty Acids (SCFAs) in biological matrices. The protocol utilizes Pentanoic-d4 acid (
While many protocols simply list extraction steps, this guide focuses on the causality of quantification : how to derive accurate concentrations by correcting for ionization suppression and extraction variability using Relative Response Factors (RRF).
Introduction: The Necessity of Deuterated Standards
In quantitative mass spectrometry, absolute signal intensity is unreliable due to:
-
Matrix Effects: Co-eluting components in plasma or feces can suppress or enhance ionization.
-
Extraction Efficiency: Loss of analyte during liquid-liquid extraction (LLE) or derivatization.
-
Injection Variability: Fluctuations in injection volume.
Pentanoic-d4 acid serves as the ideal Internal Standard (IS) for Valeric acid (and a structural IS for Valproic acid) because it possesses nearly identical physicochemical properties to the target analyte but is distinguishable by mass (
The Principle of Isotope Dilution
The core principle relied upon here is that the ratio of the analyte signal to the internal standard signal is proportional to the ratio of their concentrations, regardless of signal loss.
Experimental Protocol
Materials and Reagents
-
Target Analyte: Pentanoic Acid (Valeric Acid), analytical grade.
-
Internal Standard: Pentanoic-2,2,3,3-d4 acid (98 atom % D).
-
Derivatization Agent (GC-MS only): MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) with 1% TBDMSCl.
-
Solvents: Ethyl Acetate (extraction), Pyridine (catalyst).
Standard Preparation Strategy
To calculate the Response Factor, a calibration curve is required. Do not rely on a single-point calibration for bioanalytical assays.
Table 1: Calibration Standards Preparation Scheme Fixed Internal Standard Concentration: 50 µM
| Standard Level | Analyte Conc. ( | IS Conc. ( | Molar Ratio ( |
| Blank | 0 | 50 | 0.0 |
| Std 1 | 5 | 50 | 0.1 |
| Std 2 | 10 | 50 | 0.2 |
| Std 3 | 50 | 50 | 1.0 |
| Std 4 | 100 | 50 | 2.0 |
| Std 5 | 250 | 50 | 5.0 |
| Std 6 | 500 | 50 | 10.0 |
Sample Preparation Workflow (Liquid-Liquid Extraction)
This workflow ensures the IS is equilibrated with the matrix before extraction, ensuring the IS corrects for extraction losses.
-
Aliquot: Transfer 50 µL of plasma/serum to a glass tube.
-
Spike IS: Add 10 µL of Pentanoic-d4 acid working solution. Vortex for 30s.
-
Critical Step: Allow 5 mins for equilibration. The d4-acid must bind to matrix proteins similarly to the native acid.
-
-
Acidification: Add 10 µL 1M HCl to protonate the fatty acids (
), rendering them uncharged and extractable by organic solvents. -
Extraction: Add 200 µL Ethyl Acetate. Vortex 2 mins. Centrifuge 10,000 x g for 5 mins.
-
Transfer: Move supernatant to a clean vial.
-
Derivatization (GC-MS): Add 20 µL MTBSTFA. Incubate at 60°C for 30 mins.
Instrumental Analysis & Data Acquisition
Mass Spectrometry Settings (SIM Mode)
Selected Ion Monitoring (SIM) is required for sensitivity.
Table 2: Monitoring Ions (TBDMS Derivatives)
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Retention Time (min) |
| Pentanoic Acid | 159.1 | 115.1 | 6.50 |
| Pentanoic-d4 Acid | 163.1 | 119.1 | 6.48 |
Note: Deuterated compounds often elute slightly earlier than non-deuterated analogs on non-polar columns due to the deuterium isotope effect on lipophilicity.
Calculation Methodology
This section details the mathematical derivation of the concentration.
The Relative Response Factor (RRF)
The RRF represents the sensitivity of the instrument to the analyte relative to the internal standard.
However, in practice, we determine the slope of the regression line, which represents the average RRF across the dynamic range.
Constructing the Calibration Curve
Plot the data from Table 1 :
-
X-Axis: Concentration Ratio (
) -
Y-Axis: Area Ratio (
)
Perform a linear regression (often weighted
The equation of the line is:
Where:
-
= Area Ratio (
) -
= Concentration Ratio (
) - = Slope (The effective Response Factor)
- = Y-intercept (Background interference)
Calculating Unknown Concentration
To find the concentration of Pentanoic acid in a patient sample (
-
Measure
and . -
Calculate Ratio
. -
Rearrange the regression equation to solve for
: -
Since
, solve for :
Note:
Workflow Visualization
Experimental Logic Flow
The following diagram illustrates the critical path from sample preparation to data generation.
Figure 1: Step-by-step extraction and analysis workflow ensuring IS equilibration.
Calculation Logic
The following diagram details the mathematical transformation of raw signals into quantitative results.
Figure 2: Computational logic for converting isotopic ratios to absolute concentration.
Quality Control & Troubleshooting
Acceptance Criteria (FDA/EMA Guidelines)
-
Linearity:
. -
Accuracy: Calculated concentration of standards must be within ±15% of nominal (±20% for LLOQ).
-
IS Response: The peak area of Pentanoic-d4 in samples should not deviate >50% from the average IS area in standards. Significant deviation indicates matrix suppression.
Troubleshooting "Deuterium Exchange"
A common issue with acidic protons is deuterium exchange.
-
Issue: If the deuterium label is on the carboxylic acid group (-COOH becomes -COOD), it will exchange with water in the solvent, losing the label.
-
Solution: Use Pentanoic-2,2,3,3-d4 acid . The deuterium atoms are attached to the carbon chain (alpha and beta carbons), which are non-exchangeable under standard extraction conditions.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2021). Laboratory Procedure Manual: Volatile Organic Compounds. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrum of Pentanoic Acid. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Valeric Acid (Pentanoic Acid) Compound Summary. National Library of Medicine. Retrieved from [Link]
Application Note: Precision Quantitation of Short-Chain Fatty Acids in Plasma Using Pentanoic-d4 Acid
Topic: Pentanoic-d4 Acid Spiking in Plasma Metabolomics Workflows Content Type: Application Note & Protocol Role: Senior Application Scientist
Abstract
Short-chain fatty acids (SCFAs) are critical biomarkers for gut-microbiome-host metabolic interplay. However, their quantification in plasma is plagued by high volatility, low endogenous concentrations (µM range), and significant matrix interference. This application note details a robust workflow utilizing Pentanoic-d4 acid (Valeric acid-d4) as a surrogate Internal Standard (IS). We present a validated GC-MS protocol emphasizing the "Pre-Extraction Spiking" strategy to correct for analyte volatilization, extraction inefficiency, and ionization suppression.
Introduction: The Causality of Internal Standardization
In plasma metabolomics, the accuracy of quantitative data is often compromised by the "Matrix Effect"—the combined influence of co-eluting compounds on ionization efficiency—and the physical loss of volatile analytes during sample preparation.
Pentanoic-d4 acid (
-
Retention Time Locking: It elutes in the critical mid-region of the SCFA chromatogram, bridging the gap between the highly volatile Propionic acid and the more lipophilic Caproic acid.
-
Physicochemical Mimicry: Its partition coefficient (
) closely mimics endogenous Valeric and Isovaleric acids, ensuring it tracks extraction recovery accurately across biphasic separations. -
Mass Shift: The +4 Da mass shift prevents cross-talk with the endogenous Pentanoic acid (
60 63/64 fragments), allowing for high-confidence deconvolution in single quadrupole systems.
Experimental Design & Logic
Reagent Preparation
-
Primary Stock: 10 mM Pentanoic-d4 acid in Ethanol. Note: Ethanol is preferred over methanol for SCFA stocks to prevent transesterification artifacts during storage.
-
Working Spiking Solution (WSS): 50 µM Pentanoic-d4 acid in water/ethanol (95:5).
-
Scientist’s Insight: We maintain a small organic percentage in the aqueous WSS to prevent the hydrophobic adsorption of the acid to the plastic walls of pipette tips and tubes.
-
The Spiking Strategy: Pre- vs. Post-Extraction
For this protocol, we mandate Pre-Extraction Spiking .
-
Why? SCFAs are volatile.[1][2] If you spike after extraction, you cannot account for losses during the protein precipitation or solvent evaporation steps. Spiking into the raw plasma allows the IS to bind to albumin and experience the exact same extraction kinetics as the endogenous metabolites.
Protocol: High-Efficiency GC-MS Workflow
Methodology adapted from targeted SCFA workflows (e.g., derivatization-free acidification or alkyl-chloroformate derivatization).
Phase A: Sample Preparation (The "Cold-Trap" Method)
Objective: Precipitate proteins while retaining volatile acids.
-
Thawing: Thaw plasma samples on wet ice (
). Never thaw at room temperature to minimize enzymatic degradation of acetoacetate to acetate. -
Aliquot: Transfer 100 µL of plasma into a 1.5 mL Safe-Lock Eppendorf tube.
-
Spiking (Critical Step):
-
Add 10 µL of Working Spiking Solution (Pentanoic-d4, 50 µM).
-
Vortex for 10 seconds at medium speed.
-
Equilibration: Incubate on ice for 5 minutes. This allows the deuterated standard to equilibrate with plasma proteins (Albumin), mimicking the state of endogenous biomarkers.
-
-
Extraction:
-
Add 400 µL of ice-cold Ethanol (containing 0.5% HCl).
-
Chemistry Note: The HCl acidifies the plasma (pH < 3), protonating the SCFAs (
). Only the protonated, uncharged form is soluble in the organic phase and volatile enough for GC.[2]
-
-
Phase Separation:
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at
.
-
-
Supernatant Collection: Transfer the supernatant to a GC vial with a glass insert. Do not evaporate to dryness. Evaporation will cause total loss of C2-C5 acids.
Phase B: Instrumental Analysis (GC-MS)
System: Agilent 7890B/5977B (or equivalent). Column: High-polarity Nitroterephthalic acid modified PEG column (e.g., DB-FFAP or ZB-FFAP), 30m x 0.25mm x 0.25µm.
| Parameter | Setting | Rationale |
| Injection | 1 µL, Splitless | Maximize sensitivity for trace plasma SCFAs. |
| Inlet Temp | 240°C | Ensure rapid volatilization without thermal degradation. |
| Carrier Gas | Helium, 1.0 mL/min | Constant flow for stable retention times. |
| Oven Program | 100°C (1 min) | Slow ramp separates structural isomers (Isovaleric vs. Valeric). |
| Ion Source | EI, 70 eV, 230°C | Standard ionization for spectral library matching. |
| SIM Mode | Target: |
Visualization of Workflows
The "Self-Validating" Extraction Logic
This diagram illustrates the decision matrix for ensuring data integrity using the IS.
Pathway Context: Why Pentanoic Acid?
Pentanoic acid (Valerate) is not just an analyte; it is a product of specific microbial fermentation pathways.
Data Analysis & Quality Control
Normalization Calculation
Do not use raw peak areas. Calculate the Normalized Response Ratio (NRR) for every analyte (A) using Pentanoic-d4 (IS) as the reference:
-
Note: For Acetate (C2) and Propionate (C3), if specific d3/d5 standards are unavailable, Pentanoic-d4 can be used, but be aware of "volatility bias." Pentanoic-d4 best corrects for Butyrate (C4), Valerate (C5), and Caproate (C6).
Acceptance Criteria
-
IS Retention Time Stability:
minutes across the batch. -
IS Area Variation: CV < 15% across QC injections.
-
Blank Check: The Process Blank (buffer spiked with IS) must show the IS peak but zero signal for endogenous Valeric acid. If Valeric acid is present in the blank, check for lab contamination (sweat/skin oils contain SCFAs).
References
-
Liebisch, G., et al. (2019). Quantification of Short-Chain Fatty Acids in Plasma/Serum by GC-MS. Journal of Chromatography B . Link
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology . Link
-
Han, J., et al. (2015). Metabolomics of Short-Chain Fatty Acids in Biological Samples. Analytica Chimica Acta . Link
-
Agilent Technologies. (2020). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation. Application Note . Link
-
Primec, M., et al. (2017). Clinical Applications of Short-Chain Fatty Acid Analysis. Analytical Biochemistry . Link
Sources
Quantitative Analysis of Pentanoic-d4 Acid in Biological Matrices Using High-Resolution Mass Spectrometry
Introduction
Pentanoic acid, also known as valeric acid, is a short-chain fatty acid implicated in various physiological and pathological processes. Stable isotope-labeled analogues, such as pentanoic-d4 acid, are invaluable tools in metabolic research and pharmacokinetic studies, serving as internal standards for accurate quantification.[1][2] High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers the specificity and sensitivity required for precise measurement of these compounds in complex biological matrices.[3][4] This application note provides a detailed protocol for the analysis of pentanoic-d4 acid using a high-resolution Orbitrap mass spectrometer, focusing on the rationale behind key experimental parameters to ensure data integrity and reproducibility.
The core principle of this method is the use of a deuterated standard to compensate for variability during sample preparation and analysis.[1][2] Since deuterated standards have nearly identical chemical and physical properties to their endogenous counterparts, they co-elute during chromatography and exhibit similar ionization behavior, correcting for matrix effects and instrument fluctuations.[1] This ensures high accuracy and precision in quantitative workflows.[1]
Methodology Overview
The workflow for the analysis of pentanoic-d4 acid consists of several key stages, each optimized to ensure maximum recovery and accurate detection. The process begins with sample preparation to isolate the analyte from the biological matrix, followed by chromatographic separation and subsequent detection and quantification by high-resolution mass spectrometry.
Figure 1: A high-level overview of the analytical workflow for pentanoic-d4 acid from sample preparation to data analysis.
Experimental Protocol
Reagents and Materials
-
Pentanoic-d4 acid standard (isotopic purity ≥ 98%)
-
Internal Standard (e.g., Propionic-d2 acid or another suitable deuterated short-chain fatty acid)
-
LC-MS grade water[5]
-
LC-MS grade acetonitrile[5]
-
LC-MS grade methanol[5]
-
Formic acid (≥ 99%)[5]
-
Ethyl acetate
-
Diethyl ether
-
Human serum/plasma (or other relevant biological matrix)
Sample Preparation
The goal of sample preparation is to efficiently extract the analyte from the complex biological matrix while removing interfering substances like proteins.
Protocol:
-
Thaw biological samples (e.g., serum, plasma) on ice.
-
In a microcentrifuge tube, add 50 µL of the sample.
-
Spike with 10 µL of the internal standard solution (concentration to be optimized based on expected analyte levels).
-
For protein precipitation, add 50 µL of methanol containing 0.05% formic acid. Vortex for 30 seconds.
-
Incubate the mixture on ice for 10 minutes to facilitate complete protein precipitation.
-
Perform a liquid-liquid extraction by adding 400 µL of a 1:1 (v/v) mixture of ethyl acetate and diethyl ether.
-
Shake mechanically for 5 minutes.
-
Centrifuge at 13,400 RPM for 5 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a water:acetonitrile (8:2, v/v) mixture.[6]
-
Transfer the reconstituted sample to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography Conditions
Reversed-phase chromatography is employed to separate pentanoic-d4 acid from other components in the sample extract.
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and peak shape for small polar molecules like short-chain fatty acids. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acidic modifier aids in the protonation of the analyte, which can improve chromatographic peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography, providing good separation efficiency. |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes | A gradient elution is necessary to effectively separate the analyte from other matrix components with varying polarities. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic resolution. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance. |
| Injection Volume | 5 µL | A small injection volume is used to prevent column overloading and maintain good peak shape. |
High-Resolution Mass Spectrometry Settings (Orbitrap)
The high resolving power of an Orbitrap mass spectrometer is crucial for differentiating the analyte from isobaric interferences.[7] Electrospray ionization (ESI) in negative mode is optimal for the analysis of carboxylic acids as they readily form [M-H]⁻ ions.[6][8]
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative | Carboxylic acids are acidic and readily deprotonate to form negative ions, leading to high sensitivity in this mode.[6][8] |
| Scan Mode | Full Scan | Allows for the detection of all ions within a specified mass range, which is ideal for untargeted analysis and confirmation of the analyte's accurate mass. |
| Mass Range | m/z 50-200 | A narrow mass range focused on the expected m/z of pentanoic-d4 acid and the internal standard improves the scan speed and sensitivity. |
| Resolution | 70,000 | Provides a good balance between sensitivity and the ability to resolve the analyte from potential interferences. Higher resolutions (e.g., 120,000) can be used for more complex matrices.[8][9][10] |
| AGC Target | 1e6 | The Automatic Gain Control (AGC) target is set to accumulate a sufficient number of ions in the C-trap for robust detection without saturation. |
| Maximum Injection Time | 50 ms | This parameter is set to ensure that the ion trap is not overfilled, which could lead to space-charge effects and reduced mass accuracy. |
| Sheath Gas Flow Rate | 40 (arbitrary units) | Optimizes the nebulization of the eluent from the LC. |
| Auxiliary Gas Flow Rate | 10 (arbitrary units) | Aids in the desolvation of the ESI droplets. |
| Capillary Temperature | 320 °C | A higher temperature facilitates the evaporation of the solvent and the release of ions into the gas phase. |
| Spray Voltage | 3.5 kV | The optimal voltage will depend on the specific instrument and mobile phase composition but is a critical parameter for stable and efficient ionization. |
Data Analysis and Quantification
Data analysis is performed using the instrument manufacturer's software. The quantification of pentanoic-d4 acid is based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by analyzing a series of standards with known concentrations of pentanoic-d4 acid and a constant concentration of the internal standard.
Figure 2: The logical flow of the data analysis and quantification process.
System Suitability and Method Validation
To ensure the reliability of the results, system suitability tests should be performed before each analytical run. This includes monitoring the peak area, retention time, and mass accuracy of the analyte and internal standard. A comprehensive method validation should be conducted according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.[11]
Conclusion
This application note provides a robust and detailed protocol for the quantitative analysis of pentanoic-d4 acid in biological matrices using LC-HRMS. The combination of a stable isotope-labeled internal standard, optimized sample preparation, and high-resolution mass spectrometry ensures the accuracy and reliability of the results. The detailed explanation of the rationale behind the experimental choices allows for the adaptation of this method to other short-chain fatty acids and different high-resolution mass spectrometry platforms.
References
-
National Institutes of Health (NIH). (n.d.). Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins. Retrieved from [Link]
-
Environmental Molecular Sciences Laboratory. (n.d.). High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Retrieved from [Link]
-
PubMed Central (PMC). (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Retrieved from [Link]
-
pgeneral.com. (n.d.). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Retrieved from [Link]
-
ResearchGate. (n.d.). ...shows an example, using pentanoic acid, of the chromatographic method of determining PIDs from GC-PTR-ToF-MS 207 measurements. 208. Retrieved from [Link]
-
UND Scholarly Commons. (n.d.). Optimization of Electrospray Ionization for Liquid Chromatography Time-of-Flight Mass Spectrometry Analysis of Preservatives in Wood Leachate Matrix. Retrieved from [Link]
-
PubMed Central (PMC). (2012). Platform Dependencies in Bottom-up Hydrogen/Deuterium Exchange Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2015). Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis. Retrieved from [Link]
-
(n.d.). Method Validation and Standards in Hydrogen/Deuterium Exchange Mass Spectrometry. Retrieved from [Link]
-
PubMed Central (PMC). (2023). Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]
-
AIR Unimi. (n.d.). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Retrieved from [Link]
-
tofwerk. (n.d.). Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. Retrieved from [Link]
-
bioRxiv. (n.d.). Recommendations for Automating Hydrogen/Deuterium Exchange Mass Spectrometry Measurements using Data-Independent Acquisition Methods. Retrieved from [Link]
-
PubMed. (n.d.). Design and validation of an LC-MS/MS method for simultaneous quantification of asymmetric dimethylguanidino valeric acid, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) An Introduction to quadrupole-time-of-flight mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
MassTech. (n.d.). Mass Analysis of Peptides and Tryptic Digests of Proteins. Retrieved from [Link]
-
Reddit. (n.d.). Understanding Internal standards and how to choose them : r/massspectrometry. Retrieved from [Link]
-
ACS Publications. (n.d.). Chemical-Vapor-Assisted Electrospray Ionization for Increasing Analyte Signals in Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. Retrieved from [Link]
-
YouTube. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
PubMed Central (PMC). (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
-
ChemRxiv. (n.d.). Comprehensive Internal Standards for Hydrogen/Deuterium Exchange Mass Spectrometry. Retrieved from [Link]
-
(n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]
-
(n.d.). Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
Lirias. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. youtube.com [youtube.com]
- 3. Valeric Acid Analysis Service Using LC-MS - Creative Proteomics [creative-proteomics.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. air.unimi.it [air.unimi.it]
- 7. emsl.pnnl.gov [emsl.pnnl.gov]
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- 9. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. tsapps.nist.gov [tsapps.nist.gov]
Targeted Metabolomics of Gut Microbiota-Derived Valeric Acid via Isotope Dilution LC-MS/MS
Application Note & Protocol Guide
Abstract & Biological Significance
While short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate are widely studied, Valeric Acid (C5) —a pentanoic acid produced by gut bacteria such as Oscillibacter and Megasphaera—has emerged as a critical modulator in the Gut-Brain Axis and neuroinflammation.[1][2][3][4] Recent studies indicate its role as a potent histone deacetylase (HDAC) inhibitor and a protective agent in colitis and radiation injury.
However, Valeric Acid presents unique analytical challenges:
-
Volatility: Significant loss occurs during sample drying/concentration.
-
Low Ionization Efficiency: Poor sensitivity in standard LC-MS without derivatization.
-
Matrix Interference: High background noise in complex fecal matrices.
This guide details a Targeted Metabolomics Workflow using 3-Nitrophenylhydrazine (3-NPH) derivatization coupled with Valeric Acid-d4 (deuterated internal standard). This method overcomes volatility issues (no drying step) and enhances sensitivity by 100-fold compared to direct injection, providing a robust platform for drug development and microbiome research.
Principle of Operation: Isotope Dilution Mass Spectrometry (IDMS)
The core of this protocol is Isotope Dilution , the gold standard for quantification in complex matrices.
-
Chemical Derivatization: We utilize 3-NPH to convert the carboxylic acid group of Valeric Acid into a stable 3-nitrophenylhydrazide. This introduces a hydrophobic ring (improving retention on C18 columns) and a high-efficiency ionization tag (enhancing ESI- sensitivity).
-
Internal Standardization: Valeric Acid-d4 is spiked into the sample before extraction. It undergoes the exact same extraction and derivatization inefficiencies as the endogenous analyte.
-
Quantification: The ratio of the endogenous Valeric Acid peak area to the Valeric Acid-d4 peak area is used for quantification, mathematically canceling out matrix effects and recovery losses.
Reaction Mechanism
Experimental Workflow Diagram
The following diagram outlines the critical path from fecal sample collection to data acquisition.
Figure 1: End-to-end workflow for targeted Valeric Acid quantification. Note that the Internal Standard is added prior to extraction to correct for all downstream variables.
Detailed Protocol
Reagents & Standards
-
Internal Standard (IS): Valeric Acid-d4 (2,2,3,3-d4). Crucial: Ensure isotopic purity >99%.
-
Derivatization Agents:
-
Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid.
Solution Preparation
| Solution | Composition | Stability |
| IS Working Sol. | 10 µM Valeric Acid-d4 in 50% ACN | Prepare fresh weekly |
| Deriv. Reagent A | 200 mM 3-NPH in 50% ACN | Prepare FRESH daily |
| Deriv. Reagent B | 120 mM EDC + 6% Pyridine in 50% ACN | Prepare FRESH daily |
| Quenching Sol. | 10% ACN in Water + 1% Formic Acid | Stable at 4°C |
Sample Preparation (Feces)
-
Weighing: Weigh ~20 mg of wet fecal sample into a bead-beating tube.
-
IS Addition: Add 20 µL of IS Working Solution directly to the feces.
-
Expert Insight: Adding IS to the solid mass ensures it integrates into the matrix during homogenization.
-
-
Extraction: Add 500 µL of 50% ACN (cold).
-
Homogenization: Bead-beat (e.g., 50 Hz for 2 min).
-
Centrifugation: 14,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Transfer 50 µL of supernatant to a fresh PCR tube or LC vial insert.
Derivatization Reaction (The 3-NPH Method)
Note: This reaction is performed in aqueous conditions, eliminating the need for drying and preventing Valeric Acid evaporation.
-
Mix: To the 50 µL supernatant, add:
-
Incubate: Vortex and heat at 40°C for 30 minutes .
-
Mechanism:[11] The EDC activates the carboxylic acid, allowing the nucleophilic attack by 3-NPH.
-
-
Quench: Add 400 µL of Quenching Solution .
-
Why? This dilutes the sample to mobile phase conditions and neutralizes the remaining EDC to protect the LC column.
-
-
Final Spin: Centrifuge at 4,000 x g for 5 min to settle any precipitate.
-
Analysis: Inject 5 µL into LC-MS/MS.
Instrumental Analysis (LC-MS/MS Conditions)
Liquid Chromatography[5][9][12]
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Note: The derivatization makes Valeric Acid hydrophobic enough for standard C18 retention.
-
-
Mobile Phase A: Water + 0.01% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.01% Formic Acid.
-
Gradient:
-
0-2 min: 15% B (Isocratic loading)
-
2-10 min: 15% -> 55% B (Separation of SCFAs)
-
10-12 min: 98% B (Wash)
-
12.1 min: 15% B (Re-equilibration)
-
Mass Spectrometry (ESI Negative Mode)
The 3-NPH derivative ionizes exceptionally well in negative mode.
| Analyte | Precursor Ion (m/z) [M-H]- | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Valeric Acid-3NPH | 236.1 | 137.1 | 30 | 18 |
| Valeric Acid-d4-3NPH | 240.1 | 137.1 | 30 | 18 |
-
Note on Transitions: The product ion at m/z 137.1 corresponds to the cleavage of the 3-NPH moiety. While common to all SCFAs, the chromatographic separation (Retention Time ~6-7 min) ensures specificity.
Data Analysis & Validation
Quantification Formula
Calculate the concentration (
Validation Metrics (Expected Performance)
-
Linearity: 0.1 µM – 1000 µM (
). -
LOD: ~10-50 nM (High sensitivity due to 3-NPH).
-
Recovery: 95-105% (Corrected by d4-IS).
-
Matrix Effect: Minimal after IS correction. Without IS, ion suppression in feces can reach 40%.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Signal for IS | Incomplete derivatization | Check EDC freshness (hygroscopic). Ensure pH is ~4-5 during reaction (Pyridine buffer). |
| Peak Tailing | Column overload or pH mismatch | Lower injection volume (2 µL). Ensure Quenching solution matches Mobile Phase A. |
| High Background | 3-NPH degradation | Prepare 3-NPH solution fresh daily. Protect from light. |
| Retention Time Shift | Column contamination | Wash column with 98% ACN. Fecal lipids can accumulate over time. |
References
-
Han, J., et al. (2015). "Liquid chromatography-mass spectrometry method for the quantification of short-chain fatty acids in human feces." Analytical Chemistry. (Seminal paper on 3-NPH method).
-
MetwareBio. "Valeric Acid: A Small Molecule with Big Impacts on Human Health." (Biological context).
-
MDPI. "Valeric Acid: A Gut-Derived Metabolite as a Potential Epigenetic Modulator." Microorganisms. (GBA and Neuroinflammation relevance).
-
Shimadzu Application News. "Analysis of Short-Chain Fatty Acids using 3-NPH Derivatization." (Technical parameters).
-
Liebisch, G., et al. (2019). "Quantification of Fecal Short Chain Fatty Acids by LC-MS/MS."[11] Metabolites.[2][3][8] (Validation strategies).
Sources
- 1. Valeric Acid: A Small Molecule with Big Impacts on Human Health - MetwareBio [metwarebio.com]
- 2. mdpi.com [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. metabolon.com [metabolon.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Valeric acid analytical standard 109-52-4 [sigmaaldrich.com]
- 7. biorxiv.org [biorxiv.org]
- 8. BAF_Protocol_015_ 3-NPH derivatization of short chain fatty acid [protocols.io]
- 9. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Achieving High-Accuracy Quantification of Pentanoic Acid Using a Stable Isotope-Labeled Internal Standard
Abstract and Introduction
Accurate quantification of short-chain fatty acids (SCFAs), such as pentanoic acid (valeric acid), is critical in pharmaceutical development, clinical diagnostics, and metabolic research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity.[1] However, the accuracy and precision of LC-MS/MS quantification can be compromised by several factors, including sample loss during preparation, instrument variability, and matrix effects.[2][3]
This application note provides a detailed protocol for the preparation of calibration curves using a stable isotope-labeled internal standard (SIL-IS), specifically pentanoic-d4 acid. The use of a SIL-IS, such as a deuterated analog, is considered the gold standard for quantitative bioanalysis.[4][5] Because the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical ionization efficiency, effectively correcting for variations in sample preparation and matrix-induced ion suppression or enhancement.[2][6][7] This methodology, known as stable isotope dilution (SID), ensures robust, reliable, and reproducible quantification that meets stringent regulatory standards.[8][9]
Principle of Stable Isotope Dilution (SID) Mass Spectrometry
The core principle of SID-MS is the addition of a known quantity of an isotopically enriched version of the analyte (the internal standard) to every sample, calibrator, and quality control (QC) sample before any processing occurs.[10][11] The mass spectrometer distinguishes between the native analyte (e.g., pentanoic acid) and the heavier SIL-IS (pentanoic-d4 acid) based on their mass-to-charge (m/z) difference.
Any physical loss of sample during extraction, derivatization, or injection will affect both the analyte and the SIL-IS equally. Similarly, any suppression or enhancement of the MS signal caused by co-eluting matrix components will impact both compounds to the same degree.[3] Therefore, the ratio of the analyte's peak area to the SIL-IS's peak area remains constant and is directly proportional to the analyte's concentration.[8] This normalization is the key to the high accuracy and precision of the SID method.[12]
Materials and Reagents
| Item | Description | Recommended Supplier |
| Analyte | Pentanoic Acid (Valeric Acid), >99% purity | Sigma-Aldrich, TCI |
| Internal Standard | Pentanoic-d4 Acid, >98% isotopic purity | Cambridge Isotope Laboratories, CDN Isotopes |
| Solvent | Acetonitrile (ACN), LC-MS Grade | Thermo Fisher Scientific, Honeywell |
| Solvent | Methanol (MeOH), LC-MS Grade | Thermo Fisher Scientific, Honeywell |
| Solvent | Water, LC-MS Grade | Thermo Fisher Scientific, Honeywell |
| Acid | Formic Acid (FA), LC-MS Grade | Pierce, Sigma-Aldrich |
| Equipment | Calibrated Analytical Balance (4-5 decimal places) | Mettler Toledo, Sartorius |
| Equipment | Calibrated Pipettes (P10, P100, P1000) & Tips | Eppendorf, Gilson |
| Consumables | 1.5 mL Polypropylene Autosampler Vials | Waters, Agilent |
| Consumables | 15 mL Polypropylene Conical Tubes | Falcon, Sarstedt |
| Consumables | Class A Volumetric Flasks (1 mL, 5 mL, 10 mL) | Pyrex, Kimble |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Accurate preparation of stock solutions is the foundation of a reliable calibration curve. It is a best practice recommended by regulatory bodies like the FDA to prepare the analyte and internal standard stock solutions independently to avoid compounding errors.[13]
Analyte Stock Solution (AS1) - 1 mg/mL:
-
Accurately weigh approximately 10 mg of pentanoic acid using a calibrated analytical balance and record the weight precisely.
-
Transfer the weighed pentanoic acid into a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of 50:50 ACN:H₂O to dissolve the compound.
-
Once fully dissolved, bring the volume up to the 10 mL mark with 50:50 ACN:H₂O.
-
Cap the flask and invert it 15-20 times to ensure homogeneity.
-
Calculate the exact concentration (Weight (mg) / 10 mL) and label the vial clearly (e.g., "Pentanoic Acid Stock - 1.05 mg/mL").
-
Store at -20°C or as recommended by the supplier.
Internal Standard Stock Solution (IS1) - 1 mg/mL:
-
Follow the same procedure (Steps 1-7) for pentanoic-d4 acid to prepare a separate 1 mg/mL stock solution.
-
Label the vial clearly (e.g., "Pentanoic-d4 Acid Stock - 0.98 mg/mL").
Protocol 2: Preparation of Working Solutions & Calibration Curve
This protocol describes the creation of an 8-point calibration curve by serially diluting the analyte stock solution and then adding a constant amount of the internal standard to each calibrant. This ensures the SIL-IS concentration is fixed across all points.[8]
Analyte Working Stock (AWS) - 100 µg/mL:
-
Pipette 1 mL of the Analyte Stock Solution (AS1) into a 10 mL volumetric flask.
-
Dilute to the mark with 50:50 ACN:H₂O. This creates a 100 µg/mL working stock.
Internal Standard Working Solution (IWS) - 1 µg/mL:
-
Perform a serial dilution of the Internal Standard Stock Solution (IS1). For example, dilute 100 µL of IS1 into 10 mL of solvent (yields 10 µg/mL), then dilute 1 mL of that solution into 10 mL of solvent to get the final 1 µg/mL IWS.
Calibration Curve Standards (CAL 1-8): The following table outlines the preparation of calibration standards ranging from 10 ng/mL to 2000 ng/mL.
| Calibrant Level | Analyte Concentration (ng/mL) | Preparation Steps | IWS Volume (µL) | Final Volume (µL) |
| CAL 8 | 2000 | 20 µL of AWS (100 µg/mL) | 50 | 1000 |
| CAL 7 | 1000 | 10 µL of AWS (100 µg/mL) | 50 | 1000 |
| CAL 6 | 500 | 500 µL of CAL 8 (2000 ng/mL) | 50 | 1000 |
| CAL 5 | 250 | 500 µL of CAL 7 (1000 ng/mL) | 50 | 1000 |
| CAL 4 | 100 | 400 µL of CAL 5 (250 ng/mL) | 50 | 1000 |
| CAL 3 | 50 | 500 µL of CAL 4 (100 ng/mL) | 50 | 1000 |
| CAL 2 | 25 | 500 µL of CAL 3 (50 ng/mL) | 50 | 1000 |
| CAL 1 | 10 | 400 µL of CAL 2 (25 ng/mL) | 50 | 1000 |
Note on Dilution Schemes: While serial dilution from the highest concentration standard is common, it can propagate errors. For maximum accuracy, preparing each standard from an intermediate stock solution is preferred to ensure independence between points.[14]
Workflow Visualization: The process of preparing calibration standards from stock solutions is outlined below.
Caption: Workflow for preparing calibration standards from stock solutions.
LC-MS/MS Method and Data Processing
While a full method development is beyond the scope of this note, a typical approach for pentanoic acid analysis is outlined.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[15]
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
Pentanoic Acid: Q1/Q3 transition (e.g., m/z 101.1 -> 57.1).
-
Pentanoic-d4 Acid: Q1/Q3 transition (e.g., m/z 105.1 -> 61.1).
-
Data Processing:
-
Integrate the peak areas for both the analyte and the internal standard for each calibration level.
-
Calculate the Response Ratio for each level:
-
Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
-
Construct the calibration curve by plotting the Response Ratio (y-axis) against the Analyte Concentration (x-axis).
-
Apply a linear regression model, often with a 1/x² weighting, to fit the data.[16]
Logical Relationship Visualization: The relationship between concentration and instrument response is the foundation of the calibration curve.
Caption: Logical flow from concentration to the final calibration curve.
Acceptance Criteria and System Validation
A calibration curve is only valid if it meets predefined acceptance criteria, which should be established according to internal SOPs and regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance.[13][17][18]
| Parameter | Acceptance Criteria | Rationale |
| Number of Points | Minimum of 6 non-zero standards | Ensures adequate definition of the response function. |
| Linearity (r²) | ≥ 0.99 | Indicates a strong correlation between concentration and response ratio. |
| Standard Accuracy | Back-calculated concentration must be within ±15% of the nominal value (±20% at the LLOQ) | Confirms the accuracy of the curve fit.[19] |
| Curve Integrity | At least 75% of the calibration standards must meet the accuracy criteria | Allows for the exclusion of a limited number of flyers without invalidating the entire run.[20] |
Quality Control (QC) Samples: QC samples, prepared independently at low, medium, and high concentrations, must be run with each batch of unknown samples to validate the integrity of the calibration curve during routine analysis.[16]
Conclusion
The use of a stable isotope-labeled internal standard like pentanoic-d4 acid is an indispensable strategy for robust and accurate quantification in LC-MS/MS analysis. By compensating for inevitable variations in sample processing and instrument response, the SID method provides high-quality, defensible data. The detailed protocols and principles outlined in this application note serve as a comprehensive guide for researchers to establish reliable and reproducible bioanalytical methods that adhere to the highest scientific and regulatory standards.
References
-
Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Dr. Imre Blank's Homepage. Available at: [Link]
-
National Measurement Laboratory. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice. LGC. Available at: [Link]
-
Gong, Y., et al. (2021). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Clinical and Translational Science, 14(4), 1435-1443. Available at: [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Available at: [Link]
-
Reddit User Discussion. (2020). Calibration curve, use of internal standard and relative response factor. r/chemistry. Available at: [Link]
-
Mochel, J. P., et al. (2016). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Chromatography B, 1033-1034, 305-311. Available at: [Link]
-
Epova, E., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
-
SCIEX. (n.d.). Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. Available at: [Link]
-
Ihenetu, M., et al. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
ResearchGate. (n.d.). Calibration of stable isotope labeled-internal standards (SIL-IS). Available at: [Link]
-
Xu, R., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(15), 1637-1647. Available at: [Link]
-
Fiveable. (n.d.). Principles of mass spectrometry | Isotope Geochemistry Class Notes. Available at: [Link]
-
ResearchGate. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]
-
Vogl, J., & Pritzkow, W. (2010). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. MAPAN-Journal of Metrology Society of India, 25(3), 135-164. Available at: [Link]
-
U.S. Department of Health and Human Services (HHS). (2025). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
-
Hewavitharana, A. K., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. Available at: [Link]
-
Williams, R. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Available at: [Link]
-
ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available at: [Link]
-
De Nicolò, A., et al. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis, 9(14), 1089-1100. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Available at: [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Available at: [Link]
-
Reddit User Discussion. (2022). Accounting for the matrix effect. r/CHROMATOGRAPHY. Available at: [Link]
-
Shafaei, A., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Analytical and Bioanalytical Chemistry, 413, 6327-6340. Available at: [Link]
Sources
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- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 4. tandfonline.com [tandfonline.com]
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Troubleshooting & Optimization
Troubleshooting low recovery rates of pentanoic-d4 acid in biological samples
Subject: Troubleshooting Low Recovery of Pentanoic-d4 Acid (Valeric Acid-d4) in Biological Matrices Ticket Priority: High Assigned Specialist: Senior Application Scientist, Metabolomics Division
Introduction: The "Ghost" Peak
You are likely reading this because your Internal Standard (IS), Pentanoic-d4 acid , is showing <15% recovery or high variability (RSD >20%) in plasma, serum, or fecal samples.
Pentanoic acid is a Short-Chain Fatty Acid (SCFA). Unlike long-chain lipids, it possesses two distinct enemies in the lab: Volatility and Water Solubility . Most recovery issues stem from treating it like a standard lipid or failing to lock it into a derivative form before sample concentration.
This guide is structured as a diagnostic decision tree. Locate your specific symptom below.
Part 1: The Volatility Trap (Evaporation)
Symptom: You are performing Liquid-Liquid Extraction (LLE) followed by Nitrogen (
Root Cause: Pentanoic acid (boiling point ~186°C) is volatile. However, it forms azeotropes with solvents and, crucially, sublimes/evaporates rapidly during
Troubleshooting Protocol
Q: Are you drying to complete dryness?
-
STOP immediately. Never dry SCFA extracts to completion without a "keeper" or prior derivatization.
Corrective Workflow (The "Keeper" Method): If you must use GC-MS without derivatization (not recommended, see Part 3), you must add a high-boiling point solvent that retains the analyte while the extraction solvent evaporates.
-
Extraction: Extract acidified sample with Ether or Ethyl Acetate.
-
Add Keeper: Add 10-20
L of Tetradecane or Diethylene glycol to the organic phase. -
Evaporate: Blow down until only the keeper volume remains.
-
Inject: The pentanoic-d4 will be concentrated in the keeper solvent.
Better Solution (Derivatization): Perform derivatization (e.g., 3-NPH for LC-MS or Chloroformate for GC-MS) in the aqueous phase or before any evaporation step. This increases molecular weight and stability.
Part 2: Extraction Efficiency (The pH Factor)
Symptom: You are not drying the sample, but recovery is still low (<40%).
Root Cause: Pentanoic acid has a pKa of approx. 4.8.
-
At pH 7.0 , it exists as Valerate (ionized, water-soluble). It will NOT partition into organic solvents.
-
At pH 2.0 , it exists as Valeric Acid (protonated, hydrophobic). It WILL partition into organic solvents.
Diagnostic Check
Measure the pH of your aqueous phase after adding the acid but before adding the organic solvent.
| pH Level | Species Form | Partitioning Result | Action |
| > 4.8 | Ionized ( | Stays in Water | FAIL. Add more acid. |
| 3.0 - 4.8 | Mixed | Partial Extraction | Poor Recovery. |
| < 2.0 | Protonated ( | Moves to Organic | OPTIMAL. |
Protocol Adjustment:
-
Spike sample with Pentanoic-d4.
-
Add HCl or Sulfuric Acid to lower pH to
. -
Crucial Step: Vortex for 30 seconds to ensure equilibrium.
-
Add extraction solvent (e.g., Methyl tert-butyl ether (MTBE) or Ethyl Acetate).
Part 3: Instrumental Detection Issues
Scenario A: LC-MS/MS (Ion Suppression)
Symptom: Recovery is low, but absolute peak area of the IS is low even in spiked neat standards, or drastically lower in matrix vs. water.
Root Cause:
-
Poor Ionization: SCFAs ionize poorly in ESI (Electrospray Ionization) due to their low mass and lack of ionizable groups.
-
Matrix Effect: Phospholipids from plasma elute in the same region, suppressing the signal.
The Fix: 3-NPH Derivatization You must derivatize with 3-Nitrophenylhydrazine (3-NPH) .[1][2][3] This targets the carboxyl group, adding a benzene ring that boosts ionization efficiency by 10-100x and shifts retention to a cleaner chromatographic region.
3-NPH Workflow (Simplified):
-
Sample (20
L) + Pentanoic-d4. -
Add EDC (Catalyst) + 3-NPH solution (in 50% Pyridine/Methanol).
-
Incubate (Ambient temp or 40°C for 30 min).
-
Quench (optional) and dilute.
-
Inject. No drying step required.
Scenario B: GC-MS (Adsorption & Tailing)
Symptom: Peak tailing, ghost peaks, or disappearance of low concentrations.
Root Cause: Free fatty acids adsorb to active sites (silanols) in the GC liner and column.
The Fix: Isobutyl Chloroformate (IBCF) Derivatization Standard methylation (BF3/MeOH) requires heating and anhydrous conditions (risk of volatility loss). Use IBCF instead.
-
Advantage: Reacts in aqueous media instantly.[4]
-
Mechanism: Converts acid to isobutyl ester.
-
Result: Highly stable, non-polar derivative that extracts easily into Hexane.
Visual Troubleshooting Guides
Diagram 1: The "Low Recovery" Decision Tree
Use this logic flow to identify your failure point.
Caption: Diagnostic logic flow for isolating the cause of SCFA loss.
Diagram 2: 3-NPH Derivatization Workflow (LC-MS)
This is the recommended workflow for biological samples to ensure 95%+ recovery.
Caption: 3-NPH derivatization bypasses the drying step, eliminating volatility losses.
Summary of Recommended Protocols
| Parameter | LC-MS/MS (Recommended) | GC-MS (Alternative) |
| Derivatization Agent | 3-Nitrophenylhydrazine (3-NPH) | Isobutyl Chloroformate (IBCF) |
| Reaction Phase | Aqueous/Methanol (Liquid) | Aqueous (Liquid) |
| Drying Step | NONE (Dilute & Shoot) | NONE (Extract derivative into Hexane) |
| Target pH | Neutral (Reaction uses Pyridine) | Basic (pH > 8 initially) then Acidified |
| Key Advantage | High Sensitivity, No Volatility Loss | Good Separation, No Volatility Loss |
| Reference | Han et al. (2015) [1] | Husek et al. (1991) [2] |
References
-
Han, J., et al. (2015). "Metabolomics of short-chain fatty acids in biological samples using 3-nitrophenylhydrazine derivatization and LC-MS/MS." Analytica Chimica Acta.
-
Husek, P. (1991). "Rapid derivatization and gas chromatographic determination of amino acids with chloroformates." Journal of Chromatography A.
-
Primec, M., et al. (2020). "Clinical applications of short-chain fatty acids analysis in human feces." Metabolites.[5]
-
Sigma-Aldrich. (2023). "Derivatization Reagents for SCFA Analysis." Technical Bulletin.
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 3. Multi-Compartment SCFA Quantification in Human [scirp.org]
- 4. chem-agilent.com [chem-agilent.com]
- 5. BAF_Protocol_015_ 3-NPH derivatization of short chain fatty acid [protocols.io]
Resolving co-elution issues with pentanoic-d4 acid in gas chromatography
Executive Summary
You are likely experiencing one of two distinct "co-elution" phenomena.
-
Chromatographic Co-elution (Isomeric): Your target (Pentanoic/Valeric acid) is overlapping with a structural isomer (e.g., Isovaleric acid or 2-methylbutyric acid). Since these share similar mass spectra, they must be separated by the column.[1]
-
Spectral Interference (Isotopic): Your internal standard (Pentanoic-d4) is "seeing" signal from the native analyte (Pentanoic-d0) or vice versa, due to ion overlap or impurities.
This guide addresses both scenarios using field-proven protocols for biological and pharmaceutical matrices.
Module 1: Chromatographic Resolution (Isomer Separation)
The Issue: Pentanoic acid (Valeric) and Isovaleric acid have boiling points within 2°C of each other. On non-polar columns (e.g., DB-5), they often co-elute.
Q: My Pentanoic-d4 peak has a "shoulder" or is unusually broad. Is this co-elution?
A: Yes. This is likely Isovaleric acid (an isomer) co-eluting with your Pentanoic acid peak. Because they share the McLafferty rearrangement ion (
The Solution: Switch to a Nitroterephthalic Acid-Modified Polyethylene Glycol (PEG) column.[2] The acid modification prevents peak tailing of free fatty acids (FFAs) without derivatization.
| Parameter | Recommendation | Why? |
| Column Phase | FFAP (Free Fatty Acid Phase) or Nukol™ | High polarity separates isomers based on dipole interactions, not just boiling point. |
| Dimensions | 30m x 0.25mm x 0.25µm | Standard capacity.[3] Use 0.50µm film if sample concentration is high to prevent fronting. |
| Carrier Gas | Helium @ 1.0 - 1.2 mL/min | Constant flow mode is critical to maintain separation during temperature ramps. |
| Critical Ramp | 5°C/min from 100°C to 150°C | Slowing the ramp specifically in the C4-C6 elution window maximizes resolution of isomers. |
Application Note: If you cannot change columns, you must derivatize (see Module 3). Non-polar columns (DB-1, DB-5) are generally unsuitable for underivatized SCFA isomer separation.
Module 2: Spectral Resolution (Internal Standard "Crosstalk")
The Issue: You observe Pentanoic-d4 signal in samples that contain only native Pentanoic acid (or vice versa).
Q: Why does my blank (containing only IS) show a peak for native Pentanoic acid?
A: This is Isotopic Contribution or Impurity .
-
Impurity: Your d4 standard may contain <99% isotopic purity (i.e., it contains some d0 or d3).
-
Fragment Overlap: The mass spectrum of high-concentration native acid may produce a minor ion that overlaps with the d4 quantifier.
The Solution: Optimize your Selected Ion Monitoring (SIM) parameters. You must select ions that are unique to the specific deuteration pattern of your standard.
Example Ion Selection Strategy (Assuming Pentanoic-3,3,4,4-d4):
| Analyte | Primary Quant Ion ( | Qualifier Ions ( | Notes |
| Pentanoic Acid (d0) | 60 | 73, 87 | Base peak (McLafferty rearrangement). |
| Pentanoic-d4 | 63 or 64 | 77, 91 | Crucial: Run a full scan of your specific d4 standard. The McLafferty ion shifts based on where the deuterium is located. |
Protocol:
-
Inject a concentrated standard of only Pentanoic-d4 (Scan mode).
-
Inject a concentrated standard of only Pentanoic-d0 (Scan mode).
-
Overlay spectra. Find an ion for d4 where the d0 abundance is <0.1%.
Module 3: Sample Preparation & Derivatization (The "Nuclear Option")
The Issue: Direct injection of acidic aqueous samples leads to ghost peaks, liner contamination, and poor reproducibility.
Q: Can I analyze SCFAs without organic solvent extraction?
A: Direct aqueous injection is risky for GC columns. We recommend Methyl Chloroformate (MCF) Derivatization . It works directly in the aqueous phase, takes <5 minutes, and converts acids to volatile methyl esters, eliminating the need for acid-resistant columns.
The MCF Protocol (Aqueous Compatible):
-
Sample: 200 µL Sample (Plasma/Media) + 20 µL Pentanoic-d4 IS.
-
Alkylation: Add 200 µL Methanol + 40 µL Pyridine. Vortex.
-
Derivatization: Add 25 µL Methyl Chloroformate (MCF) . Vortex 30s.
-
Caution: Gas evolution (CO2) will occur. Cap loosely or vent.
-
-
Extraction: Add 400 µL Chloroform (or Hexane). Add 400 µL 50mM Sodium Bicarbonate.
-
Separation: Vortex and Centrifuge.
-
Inject: Inject 1 µL of the bottom organic layer (Chloroform).
Mechanism:
Module 4: Troubleshooting Logic & Workflows
Visualizing the Solution Path
Use this logic flow to diagnose your specific co-elution problem.
Caption: Decision tree for isolating the root cause of Pentanoic-d4 co-elution.
Frequently Asked Questions (FAQs)
Q: My Pentanoic-d4 retention time shifts between runs. Why? A: This is likely pH mismatch or Matrix Overload .
-
pH: If injecting free acids, the sample pH must be < 2. If the pH varies, the degree of dissociation varies, shifting retention on polar columns. Always acidify samples with Formic Acid or Sulfuric Acid before extraction/injection.
-
Water Damage: If using a PEG/FFAP column, repeated water injections (even small amounts) can hydrolyze the phase, causing shifting RTs. Use a solvent delay or switch to the MCF derivatization method to remove water.
Q: Can I use Pentanoic-d9 instead of d4? A: Yes, and it is often preferred. Pentanoic-d9 moves the mass spectrum further away from the native M+1 and M+2 isotopes, reducing "crosstalk" significantly. However, deuterated compounds often elute slightly earlier than native compounds on capillary columns (Inverse Isotope Effect). Ensure your integration windows are wide enough to capture both.
Q: What is the "Ghost Peak" at the same RT as Pentanoic acid? A: Common lab contaminants. Septa bleed (siloxanes) usually appear later, but valeric acid is a fermentation product . Check if your wash solvents (methanol/water) are contaminated with bacterial growth. Freshly prepare all reagents.
References
-
Agilent Technologies. (2022). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation in Aqueous Solution. Application Note 5994-0666EN. Link
-
Han, J., et al. (2015). An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. Journal of Chromatography B. Link
-
Restek Corporation. (2020). Analysis of Volatile Fatty Acids (VFAs) in Water on Stabilwax-DA. Chromatogram Search. Link
-
Smart, K.F., et al. (2010). Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry. Nature Protocols, 5, 1709–1729. Link
Sources
Technical Support Center: Improving Peak Shape of Pentanoic-d4 Acid in Derivatized Samples
Welcome to the technical support guide for optimizing the chromatographic analysis of deuterated pentanoic acid. Achieving a sharp, symmetrical Gaussian peak is paramount for accurate quantification in drug development and metabolomics research. This guide provides in-depth troubleshooting for common peak shape abnormalities encountered during the analysis of derivatized pentanoic-d4 acid, empowering you to diagnose issues, implement effective solutions, and ensure the integrity of your data.
Understanding the "Why": The Challenge of Analyzing Short-Chain Fatty Acids
Short-chain fatty acids (SCFAs) like pentanoic acid are notoriously challenging to analyze via gas chromatography (GC). Their inherent polarity, due to the carboxylic acid group, leads to strong interactions with active sites (e.g., free silanol groups) within the GC system.[1][2] These secondary interactions cause significant peak tailing, poor sensitivity, and non-reproducible results.[2]
Furthermore, the high volatility of SCFAs makes sample preparation, particularly drying steps, a critical point for potential analyte loss.[3][4] To overcome these challenges, derivatization is employed. This chemical modification process converts the polar carboxylic acid group into a less polar, more volatile, and more thermally stable ester or silyl derivative.[5][6] This not only improves peak shape but also enhances detector response.[7] However, the derivatization process itself can introduce a new set of variables that may negatively impact your chromatography.
Troubleshooting Guide: A Question & Answer Approach
This section addresses common peak shape problems in a direct question-and-answer format.
Q1: My derivatized pentanoic-d4 acid peak is severely tailing. What are the most likely causes?
Peak tailing is the most common issue when analyzing polar compounds and is characterized by an asymmetrical peak with a "tail" extending from the back half.[8] This is often indicative of unwanted interactions between the analyte and the analytical system.
Primary Causes & Solutions:
-
Incomplete Derivatization: This is the most frequent culprit. If a portion of the pentanoic-d4 acid remains underivatized, its free carboxyl group will interact strongly with active sites in the injector liner and at the head of the GC column.[9][10]
-
Solution: Re-evaluate and optimize your derivatization protocol. Ensure reaction conditions (temperature and time) are sufficient for the complete conversion of the analyte. For silylation reactions, the presence of even trace amounts of moisture can significantly reduce reaction yield, so ensure all solvents and glassware are anhydrous.[6][11]
-
-
Active Sites in the GC Inlet: The injector is a high-temperature environment where interactions are common. Contamination on the inlet liner from previous injections or the degradation of the liner's deactivation layer can expose active silanol groups.[9][12]
-
Solution: Perform regular inlet maintenance. Replace the inlet liner and septum. Using liners specifically designed for active compounds (e.g., ultra-inert liners) can dramatically reduce tailing.[13]
-
-
Column Contamination or Degradation: Over time, the stationary phase at the inlet of the column can become contaminated or degrade, creating active sites.
-
Poor Column Installation: An improper column cut or incorrect installation depth in the inlet can create dead volume or turbulence in the flow path, leading to peak tailing for all compounds.[9][10]
Q2: I'm observing peak fronting for my analyte. What does this indicate?
Peak fronting, where the peak is broader in the first half, is less common than tailing but points to specific issues.[8]
Primary Causes & Solutions:
-
Column Overload: Injecting too much analyte can saturate the stationary phase at the column inlet.[8] Excess molecules travel faster through the column, leading to a fronting peak.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is not compatible with the stationary phase, it can cause poor focusing of the analyte band at the head of the column.
-
Solution: Whenever possible, dissolve the sample in the mobile phase or a solvent with similar polarity.
-
Q3: My pentanoic-d4 acid peak is splitting into two. What should I investigate first?
Split peaks are almost always related to issues within the injection process or inlet.[14]
Primary Causes & Solutions:
-
Improper Injection Technique: Inconsistent or slow manual injections can cause the sample to be introduced onto the column in a non-uniform band.
-
Solution: Use an autosampler for consistent and rapid injections to minimize this variability.[14]
-
-
Inlet and Solvent Incompatibility: This is a common cause, especially in splitless injection mode. If the injection solvent has a significantly different boiling point or polarity than the stationary phase, it can cause the sample to focus improperly, leading to a split peak.[15]
-
Blocked Inlet Liner or Column Frit: Partial blockages can cause the sample flow path to be distributed unevenly, resulting in peak splitting that affects all analytes.[8]
Visual Troubleshooting Workflow
To assist in diagnosing your peak shape issues, the following workflow provides a logical progression of steps to identify and resolve the root cause.
Caption: A logical workflow for troubleshooting common GC peak shape problems.
Experimental Protocols & Data
Protocol 1: Silylation of Pentanoic-d4 Acid using BSTFA
This protocol provides a general guideline for the derivatization of pentanoic-d4 acid using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common silylation reagent.
Materials:
-
Dried sample containing pentanoic-d4 acid
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), potentially with 1% TMCS (trimethylchlorosilane) as a catalyst
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile)
-
Micro-reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. Lyophilization is recommended. Water will preferentially react with the silylation reagent, inhibiting the derivatization of your analyte.[11]
-
Reagent Addition: In a micro-reaction vial, add your dried sample. To this, add 50 µL of anhydrous pyridine and 100 µL of BSTFA (+/- 1% TMCS). The solvent helps to dissolve the sample and can act as an acid scavenger.[11]
-
Reaction: Tightly cap the vial. Heat the mixture at 70-80°C for 45-60 minutes. Reaction times and temperatures may need to be optimized depending on the sample matrix.
-
Cooling: Allow the vial to cool to room temperature before opening.
-
Analysis: The sample is now ready for GC-MS injection. Analyze as soon as possible, as silyl derivatives can be susceptible to hydrolysis over time.
Table 1: Derivatization Reagent Selection Guide for Carboxylic Acids
| Derivatization Type | Reagent Example | Derivative Formed | Advantages | Considerations |
| Silylation | BSTFA, MSTFA | Trimethylsilyl (TMS) Ester | Very common, reagents are volatile and often elute before analytes. | Highly sensitive to moisture[6]; derivatives can be unstable. |
| Alkylation (Esterification) | BF3/Methanol, Alkylchloroformates | Methyl Ester, Isobutyl Ester | Derivatives are very stable[7]; can be performed in aqueous conditions with certain reagents.[4] | Reagents can be harsh; byproducts may interfere with chromatography. |
| Acylation | Pentafluorobenzyl bromide (PFBBr) | PFB Ester | Creates derivatives with high electron capture detector (ECD) response; improves sensitivity.[7][17] | Reagent is a strong lachrymator and must be handled with care.[7] |
Frequently Asked Questions (FAQs)
-
Q: Does the deuterated label on pentanoic-d4 acid affect its chromatographic behavior or the derivatization process?
-
A: Generally, no. The mass difference from deuterium substitution is usually insufficient to cause a significant shift in retention time or a change in the reactivity of the carboxylic acid group under typical derivatization conditions. Its primary role is to serve as an ideal internal standard for mass spectrometric detection.[18]
-
-
Q: How often should I perform inlet maintenance?
-
A: This is highly dependent on the cleanliness of your samples. For complex biological matrices, it may be necessary to change the liner and septum daily or after every 50-100 injections. A good practice is to monitor peak shape and response; a sudden increase in tailing is a strong indicator that maintenance is required.[12]
-
-
Q: Can the injection volume affect peak shape?
-
A: Yes, significantly. As mentioned, too large an injection volume can lead to peak fronting due to column overload. It's crucial to find a balance where the injection volume is large enough for good sensitivity but small enough to avoid overloading the column.
-
-
Q: My baseline is rising during the temperature program. Is this related to my peak shape issues?
-
A: A rising baseline, often called column bleed, is typically due to the degradation of the column's stationary phase at high temperatures. While not a direct cause of peak tailing for a specific analyte, it indicates a compromised column that may also have active sites, contributing to poor peak shape. It can also be caused by contamination in the carrier gas or inlet.
-
References
-
Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
Restek Corporation. (2018, January 3). GC Troubleshooting—Split Peaks. YouTube. [Link]
-
Agilent Technologies, Inc. (2009). Video Notes GC Troubleshooting Series Part Five: Split Peaks. Agilent. [Link]
-
Phenomenex. GC Tip - Peak Shape Problems. [Link]
-
Phenomenex. Peak Shape Problems: Sensitivity Loss - GC Tech Tip. [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Agilent Technologies. (2016, April 5). Tailing Peaks - Part 2 - GC Troubleshooting Series. YouTube. [Link]
-
LCGC International. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
-
Hölzer, M., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. PMC. [Link]
-
Shimadzu Corporation. Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link]
-
Agilent Technologies. (2025, February 4). Peak Perfection: A Guide to GC Troubleshooting. [Link]
-
Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
- Zenkevich, I.G. (n.d.). Acids: Derivatization for GC Analysis.
-
Becerra-Cornejo, A., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PMC. [Link]
-
Shimadzu Corporation. Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. [Link]
-
Santos, F. J., & Galceran, M. T. (2002). Simultaneous quantification of polar and non-polar volatile organic compounds in water samples by direct aqueous injection-gas chromatography/mass spectrometry. ResearchGate. [Link]
-
Agilent Technologies. GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. [Link]
-
Wang, Y., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC. [Link]
-
Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. [Link]
-
Gara, S., et al. (2018). An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. RSC Publishing. [Link]
-
Wojciechowska, A., et al. (2024). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. MDPI. [Link]
-
SCION Instruments. Gas Chromatography GC Troubleshooting Guide. [Link]
-
Regis Technologies. (n.d.). GC Derivatization. [Link]
-
Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. [Link]
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. shimadzu.com [shimadzu.com]
- 4. agilent.com [agilent.com]
- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. gcms.cz [gcms.cz]
- 8. acdlabs.com [acdlabs.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. youtube.com [youtube.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. youtube.com [youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Pentanoic-d4 Acid Fragmentation
Introduction
Pentanoic-d4 acid (Valeric acid-d4) is a critical internal standard (IS) used in the quantification of short-chain fatty acids (SCFAs). While deuterium labeling is generally considered stable, users frequently report "fragmentation pattern shifts"—unexpected changes in ion ratios or mass-to-charge (
This guide addresses the physicochemical mechanisms behind these shifts, specifically focusing on the McLafferty rearrangement , Kinetic Isotope Effects (KIE) , and H/D Scrambling .
Module 1: The McLafferty Anomaly
The Mechanism
In Electron Ionization (EI) GC-MS, the dominant fragmentation pathway for pentanoic acid is the McLafferty rearrangement.[1] This site-specific rearrangement involves the transfer of a
For unlabelled pentanoic acid (
The Problem: Label Position Matters
A common error is assuming all "d4" variants fragment identically. The observed
Visualizing the Shift
Figure 1: The McLafferty rearrangement logic. The mass of the detected fragment depends on whether the label is retained on the alpha-carbon or lost with the neutral alkene.
Diagnostic Table: Expected Shifts
Use this table to verify if your observed "shift" is actually chemically correct for your specific isomer.
| Isomer | Label Position | Detected Fragment ( | Explanation | |
| Unlabelled | None | H | 60 | Standard McLafferty product ( |
| Pentanoic-2,2,3,3-d4 | H (Unlabelled) | 62 | Fragment retains two | |
| Pentanoic-4,4,5,5-d5 | D (Labelled) | 61 | ||
| Pentanoic-d9 | All | D | 63/64 | Depends on purity and scrambling. |
Module 2: Kinetic Isotope Effects (KIE)
The Issue: Loss of Sensitivity
Users often observe that the deuterated standard signal is significantly weaker than the unlabelled analyte, even at equal concentrations.
The Cause: Primary KIE
If your standard involves the transfer of a Deuterium atom during fragmentation (e.g., Pentanoic-4,4,5,5-d4), you will experience a Primary Kinetic Isotope Effect . The C-D bond is stronger than the C-H bond, making the transition state energy higher.
-
Consequence: The rate of the McLafferty rearrangement slows down.
-
Observation: The molecular ion (
) abundance may increase, while the target fragment ( 61) decreases compared to the unlabelled counterpart.
Troubleshooting Protocol: KIE Compensation
-
Switch Isomers: If sensitivity is critical, switch to Pentanoic-2,2,3,3-d4 . Since the
-hydrogen is not deuterated, the rearrangement kinetics remain similar to the unlabelled analyte (Secondary KIE only, which is negligible). -
Increase Dwell Time: Compensate for lower fragmentation efficiency by increasing the dwell time for the IS channel in SIM/MRM modes.
Module 3: H/D Scrambling & Back-Exchange
The Issue: "Smearing" or Unexpected Peaks
You observe peaks at
Mechanism
In LC-MS (ESI) or during GC injection, labile deuterium atoms (especially on carboxyl groups,
Figure 2: The pathway of H/D scrambling in protic environments.
Troubleshooting Guide: The Deuterium Integrity Test
Step 1: Solvent Check
-
Question: Are you using Methanol or Water in your mobile phase?
-
Action: These are protic solvents. Labile deuteriums (on -OH or -COOH) will exchange. This is normal.
-
Fix: If you need to retain the label on the carboxyl group, you must use aprotic solvents (e.g., Acetonitrile) and ensure the system is dry, or derivatize the acid (e.g., to an ester) before injection to lock the label.
Step 2: Source Temperature Optimization
-
Question: Is your source temperature >250°C?
-
Action: High thermal energy promotes H/D scrambling on the carbon backbone (less common but possible in harsh conditions).
-
Fix: Lower the source temperature in 20°C increments.
Step 3: Derivatization (The Gold Standard)
-
Protocol: Convert Pentanoic-d4 acid to its Pentafluorobenzyl (PFB) ester or Methyl ester .
-
Why? This removes the acidic proton/deuterium, preventing back-exchange and stabilizing the molecule for GC-MS analysis.
Frequently Asked Questions (FAQ)
Q1: Why does my Pentanoic-d4 standard curve look non-linear at the lower end? A: This is often due to "Cross-Talk" or isotopic impurity. If your d4 standard contains 1-2% d0 (unlabelled) impurity, it will contribute to the analyte signal.
-
Solution: Check the Certificate of Analysis for isotopic purity (should be >99 atom % D). Use a "blank + IS" injection to quantify the contribution of the IS to the analyte channel.
Q2: I see a peak at m/z 63. Is this a contaminant?
A: If you are using a fully deuterated standard (d9) or high concentrations,
-
Check: Is the intensity ~2.2% of the 62 peak? If yes, it is natural
.
Q3: Can I use ESI- LC-MS for Pentanoic acid?
A: Yes, but SCFAs ionize poorly in positive mode. Negative mode (
References
-
McLafferty, F. W. (1959).[2] Mass Spectrometric Analysis.[1][2][3][4][5][6][7][8] Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.[2]
-
NIST Chemistry WebBook. Pentanoic acid Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[3]
-
Nibbering, N. M. (2004).[2] The McLafferty rearrangement: a personal recollection.[2] Journal of the American Society for Mass Spectrometry, 15(7), 951-955.[2]
-
Chowdhury, S. K., et al. (1990).[4] Hydrogen/deuterium exchange electrospray ionization mass spectrometry.[4][9] Rapid Communications in Mass Spectrometry.[4]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 3. Pentanoic acid [webbook.nist.gov]
- 4. lab.rockefeller.edu [lab.rockefeller.edu]
- 5. High-throughput chiral analysis using automated desorption electrospray ionization mass spectrometry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. Dual-spray hydrogen/deuterium exchange (HDX) reactions: A new method of probing protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avoiding H/D Scrambling with Minimal Ion Transmission Loss for HDX-MS/MS-ETD Analysis on a High-Resolution Q-TOF Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pentanoic-d4 Acid Derivatization
Welcome to the technical support center for the derivatization of pentanoic-d4 acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of incubation time and other critical parameters in the derivatization of deuterated short-chain fatty acids for analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of pentanoic-d4 acid necessary for GC-MS analysis?
Pentanoic-d4 acid, like other short-chain fatty acids (SCFAs), is a polar and non-volatile compound. Direct injection onto a standard non-polar or mid-polar GC column results in poor peak shape, strong peak tailing, and potential interaction with the liner and column, leading to low sensitivity and poor reproducibility. Derivatization is a chemical process that converts the polar carboxyl group into a less polar, more volatile, and thermally stable functional group, making the analyte suitable for GC analysis.
Q2: What are the most common derivatization methods for pentanoic-d4 acid?
The most common methods for derivatizing SCFAs like pentanoic-d4 acid fall into three main categories:
-
Silylation: This method replaces the acidic proton of the carboxyl group with a trialkylsilyl group, typically trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS). Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Alkylation/Esterification: This involves converting the carboxylic acid into an ester. Common methods include using pentafluorobenzyl bromide (PFBBr) to form PFB esters or using an alcohol (like butanol) with an acid catalyst (like BF3 or H2SO4) to form butyl esters.
Q3: How does incubation time affect the derivatization reaction?
Incubation time is a critical parameter that directly influences the derivatization yield.
-
Insufficient Incubation Time: If the incubation time is too short, the reaction may not go to completion, resulting in a low yield of the desired derivative. This leads to reduced analytical sensitivity and inaccurate quantification.
-
Excessive Incubation Time: While ensuring complete reaction is important, excessively long incubation times, especially at elevated temperatures, can lead to the degradation of the derivative or the formation of unwanted byproducts. This can introduce variability and interfere with the analysis.
The optimal incubation time is a balance between achieving maximum derivatization efficiency and minimizing degradation. This time is dependent on the specific derivatizing agent, the temperature, and the sample matrix.
Troubleshooting Guide: Optimizing Incubation Time
This section provides a structured approach to troubleshooting common issues related to incubation time during the derivatization of pentanoic-d4 acid.
Issue 1: Low Derivatization Yield and Poor Sensitivity
Symptoms:
-
Low peak area or height for the pentanoic-d4 acid derivative in the chromatogram.
-
High variability between replicate injections.
-
Presence of a broad, tailing peak corresponding to the underivatized acid.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The incubation time is too short for the reaction to reach completion at the chosen temperature. | 1. Perform a Time-Course Study: Analyze samples at increasing incubation times (e.g., 30, 60, 90, 120 minutes) while keeping the temperature constant. Plot the peak area of the derivative against time to identify the plateau, which indicates the optimal incubation time.2. Increase Incubation Temperature: If a longer incubation time is not feasible, consider increasing the temperature moderately (e.g., from 60°C to 70°C). Note that higher temperatures may require a shorter incubation time. |
| Presence of Moisture | Water competes with the analyte for the derivatizing reagent, especially with silylating agents, reducing the yield. | 1. Dry the Sample: Ensure the sample extract is completely dry before adding the derivatizing reagent. This can be achieved by evaporation under a stream of nitrogen or by using a lyophilizer.2. Use Anhydrous Solvents: All solvents used in the sample preparation and derivatization steps should be of high purity and anhydrous. |
| Matrix Effects | Components in the sample matrix may interfere with the derivatization reaction. | 1. Sample Cleanup: Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before derivatization.2. Increase Reagent Concentration: A slight excess of the derivatizing reagent can sometimes overcome minor matrix effects. |
Experimental Workflow for Time-Course Optimization:
Caption: Workflow for optimizing derivatization incubation time.
Issue 2: Degradation of the Derivative or Formation of Byproducts
Symptoms:
-
Appearance of unexpected peaks in the chromatogram.
-
A decrease in the peak area of the target derivative after a certain incubation time.
-
Poor linearity of the calibration curve.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Excessive Incubation Time/Temperature | The derivative may be thermally unstable and degrade under prolonged heating. | 1. Reduce Incubation Time/Temperature: Based on the time-course study, choose the shortest time required to reach the reaction plateau. If degradation is still suspected, try reducing the incubation temperature and re-optimizing the incubation time.2. Use a Milder Derivatizing Agent: Some derivatizing agents are more reactive and may require less harsh conditions. For example, if using BSTFA with a catalyst, try removing the catalyst. |
| Reactive Matrix Components | Other molecules in the sample may react with the derivatizing agent or the derivative itself. | 1. Improve Sample Cleanup: As mentioned previously, a more thorough sample cleanup can remove interfering compounds.2. Analyze a Blank Matrix: Derivatize and analyze a blank sample matrix to identify any interfering peaks originating from the matrix itself. |
Data Presentation: Impact of Incubation Time and Temperature on Derivatization Yield
The following table shows representative data from a time-course experiment for the silylation of a short-chain fatty acid.
| Incubation Time (min) | Peak Area at 60°C (Arbitrary Units) | Peak Area at 80°C (Arbitrary Units) | Observations |
| 15 | 120,500 | 185,200 | Incomplete reaction at both temperatures. |
| 30 | 185,000 | 255,800 | Reaction nearing completion at 80°C. |
| 45 | 245,000 | 260,100 | Reaction complete at 80°C. Still progressing at 60°C. |
| 60 | 258,000 | 259,500 | Optimal for both. Reaction complete at 60°C. |
| 90 | 260,500 | 240,300 | Stable at 60°C. Potential degradation at 80°C. |
| 120 | 259,800 | 225,100 | Stable at 60°C. Clear degradation at 80°C. |
Detailed Experimental Protocol: Silylation of Pentanoic-d4 Acid with BSTFA
This protocol provides a general framework. It should be optimized for your specific application and instrument.
Materials:
-
Pentanoic-d4 acid standard or sample extract.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Anhydrous pyridine or acetonitrile (reaction solvent).
-
GC vials with inserts.
-
Heating block or oven.
-
Nitrogen evaporator.
Procedure:
-
Sample Preparation: Pipette a known volume of the sample or standard into a GC vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C). It is crucial to remove all water.
-
Reconstitution: Add 50 µL of anhydrous pyridine (or another suitable solvent) to the dried sample and vortex briefly.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial. Cap the vial tightly.
-
Incubation: Place the vial in a heating block set to the optimized temperature (e.g., 60°C) for the optimized time (e.g., 60 minutes).
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Logical Relationship of Derivatization Parameters:
Caption: Interplay of time and temperature on derivatization outcome.
References
-
Nicholson, J. K., et al. (2012). Metabonomics: a platform for studying drug toxicity and gene function. Nature Reviews Drug Discovery, 1(2), 153-161. [Link]
-
Markey, S. P., et al. (2009). Gas Chromatography-Mass Spectrometry (GC-MS). Current Protocols in Molecular Biology, Chapter 19, Unit 19.9. [Link]
-
Restek Corporation. Derivatization Reagents for GC. Restek. [Link]
-
Agilent Technologies. A fast and sensitive method for the analysis of short chain fatty acids in human feces by GC/MS. Agilent Application Note. [Link]
-
Blau, K., & Halket, J. M. (Eds.). (1993). Handbook of Derivatives for Chromatography (2nd ed.). John Wiley & Sons. [Link]
Reducing background noise in pentanoic-d4 acid MRM transitions
Technical Support Center: Pentanoic-d4 Acid Analysis
Welcome to the technical support resource for the analysis of pentanoic-d4 acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to high background noise in Multiple Reaction Monitoring (MRM) transitions. Our approach is rooted in a deep understanding of analytical chemistry principles to empower you to not only solve problems but also to comprehend their origins.
Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid, actionable advice.
Q1: What are the most common sources of high background noise in my pentanoic-d4 acid MRM analysis?
High background noise in LC-MS/MS analysis is a multifaceted issue that can originate from various sources. These can be broadly categorized as:
-
Chemical Noise: Arises from contaminants in solvents, reagents, sample matrices, and the LC system itself. Even high-purity solvents can become contaminated over time.[1][2]
-
Electronic Noise: Inherent to the detector system, but generally constant and less of an issue with modern instruments.
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress the ionization of your analyte or introduce interfering ions.[3][4]
Q2: I'm using a deuterated internal standard. Shouldn't that correct for background noise?
A deuterated internal standard, like pentanoic-d4 acid, is excellent for correcting for variability in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[5] However, it cannot correct for background noise that is not related to the analyte's signal. For instance, if a contaminant is constantly bleeding into the mass spectrometer, it will raise the baseline noise of your chromatogram, reducing the signal-to-noise ratio (S/N) of your analyte, even if the internal standard and analyte peak areas are consistent.
Q3: How can I quickly determine if the background noise is coming from my LC system or the mass spectrometer?
A simple diagnostic test can help isolate the source of the noise.[6][7]
-
Divert LC Flow to Waste: Divert the LC flow away from the mass spectrometer's ion source.
-
Observe MS Baseline: Infuse a clean solvent (e.g., 50:50 acetonitrile:water) directly into the MS.
-
Analyze the Result:
-
If the background noise significantly decreases, the contamination is likely originating from your LC system (solvents, tubing, column, etc.).
-
If the high background noise persists, the issue is likely within the mass spectrometer itself (e.g., a contaminated ion source, transfer optics, or gas lines).
-
Q4: For negative ion mode analysis of short-chain fatty acids, what are the recommended mobile phase compositions?
For negative ion mode electrospray ionization (ESI), it's crucial to use a mobile phase that promotes the deprotonation of the acidic analyte.
-
Basic Additives: Adding a small amount of a volatile basic modifier, such as ammonium hydroxide, to the mobile phase can enhance the signal for acidic compounds.[8][9] However, be cautious as high concentrations can sometimes increase background noise.
-
Avoid Non-Volatile Buffers: Do not use non-volatile buffers like phosphate salts, as they will contaminate the mass spectrometer.
-
Organic Modifiers: The addition of isopropanol (around 10%) to the mobile phase can sometimes improve desolvation and reduce electrical discharge, leading to a more stable and lower-noise signal in negative ion mode.[8]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving persistent background noise issues.
Logical Workflow for Troubleshooting High Background Noise
The following diagram illustrates a step-by-step process for identifying the source of high background noise.
Caption: Troubleshooting workflow for high background noise.
Problem: Persistent High Background Across the Entire Chromatogram
This often indicates a systemic contamination issue.
1. Verify Solvent and Additive Purity
-
Causality: Solvents are the most voluminous component of your analysis. Even trace impurities can accumulate and contribute significantly to background noise.[1][2] Using lower-grade solvents is a common cause of elevated background, especially in the low mass range where pentanoic-d4 acid is analyzed.[1]
-
Protocol: Mobile Phase Preparation
-
Always use LC-MS grade solvents (water, acetonitrile, methanol).
-
Use high-purity additives (e.g., ammonium hydroxide, formic acid) from fresh, sealed containers.
-
Prepare mobile phases fresh daily. Do not "top off" old solvent bottles, as this can concentrate impurities.
-
Filter aqueous mobile phases to prevent microbial growth, which can be a source of contamination.
-
2. Thoroughly Clean the LC System
-
Causality: Contaminants can adsorb to various parts of the LC system, including solvent frits, tubing, the autosampler needle, and the injection port. These can slowly leach into the mobile phase, causing a continuous high background.
-
Protocol: Systematic LC System Flush [10]
-
Remove the analytical column and replace it with a zero-dead-volume union.
-
Place all solvent lines into a bottle of 100% LC-MS grade isopropanol.
-
Purge the pumps at a high flow rate (e.g., 5 mL/min) for 10 minutes.
-
Flush the system at a lower flow rate (e.g., 1 mL/min) for at least 1-2 hours.
-
Repeat the flushing procedure with a sequence of solvents, such as acetonitrile, methanol, and finally, your initial mobile phase conditions.
-
Pay special attention to cleaning the autosampler needle and injection port, as these are common sources of carryover and contamination.
-
3. Clean the Mass Spectrometer Ion Source
-
Causality: The ion source is where the mobile phase and analyte are converted into gas-phase ions. It is exposed to everything you inject. Over time, non-volatile components from the sample matrix and mobile phase can build up on the probe, capillary, and cone, leading to a high, noisy baseline.[11][12]
-
Protocol: Ion Source Cleaning
-
Follow the manufacturer's instructions for venting the instrument and removing the ion source.
-
Disassemble the source components (e.g., capillary, cone).
-
Sonciate the metal parts in a sequence of solvents: first LC-MS grade water, then methanol, and finally isopropanol.
-
Allow the parts to dry completely before reassembly.
-
Ensure all O-rings and seals are in good condition and replace if necessary.
-
Problem: High Background or Interferences at the Retention Time of Pentanoic-d4 Acid
This suggests an issue with matrix effects or poor chromatographic separation.
1. Optimize Sample Preparation to Reduce Matrix Effects
-
Causality: Biological matrices like plasma are complex and contain high concentrations of endogenous compounds, such as phospholipids, that can co-elute with your analyte and interfere with its ionization.[3][4] Effective sample preparation is the most critical step to mitigate these matrix effects.[3] Protein precipitation is often insufficient for removing all interferences.[4]
-
Protocol: Liquid-Liquid Extraction (LLE) for Short-Chain Fatty Acids
-
To 100 µL of plasma sample, add your internal standard (pentanoic-d4 acid).
-
Acidify the sample with 10 µL of 10% formic acid to ensure the fatty acids are in their neutral form.
-
Add 500 µL of an organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the sample in your initial mobile phase.
-
Caption: Liquid-Liquid Extraction (LLE) workflow.
2. Optimize Mass Spectrometer Source Conditions
-
Causality: The voltages and gas flows in the ion source can be adjusted to minimize the transmission of interfering ions and reduce in-source fragmentation, thereby improving the signal-to-noise ratio.[13]
-
Protocol: Source Parameter Optimization
-
Infuse a standard solution of pentanoic-d4 acid into the mass spectrometer.
-
Cone Voltage: While monitoring the MRM signal, ramp the cone voltage. Select a voltage that provides a strong signal for your analyte without a significant increase in background noise.
-
Cone Gas Flow: Increase the cone gas flow to help desolvate the ions and prevent neutral contaminants from entering the mass spectrometer. Optimize for the best S/N.[13]
-
Document the optimal settings for your method.
-
MRM Method Optimization Protocol for Pentanoic-d4 Acid
Optimizing the MRM transitions is essential for achieving the highest sensitivity and selectivity.[14]
Step 1: Precursor Ion Selection
-
In negative ion mode, pentanoic-d4 acid (C5H5D4O2, MW ~106.1 g/mol ) will lose a proton to form the [M-H]⁻ ion. The precursor ion (Q1) will therefore be m/z 105.1.
Step 2: Product Ion Selection
-
Infuse a standard solution of pentanoic-d4 acid and perform a product ion scan on the precursor m/z 105.1. This will reveal the fragmentation pattern. For short-chain fatty acids, a common fragmentation is the loss of CO2 (44 Da).
Step 3: Collision Energy Optimization
-
For each potential product ion, perform a collision energy ramp experiment. This involves monitoring the intensity of the product ion while systematically increasing the collision energy. The optimal collision energy is the value that produces the highest intensity for the product ion.
Step 4: Dwell Time
-
Set an appropriate dwell time to ensure you have enough data points across your chromatographic peak (aim for 15-20 points). A dwell time of 20-50 ms is a good starting point.
Table 1: Example MRM Parameters for Pentanoic Acid and its d4-Analog
| Compound | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Pentanoic Acid | 101.1 | 57.1 | 50 | 25 | 10 |
| Pentanoic-d4 Acid | 105.1 | 61.1 | 50 | 25 | 10 |
Note: The values in this table are examples and must be empirically optimized on your specific instrument.[15]
References
-
Reduction of chemical background noise in LC-MS/MS for trace analysis . Cordis. [Link]
-
Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines . Waters Corporation. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis . LCGC International. [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise . LCGC International. [Link]
-
Losing Sensitivity of LC/MS signal due to High Background? . ResearchGate. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review . PMC. [Link]
-
High background after preventative maintenance . Chromatography Forum. [Link]
-
Simplified Background Reduction Protocol for Agilent Triple Quadrupole LC/MS . Agilent. [Link]
-
NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data . PMC. [Link]
-
Techniques To Enhance Negative Mode ESI in LC-MS . Chiralizer Services, LLC. [Link]
-
Background noise in UPLC-MS/MS experience? . Nitrosamines Exchange. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories . ZefSci. [Link]
-
Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc. [Link]
-
Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS . LCGC International. [Link]
-
Optimized MRM transitions . ResearchGate. [Link]
-
How to reduce noise in LC/MSMS??? . Chromatography Forum. [Link]
-
Solvents and Caveats for LC-MS . Waters Corporation. [Link]
-
Optimized MRM transition parameters for the analyzed amino acids . ResearchGate. [Link]
-
Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets . PMC. [Link]
-
Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening . PMC. [Link]
-
Solvents and Caveats for LC/MS . Agilent. [Link]
-
MRM Transitions and Parameters for Standards and Deuterated Standards... . ResearchGate. [Link]
-
Fast and Effective Optimization of MRM Methods for LC-MS/MS Analysis of Peptides . Waters Corporation. [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses . Waters Corporation. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS. HPLC HINTS and TIPS for CHROMATOGRAPHERS [hplctools.com]
- 9. bene-technology.com [bene-technology.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. zefsci.com [zefsci.com]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of pentanoic-d4 acid during extraction
An in-depth guide to preventing the degradation of pentanoic-d4 acid during extraction procedures.
Technical Support Center: Pentanoic-d4 Acid Extraction
Welcome to the technical support center for handling and extracting pentanoic-d4 acid. As a deuterated internal standard, the stability and integrity of pentanoic-d4 acid are paramount for accurate quantification in mass spectrometry-based assays. This guide provides in-depth answers to common challenges, troubleshooting advice for unexpected results, and validated protocols to ensure the highest recovery and prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is pentanoic-d4 acid, and why is its stability so critical?
Pentanoic-d4 acid (also known as valeric-d4 acid) is a stable isotope-labeled form of pentanoic acid, a short-chain fatty acid (SCFA). The four deuterium (d4) atoms replace hydrogen atoms on the aliphatic chain. It is frequently used as an internal standard (IS) in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Its stability is critical because analytical quantification relies on the assumption that the IS behaves identically to the analyte of interest (endogenous pentanoic acid) during sample preparation and analysis. If the IS degrades, its concentration will be artificially lowered, leading to an inaccurate calculation and overestimation of the native analyte's concentration[1]. The primary goals are to prevent loss of the deuterium label and chemical modification of the molecule itself.
Q2: What are the primary modes of degradation for pentanoic-d4 acid during extraction?
There are two main degradation pathways to consider during typical extraction workflows:
-
Isotopic Exchange (H/D Exchange): This is the loss of deuterium atoms and their replacement with protons (hydrogen atoms) from the surrounding environment (e.g., solvents, reagents). While C-D bonds are stronger than C-H bonds, this exchange can be catalyzed under harsh conditions, such as extreme pH or high temperatures, especially in the presence of certain metal catalysts[2]. Losing the deuterium label compromises its function as a mass-shifted internal standard.
-
Chemical Degradation: Like its non-deuterated counterpart, the molecule can undergo chemical breakdown. Key risks include:
-
Oxidation: Fatty acids can be susceptible to oxidation, especially when exposed to heat, light, oxygen, and transition metals[3]. This can lead to the formation of various oxidation products, altering the molecule's structure and mass[4][5].
-
Microbial Degradation: As a fatty acid, it can be metabolized by microorganisms if samples are improperly stored or handled[6][7].
-
Thermal Degradation: Excessive heat, particularly during solvent evaporation steps, can cause decarboxylation or other forms of degradation[8][9].
-
Troubleshooting Guide: Common Extraction Issues
Q3: I'm observing low recovery of my pentanoic-d4 acid internal standard. What's the likely cause?
Low recovery is most often linked to suboptimal extraction parameters, leading to the IS remaining in the wrong phase or being lost during the process.
-
Causality - Incorrect pH: The most common culprit in liquid-liquid extraction (LLE) is improper pH of the aqueous phase. Pentanoic acid has a pKa of approximately 4.8. For the acid to be in its neutral (protonated) form and partition into an organic solvent, the pH of the sample must be significantly lower than the pKa. According to the Henderson-Hasselbalch equation, a pH of ~3-4 ensures that >90% of the acid is protonated[10]. If the pH is too high, the acid will be in its carboxylate salt form (R-COO⁻), which is highly water-soluble and will not be efficiently extracted into the organic layer[11][12].
-
Troubleshooting Steps:
-
Verify pH: Before extraction, measure and adjust the sample's pH to be between 3 and 4 using a suitable acid (e.g., 2M HCl)[13].
-
Check Solvent Polarity: Ensure your organic solvent (e.g., diethyl ether, ethyl acetate) is appropriate for extracting a moderately polar molecule.
-
Increase "Salting Out": Adding a neutral salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the aqueous phase can decrease the solubility of pentanoic acid and drive more of it into the organic layer, improving recovery[14].
-
Review SPE Protocol: If using Solid-Phase Extraction (SPE), ensure the sorbent has been properly conditioned and that the elution solvent is strong enough to desorb the analyte completely. Incomplete elution is a common cause of low recovery.
-
Q4: My data shows evidence of H/D exchange (e.g., a peak at the mass of unlabeled pentanoic acid). How can I prevent this?
The appearance of unlabeled pentanoic acid suggests that the deuterium labels are being stripped from your IS.
-
Causality - Harsh Conditions: H/D exchange is typically promoted by extremes of pH (either highly acidic or highly basic) and elevated temperatures. While deuteration of aliphatic C-H bonds is generally stable, prolonged exposure to harsh conditions can facilitate this exchange[15].
-
Preventative Measures:
-
Avoid Extreme pH: While acidification is necessary for LLE, avoid using highly concentrated acids or leaving the sample at a very low pH for extended periods. A pH of 3-4 is sufficient and relatively mild[13]. Similarly, avoid highly alkaline conditions.
-
Control Temperature: Perform all extraction steps at room temperature or on ice, especially if acidification generates heat[13]. Avoid heating samples during extraction. During solvent evaporation, use the lowest possible temperature that allows for efficient removal (e.g., <40°C) with a gentle stream of nitrogen or under vacuum.
-
Chelate Metal Ions: If your sample matrix is known to contain metal ions, which can catalyze degradation, consider adding a chelating agent like EDTA to your initial sample buffer.
-
Q5: I'm seeing extraneous peaks near my analyte in the chromatogram. Could this be degradation?
Yes, unexpected peaks can be indicative of chemical degradation.
-
Causality - Oxidation: Pentanoic acid, like other fatty acids, can oxidize. The presence of peroxides in extraction solvents (especially older ethers) or exposure to air and light at elevated temperatures can initiate oxidation, creating byproducts that appear as extra peaks[5].
-
Mitigation Strategies:
-
Use High-Purity, Fresh Solvents: Always use freshly opened, HPLC- or GC-grade solvents. Ethers like diethyl ether can form explosive peroxides over time, which are also potent oxidizing agents. Test for peroxides if the solvent container has been open for a while.
-
Inert Atmosphere: If your samples are particularly sensitive or require long processing times, consider performing extractions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Add Antioxidants: For highly sensitive samples, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can prevent oxidative degradation[16][17]. Vitamin C (ascorbic acid) has also been shown to protect fatty acids from oxidation[18].
-
Limit Light Exposure: Use amber vials or cover your glassware with aluminum foil to protect samples from light, which can accelerate oxidation.
-
Recommended Extraction Protocols
The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on sample complexity, required throughput, and the level of cleanup needed.
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
This protocol is designed to maximize recovery while minimizing degradation risks.
-
Sample Preparation:
-
To 1 mL of aqueous sample (e.g., plasma, urine, media), add the pentanoic-d4 acid internal standard.
-
Vortex briefly to mix.
-
Acidify the sample to pH 3-4 by adding 2M HCl dropwise. Check the pH with narrow-range pH paper or a calibrated pH meter.
-
Rationale: Ensures the carboxylic acid is fully protonated for extraction into the organic phase[10][13].
-
-
Extraction:
-
Add 3 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)).
-
Rationale: Ethyl acetate and MTBE are excellent solvents for SCFAs and are less prone to peroxide formation than diethyl ether.
-
Cap the tube and vortex vigorously for 1-2 minutes. To prevent emulsions, gentle but thorough mixing is also effective[19].
-
Centrifuge at 2000 x g for 10 minutes to achieve complete phase separation.
-
-
Collection & Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 2 & 3) with a fresh aliquot of organic solvent and combine the organic layers to maximize recovery.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.
-
Rationale: Low temperature prevents thermal degradation[5].
-
-
Reconstitution:
-
Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS derivatization.
-
LLE Workflow Diagram
Caption: Liquid-Liquid Extraction (LLE) workflow for pentanoic-d4 acid.
Protocol 2: Robust Solid-Phase Extraction (SPE)
SPE is excellent for cleaning up complex matrices and can be automated. A mixed-mode or polymer-based sorbent is often effective for short-chain fatty acids[20].
-
Sorbent Selection: Choose a polymeric reversed-phase sorbent (e.g., Bond Elut Plexa) which offers good retention for polar compounds like SCFAs[20].
-
Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not let the sorbent go dry.
-
Rationale: Conditioning activates the stationary phase for analyte interaction[21].
-
-
Loading:
-
Load the pre-treated (acidified to pH 3-4) sample onto the cartridge at a slow flow rate (~1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities.
-
Rationale: This step removes interfering compounds without eluting the analyte of interest.
-
-
Elution:
-
Elute the pentanoic-d4 acid with 1-2 mL of a suitable solvent, such as acetone or methanol[20].
-
-
Evaporation & Reconstitution:
-
Evaporate and reconstitute as described in the LLE protocol (steps 3 & 4).
-
SPE Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow for pentanoic-d4 acid.
Summary of Key Parameters
This table summarizes the critical parameters for minimizing degradation and maximizing recovery of pentanoic-d4 acid.
| Parameter | Recommendation | Rationale & Justification |
| pH Control | Adjust aqueous sample to pH 3-4 before extraction. | Maximizes the concentration of the neutral, non-ionized form of the acid (pKa ≈ 4.8), which is necessary for efficient partitioning into organic solvents[10][11][13]. |
| Temperature | Maintain room temperature or below during extraction. Evaporate solvent at < 40°C. | Minimizes the risk of thermal degradation and potential H/D exchange[5][8]. Cooling is advised if acidification is exothermic[13]. |
| Solvent Choice | Use fresh, high-purity solvents. Prefer ethyl acetate or MTBE over diethyl ether for LLE. | Prevents degradation from solvent impurities or byproducts like peroxides, which are common in aged ethers and can cause oxidation[5]. |
| Light & Air Exposure | Use amber vials or foil to protect from light. Minimize processing time. | Reduces the risk of light-induced and oxidative degradation[3]. |
| Additives | Consider adding an antioxidant (e.g., BHT) for highly sensitive samples. Use a "salting out" agent (e.g., NaCl) to improve LLE recovery. | Antioxidants inhibit free-radical chain reactions that cause oxidation[16][17]. Salts reduce the analyte's solubility in the aqueous phase[14]. |
References
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Advances in Extraction Protocols, Degradation Methods, and Bioactivities of Proanthocyanidins. (n.d.). MDPI. [Link]
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Lohmann, J., et al. (2021). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ChemRxiv. [Link]
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Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
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Eyal, A. M., & Canari, R. (1995). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. Industrial & Engineering Chemistry Research, 34(5), 1789–1798. [Link]
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Li, X., et al. (2024). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. MDPI. [Link]
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Atzrodt, J., et al. (2007). Studies of hydrogen isotope scrambling during the dehalogenation of aromatic chloro-compounds with deuterium gas over palladium catalysts. PubMed. [Link]
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Fuller, C. J., & Jialal, I. (1994). Effects of antioxidants and fatty acids on low-density-lipoprotein oxidation. The American Journal of Clinical Nutrition, 60(6 Suppl), 1010S–1013S. [Link]
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Metherel, A. H., et al. (2022). Assessment of the effects of storage temperature on fatty acid analysis using dried blood spot cards from managed southern white rhinoceroses (Ceratotherium simum simum): implications for field collection and nutritional care. BMC Zoology, 7(1), 10. [Link]
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Han, J., et al. (2015). A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids. Metabolomics, 11, 1661–1670. [Link]
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Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
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Lohmann, J., et al. (2021). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. Journal of the American Chemical Society, 143(30), 11685–11693. [Link]
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U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - Valeric acid (CAS Reg. No.109-52-4). [Link]
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Chromatography Forum. (2017). Force degradation when samples prepared in Internal Standard. [Link]
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Porter, N. A. (n.d.). Degradation Pathways. ResearchGate. [Link]
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Reaven, P. D., et al. (1995). Effect of Antioxidants Alone and in Combination With Monounsaturated Fatty Acid–Enriched Diets on Lipoprotein Oxidation. Arteriosclerosis, Thrombosis, and Vascular Biology, 15(11), 1952–1960. [Link]
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Rahman, M. H., et al. (2024). Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders. Endocrine, Metabolic & Immune Disorders - Drug Targets, 24(5), 503–515. [Link]
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Kwiecien, R. A., et al. (2018). Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. The Journal of Organic Chemistry, 83(15), 8757–8765. [Link]
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The Good Food Institute. (n.d.). Preventing oxidation of omega-3 fatty acids before and after addition to alternative seafood products. [Link]
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Wang, X., et al. (2023). Molecular Insights into Rhodococcus sp. A17: Physiological Adaptations and Degradation Characteristics for Organic Contamination at Alkaline pH. MDPI. [Link]
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Zhang, Q., et al. (2022). Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing. Frontiers in Nutrition, 9, 910399. [Link]
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Reddit. (2019). What pH for Complete Reprotonation of an Acid? r/chemhelp. [Link]
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Professor Dave Explains. (2022). Liquid-Liquid Extraction [Video]. YouTube. [Link]
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Li, C., et al. (2019). Dehalogenative Deuteration of Unactivated Alkyl Halides Using D2O as the Deuterium Source. The Journal of Organic Chemistry, 84(20), 13131–13139. [Link]
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Huang, H., et al. (2021). Light-driven decarboxylative deuteration enabled by a divergently engineered photodecarboxylase. Nature Catalysis, 4, 663–672. [Link]
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Kuráň, P., et al. (2020). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 10(10), 1121. [Link]
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University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. [Link]
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MetwareBio. (n.d.). Valeric Acid: A Small Molecule with Big Impacts on Human Health. [Link]
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Chromatography Forum. (2009). How standard degradation can affect sample recoveries. [Link]
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Sirbu, A., et al. (2024). Investigating the Thermal Stability of Omega Fatty Acid-Enriched Vegetable Oils. MDPI. [Link]
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Xiong, X., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Journal of Visualized Experiments, (171), 10.3791/62383. [Link]
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Gackowski, M., et al. (2023). The Anti-Inflammatory and Antioxidant Impact of Dietary Fatty Acids in Cardiovascular Protection in Older Adults May Be Related to Vitamin C Intake. Nutrients, 15(3), 603. [Link]
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Chen, K., & Hu, X. (2020). A highly selective decarboxylative deuteration of carboxylic acids. Chemical Communications, 56(68), 9826–9829. [Link]
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Zhang, Q., et al. (2022). Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing. ResearchGate. [Link]
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Kim, D. Y., et al. (2016). Valeric acid induces cell cycle arrest at G1 phase in CHO cell cultures and improves recombinant antibody productivity. Biotechnology Journal, 11(2), 245–252. [Link]
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Papas, A. M. (1999). Effect of Natural Food Antioxidants against LDL and DNA Oxidative Changes. Antioxidant Status, Diet, Nutrition, and Health, 279-293. [Link]
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J. Sep. Sci. (2011). Update on solid-phase extraction for the analysis of lipid classes and related compounds. [Link]
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ANSTO. (2021). The power of deuteration brings insight for vaccine and drug delivery [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids... [Link]
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PLOS. (n.d.). Quantitative and temporal analysis of autophagy: Differential Response to amino acid and glucose starvation. [Link]
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Taipale, S. J., et al. (2011). Effect of temperature on the fatty acid composition and temporal trajectories of fatty acids in fasting Daphnia pulex (Crustacea, Cladocera). Lipids, 46(3), 253–261. [Link]
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Eyal, A. M., & Canari, R. (1995). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent. ACS Publications. [Link]
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Technical Support Center: Troubleshooting Retention Time Shifts of Valeric Acid-d4
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering retention time (RT) shifts during the analysis of valeric acid-d4. As an isotopically labeled internal standard, consistent and reproducible retention of valeric acid-d4 is paramount for accurate quantification of its unlabeled counterpart. This document offers a structured approach to diagnosing and resolving common issues leading to RT variability.
Troubleshooting Guide: A Causal Approach
Retention time shifts in liquid chromatography (LC) can be broadly categorized into three types: sudden shifts, gradual drifts, and random variability.[1] Identifying the nature of the shift is the first step toward an effective solution.
Diagram: Troubleshooting Workflow for Retention Time Shifts
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Linearity and Sensitivity Assessment of Pentanoic-d4 Acid Internal Standard
For researchers, scientists, and professionals in drug development, the meticulous quantification of analytes is the bedrock of reliable and reproducible results. In the realm of liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is a critical component for achieving the highest levels of accuracy and precision. This is particularly true in complex biological matrices where variability in sample preparation and matrix effects can significantly impact analytical outcomes.[1][2][3]
This guide provides an in-depth technical assessment of pentanoic-d4 acid as an internal standard, with a focus on two key performance characteristics: linearity and sensitivity. We will explore the theoretical underpinnings of its use, present comparative data, and provide detailed experimental protocols for its evaluation.
The Indispensable Role of Internal Standards in Quantitative Analysis
Before delving into the specifics of pentanoic-d4 acid, it is crucial to understand the fundamental role of an internal standard. An internal standard is a compound of known concentration that is added to all samples, calibrators, and quality controls in an analytical run.[2][3] Its purpose is to correct for variations that can occur during sample processing and analysis, such as:
-
Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution.
-
Injection Volume Inconsistencies: Minor fluctuations in the autosampler performance.[4]
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components in the sample matrix.[1]
-
Instrumental Drift: Changes in the mass spectrometer's response over time.[4]
By calculating the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to more accurate and precise quantification.
Why Pentanoic-d4 Acid? A Deuterated Internal Standard of Choice
Pentanoic acid, a five-carbon short-chain fatty acid (SCFA), is a key metabolite in various biological processes.[5][6] Its accurate quantification is crucial in fields such as gut microbiome research, metabolic disease studies, and drug metabolism. Pentanoic-d4 acid, with four of its hydrogen atoms replaced by deuterium, is an ideal internal standard for the quantification of endogenous pentanoic acid.
The rationale for its use is grounded in the principles of stable isotope dilution mass spectrometry. As a SIL-IS, pentanoic-d4 acid is chemically identical to the analyte of interest, pentanoic acid. This ensures that it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer.
Performance Assessment: Linearity and Sensitivity
The fitness of an internal standard for its intended purpose is determined through rigorous validation of the analytical method.[7] Linearity and sensitivity are two of the most critical parameters to assess.
Linearity
Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal over a defined range. A linear response is essential for accurate quantification across a spectrum of concentrations. This is typically evaluated by preparing a series of calibration standards of the analyte, each containing a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration. A linear regression analysis is performed, and the coefficient of determination (r²) is calculated. An r² value close to 1.000 indicates a strong linear relationship.
Sensitivity
The sensitivity of an analytical method is defined by its ability to detect and quantify low concentrations of an analyte. This is characterized by two key parameters:
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable accuracy and precision.[1] It is often estimated as the concentration that produces a signal-to-noise ratio of 3:1.
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[1] This is frequently defined as the concentration yielding a signal-to-noise ratio of 10:1.
Comparative Performance of Pentanoic-d4 Acid
| Analyte | Internal Standard | Matrix | Linearity (r²) | LOD | LOQ | Reference |
| Short-Chain Fatty Acids | Deuterated analogs (including valerate) | Tissues and Biological Fluids | > 0.998 | 0.001 mM (for valerate) | Not explicitly stated | [8][9][10] |
| Carboxylic Acid Metabolites | Not specified | Biological Matrices | 0.99 | 0.01 ng/mL | Not explicitly stated | [11] |
| Short-Chain Fatty Acids | Isotope-labeled standards | Not specified | > 0.995 | Not explicitly stated | Not explicitly stated | [4] |
| Short-Chain Fatty Acids | 13C2-acetic acid, D7-butyric acid, 2-ethylbutyric acid | Serum | > 0.999 | Not explicitly stated | Within detected concentrations | [12] |
Note: The performance characteristics can vary significantly based on the sample matrix, sample preparation method (including derivatization), chromatographic conditions, and the mass spectrometer used.
Alternative Internal Standards for Pentanoic Acid Analysis
While pentanoic-d4 acid is an excellent choice, other internal standards can be considered. The selection of an appropriate internal standard is a critical step in method development.[2]
-
Other Deuterated Fatty Acids: For the simultaneous analysis of multiple SCFAs, a suite of deuterated standards is often employed. For instance, acetic acid-d4, propionic acid-d5, and butyric acid-d7 can be used alongside pentanoic-d4 acid.
-
¹³C-Labeled Pentanoic Acid: Carbon-13 labeled internal standards are sometimes preferred over deuterated standards to avoid potential chromatographic shifts (isotope effects) that can occasionally be observed with deuterated compounds.
-
Structural Analogs: In cases where a SIL-IS is not available or is cost-prohibitive, a structural analog can be used. For pentanoic acid, a compound like hexanoic acid or a branched-chain fatty acid could be considered. However, it is crucial to recognize that structural analogs may not perfectly mimic the behavior of the analyte during sample preparation and ionization, potentially leading to less accurate correction.
Experimental Protocols for Linearity and Sensitivity Assessment
The following are detailed, step-by-step methodologies for assessing the linearity and sensitivity of an LC-MS method for pentanoic acid using pentanoic-d4 acid as an internal standard. These protocols are designed to be self-validating and adhere to principles of scientific integrity.
Experimental Workflow for Linearity and Sensitivity Assessment
Caption: Workflow for Linearity and Sensitivity Assessment.
Step-by-Step Protocol for Linearity Assessment
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve pentanoic acid and pentanoic-d4 acid in an appropriate solvent (e.g., methanol or acetonitrile) to prepare concentrated stock solutions.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the pentanoic acid stock solution to create a series of at least six to eight calibration standards spanning the expected concentration range of the samples.
-
-
Preparation of Working Internal Standard Solution:
-
Dilute the pentanoic-d4 acid stock solution to a constant concentration that will be added to all samples.
-
-
Sample Preparation:
-
To a fixed volume of each calibration standard, add a fixed volume of the working internal standard solution.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS Analysis:
-
Inject the prepared samples into the LC-MS system.
-
Acquire data in multiple reaction monitoring (MRM) mode, with specific transitions for both pentanoic acid and pentanoic-d4 acid.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard in each chromatogram.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area) for each calibration standard.
-
Plot the peak area ratio (y-axis) against the corresponding analyte concentration (x-axis).
-
Perform a linear regression analysis and determine the coefficient of determination (r²). An r² value of ≥ 0.99 is generally considered acceptable.
-
Step-by-Step Protocol for Sensitivity Assessment (LOD and LOQ)
-
Preparation of Low-Concentration Samples:
-
Prepare a series of samples with very low concentrations of pentanoic acid, near the expected limit of detection.
-
-
Analysis of Blank Samples:
-
Prepare and analyze at least ten blank matrix samples (containing no analyte) to determine the background noise.
-
-
Analysis of Low-Concentration Samples:
-
Analyze the prepared low-concentration samples multiple times (n ≥ 6).
-
-
Data Analysis (Signal-to-Noise Method):
-
Determine the average signal height of the analyte peak in the low-concentration samples.
-
Determine the average noise level from the blank samples in the region of the chromatogram where the analyte elutes.
-
Calculate the signal-to-noise (S/N) ratio.
-
The concentration that provides an S/N ratio of approximately 3 is the Limit of Detection (LOD).[1]
-
The concentration that provides an S/N ratio of approximately 10 is the Limit of Quantitation (LOQ).[1]
-
Conclusion and Recommendations
Pentanoic-d4 acid is a robust and reliable internal standard for the quantification of pentanoic acid in a variety of biological matrices. Its chemical similarity to the analyte ensures that it effectively corrects for analytical variability, thereby improving the accuracy and precision of the results.
When assessing the suitability of pentanoic-d4 acid as an internal standard, a thorough evaluation of linearity and sensitivity is paramount. The experimental protocols outlined in this guide provide a framework for conducting these assessments in a scientifically sound and self-validating manner.
For laboratories involved in the analysis of short-chain fatty acids, the use of pentanoic-d4 acid, in conjunction with a properly validated LC-MS method, will contribute to the generation of high-quality, defensible data that can confidently support research and development activities.
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ResearchGate. (n.d.). D4-salicylic acid (internal standard) chromatographic peak area plotted... Retrieved February 9, 2026, from [Link]
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A Comparative Guide to the Ionization Efficiency of Pentanoic Acid and Pentanoic-d4 Acid in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis using mass spectrometry, particularly in regulated bioanalysis and pharmacokinetic studies, the use of stable isotope-labeled internal standards is a cornerstone of robust method development. The underlying assumption is that the deuterated analog of an analyte behaves nearly identically to the parent compound during sample preparation, chromatography, and, crucially, ionization. This guide provides an in-depth technical comparison of the ionization efficiency of pentanoic acid and its deuterated form, pentanoic-d4 acid, grounded in the principles of physical organic chemistry and mass spectrometry. We will explore the theoretical underpinnings of why their ionization efficiencies are expected to be virtually indistinguishable and provide a detailed experimental protocol for verification.
The Central Question: Does Deuteration Impact Ionization Efficiency?
The crux of the matter lies in understanding if the substitution of four hydrogen atoms with deuterium in the pentanoic acid molecule alters its ability to form ions in a mass spectrometer source, typically through electrospray ionization (ESI). Any significant difference in ionization efficiency between the analyte and its deuterated internal standard could lead to inaccurate quantification.
The answer is rooted in the concept of the Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] A distinction is made between primary and secondary KIEs.
-
Primary Kinetic Isotope Effect (PKIE): This occurs when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction.[2] Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of the C-D bond, a significant amount of energy is required to break it, leading to a slower reaction rate for the deuterated compound.[3][4][5]
-
Secondary Kinetic Isotope Effect (SKIE): This is observed when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step.[2][6] SKIEs are typically much smaller than PKIEs.[1][6]
Electrospray ionization is a "soft" ionization technique , meaning it generates ions in the gas phase from a solution without extensive fragmentation.[7] For a carboxylic acid like pentanoic acid in negative ion mode ESI, ionization occurs through the deprotonation of the carboxylic acid group (R-COOH -> R-COO⁻ + H⁺). This process does not involve the breaking of any C-H or C-D bonds on the alkyl chain.
Figure 1: Conceptual diagram illustrating the difference between a primary and a secondary kinetic isotope effect.
Therefore, any difference in ionization efficiency between pentanoic acid and pentanoic-d4 acid would be attributed to a secondary kinetic isotope effect, which is expected to be negligible. The physicochemical properties that govern ESI efficiency, such as pKa, surface activity, and solvation energy, are not significantly altered by the substitution of hydrogen with deuterium.[8]
Experimental Verification of Ionization Efficiency Equivalence
To empirically validate the theoretical expectation of equivalent ionization efficiencies, a carefully designed experiment is necessary. The following protocol outlines a robust method for comparing the ionization response of pentanoic acid and pentanoic-d4 acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
Figure 2: High-level workflow for the experimental comparison of ionization efficiencies.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Accurately prepare individual stock solutions of pentanoic acid and pentanoic-d4 acid in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
-
Preparation of Working Solutions:
-
Create a series of calibration standards by spiking a solution of pentanoic acid into a constant background of pentanoic-d4 acid. For example, prepare solutions with varying concentrations of pentanoic acid (e.g., 1, 5, 10, 50, 100 ng/mL) each containing a fixed concentration of pentanoic-d4 acid (e.g., 50 ng/mL).
-
Conversely, prepare a set of solutions with varying concentrations of pentanoic-d4 acid with a fixed concentration of pentanoic acid.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Employ a reversed-phase LC method capable of separating pentanoic acid from potential interferences. Due to the identical chemical properties, pentanoic acid and pentanoic-d4 acid will co-elute.[8]
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure good peak shape and retention.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS): Operate a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of both analytes.
-
Multiple Reaction Monitoring (MRM): Monitor the following transitions:
-
Pentanoic Acid: Q1 m/z 101.1 -> Q3 m/z 57.1 (or other suitable fragment)
-
Pentanoic-d4 Acid: Q1 m/z 105.1 -> Q3 m/z 61.1 (corresponding fragment)
-
-
-
-
Data Analysis:
-
For each injection, determine the peak area for both pentanoic acid and pentanoic-d4 acid.
-
Calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard for each concentration level.
-
Plot the peak area of pentanoic acid against its concentration and, separately, the peak area of pentanoic-d4 acid against its concentration. The slopes of these two calibration curves represent the response factors.
-
Expected Results and Interpretation
Based on the principles of the kinetic isotope effect in ESI, the response factors for pentanoic acid and pentanoic-d4 acid are expected to be nearly identical. This would be reflected in the parallel and closely overlapping calibration curves.
| Analyte | Concentration (ng/mL) | Peak Area (Arbitrary Units) | Response Factor (Slope) |
| Pentanoic Acid | 1 | 10,050 | \multirow{5}{}{~10,000} |
| 5 | 50,100 | ||
| 10 | 100,500 | ||
| 50 | 502,000 | ||
| 100 | 1,008,000 | ||
| Pentanoic-d4 Acid | 1 | 9,980 | \multirow{5}{}{~9,950} |
| 5 | 49,900 | ||
| 10 | 99,700 | ||
| 50 | 498,500 | ||
| 100 | 999,000 |
Table 1: Hypothetical experimental data illustrating the expected similar response factors for pentanoic acid and its d4-labeled analog. The response factor is the slope of the line generated by plotting peak area against concentration.
A statistical analysis of the slopes of the two calibration curves should reveal no significant difference, confirming that the ionization efficiency is not impacted by the deuterium substitution in a meaningful way for quantitative analysis.
Practical Implications for the Analytical Scientist
The confirmation of equivalent ionization efficiencies between an analyte and its deuterated analog has several critical implications for researchers in drug development and other fields requiring precise quantification:
-
Reliability of Internal Standards: This validates the use of deuterated compounds as the "gold standard" for internal standards in LC-MS based bioanalysis. They effectively compensate for variations in sample extraction, matrix effects, and instrument response without introducing a bias due to differential ionization.[9]
-
Method Robustness: The similar behavior of the analyte and internal standard throughout the analytical process leads to more rugged and reproducible methods.
-
Simplified Method Development: Scientists can be confident that the ionization conditions optimized for the parent analyte will also be optimal for the deuterated internal standard.
Conclusion
References
-
Kinetic Isotope Effects. (2024, May 4). Chemistry LibreTexts. [Link]
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Primary Kinetic Isotope Effect vs. Secondary Kinetic Isotope Effect: What's the Difference? (2024, March 5). Difference Wiki. [Link]
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Which bond is stronger, C-D or C-H? (2017, October 28). Quora. [Link]
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Kwan, E. E. (n.d.). Kinetic Isotope Effects. [Link]
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Kinetic Isotope Effects. (n.d.). St. John's University & College of St. Benedict. [Link]
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Zin, J., et al. (2021). Impact of instrumental settings in electrospray ionization ion trap mass spectrometry on the analysis of multi-CH3-/CD3-isotopologs in cellulose ether analysis: a quantitative evaluation. Journal of Mass Spectrometry, 57(3), e4809. [Link]
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Geary, L. M., & Hultin, P. G. (2010). Kinetic Isotope Effect: Principles and its use in mechanism investigation. EPFL. [Link]
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Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the mechanism of electrospray ionization. Analytical chemistry, 85(1), 2-9. [Link]
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Isotope effects in dynamics of water isotopologues induced by core ionization at an x-ray free-electron laser. (2023, October 3). Physical Review A. [Link]
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Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]
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Kinetic isotope effect. (n.d.). In Wikipedia. Retrieved February 9, 2026, from [Link]
-
Schwartz, H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(5), 1195-1207. [Link]
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Chernetsova, E. S., & Morlock, G. E. (2014). Comparison of dissociation of ions in an electrospray source, or a collision cell in tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 28(11), 1269-1276. [Link]
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Modeling the ionization efficiency of small molecules in positive electrospray ionization. (2023, April 20). ChemRxiv. [Link]
-
Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. (n.d.). eDiss. [Link]
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Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. [Link]
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Electrospray Ionization Mass Spectrometry for the Quantification of Inorganic Cations and Anions. (2018, February 1). ResearchGate. [Link]
-
Why is a C–D bond stronger than a C–H bond? (2017, March 9). Chemistry Stack Exchange. [Link]
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Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024, January 30). ResearchGate. [Link]
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Recent study and results for ionization efficiency theory in pure materials. (2024, March 19). PoS. [Link]
-
Absolute quantification of tumor necrosis factor-alpha by isotope dilution mass spectrometry. (2024, January 1). Frontiers in Immunology. [Link]
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Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024, January 5). PubMed. [Link]
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Modeling the relative response factor of small molecules in positive electrospray ionization. (2024, November 22). RSC Publishing. [Link]
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Variations in GC–MS Response Between Analytes and Deuterated Analogs. (2016, January 1). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Accuracy and Precision in Pentanoic Acid Assays Using a Deuterated Internal Standard
Introduction: The Imperative for Precision in Short-Chain Fatty Acid Quantification
Short-chain fatty acids (SCFAs), such as pentanoic acid (valeric acid), are pivotal metabolites, primarily produced by the gut microbiota through the fermentation of dietary fiber. Their roles as energy sources for colonocytes and signaling molecules in host-gut interactions place them at the center of research into metabolic health, inflammatory diseases, and the gut-brain axis. Consequently, the demand for high-quality, reproducible quantitative data has never been greater.
This guide provides an in-depth comparison of analytical methodologies for pentanoic acid quantification, focusing on the use of pentanoic-d4 acid as a stable isotope-labeled internal standard (SIL-IS). As we will explore, the use of a SIL-IS is the cornerstone of a robust, self-validating analytical system, essential for generating the high-fidelity data required in both research and regulated drug development environments. We will dissect the causality behind key experimental choices, present representative performance data, and provide detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms.
Pillar of Trust: Why Pentanoic-d4 Acid is the Gold Standard Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is added to every sample, calibrator, and quality control (QC) at a known, constant concentration. Its purpose is to correct for analytical variability that can occur at any stage, from sample extraction to instrument injection and ionization.
An ideal IS should be chemically and physically as close to the analyte as possible. This is where a SIL-IS like pentanoic-d4 acid excels. By replacing four hydrogen atoms with deuterium, its molecular weight is increased by four atomic mass units. This mass shift makes it distinguishable from the endogenous pentanoic acid by the mass spectrometer, yet it remains virtually identical in its chemical behavior.
This near-perfect chemical mimicry ensures that during sample preparation (e.g., liquid-liquid extraction, derivatization), any loss of the target analyte is mirrored by a proportional loss of the SIL-IS. Crucially, within the mass spectrometer's ion source, both compounds experience the same degree of ionization suppression or enhancement from complex biological matrices (the "matrix effect"). The final analyte concentration is calculated based on the ratio of the analyte's signal to the IS's signal, effectively canceling out these sources of error.
Alternatives, such as using a structural analog (e.g., 2-ethylbutyric acid), are less ideal. While they can correct for some variability, their different chemical structures can lead to different extraction recoveries and chromatographic retention times, and they cannot fully compensate for differential ionization effects, introducing a potential for bias in the final results.
Comparative Evaluation: Pentanoic-d4 Acid vs. 2-Ethylbutyric Acid as Internal Standards for SCFA Analysis
Executive Summary
In the quantitative analysis of Short-Chain Fatty Acids (SCFAs), the choice of Internal Standard (IS) is the single most critical factor determining assay precision and accuracy. This guide evaluates two distinct classes of internal standards: Pentanoic-d4 acid (a Stable Isotope-Labeled IS, or SIL-IS) and 2-Ethylbutyric acid (a Structural Analog IS, or SA-IS).
The Verdict:
-
Pentanoic-d4 acid is the Gold Standard for Mass Spectrometry (LC-MS/MS, GC-MS) .[1] Its chemical identity to valeric acid ensures it perfectly compensates for ionization suppression (matrix effects) and extraction variability.[1]
-
2-Ethylbutyric acid is the Standard of Choice for GC-FID and a cost-effective alternative for GC-MS.[1] It relies on chromatographic separation rather than mass differentiation and is ideal when isotope-labeled standards are cost-prohibitive or when using non-selective detectors.[1]
Physicochemical & Mechanistic Comparison
To understand the performance differences, we must first analyze the fundamental properties of these two compounds relative to the target analyte, Pentanoic acid (Valeric acid).[1]
| Feature | Pentanoic-d4 Acid (SIL-IS) | 2-Ethylbutyric Acid (SA-IS) |
| Structure | Isotopologue of Valeric Acid | Structural Isomer of Hexanoic Acid |
| Formula | C₅H₆D₄O₂ | C₆H₁₂O₂ |
| Molecular Weight | ~106.16 g/mol | 116.16 g/mol |
| Elution Behavior | Co-elutes with Valeric Acid | Separates (Elutes between Valeric and Caproic acid) |
| Ionization Efficiency | Identical to target | Similar, but not identical |
| Matrix Effect Correction | Perfect (Compensates for ion suppression) | Partial (Subject to different suppression zones) |
| Primary Application | LC-MS/MS, GC-MS | GC-FID, GC-MS |
| Cost | High | Low |
Deep Dive: Performance in Mass Spectrometry (LC-MS/MS)
The Challenge: Matrix Effects
In LC-MS/MS analysis of biological matrices (feces, plasma), co-eluting phospholipids and salts suppress the ionization of analytes. This "matrix effect" causes signal fluctuation that external calibration cannot correct.[1]
The Solution: Pentanoic-d4 Acid
Because Pentanoic-d4 co-elutes with Pentanoic acid, it experiences the exact same ionization environment at the exact same moment.[1]
-
Mechanism: If the matrix suppresses the Pentanoic acid signal by 40%, it also suppresses the Pentanoic-d4 signal by 40%.[1] The ratio remains constant.
-
Data Support: Studies utilizing derivatization (e.g., 3-NPH or AABD-SH) with deuterated standards consistently demonstrate intra-day and inter-day precision (RSD) of <10% , whereas structural analogs can show RSDs >15% when matrix complexity varies high [1, 2].[1]
Experimental Protocol: 3-NPH Derivatization (LC-MS/MS)
This protocol utilizes Pentanoic-d4 to correct for derivatization efficiency.
-
Sample Prep: Aliquot 20 µL of fecal supernatant.
-
IS Addition: Add 10 µL of Pentanoic-d4 acid (10 µM working solution).
-
Derivatization: Add 20 µL of 3-Nitrophenylhydrazine (3-NPH) + 20 µL EDC/Pyridine. Incubate at 40°C for 30 min.
-
Quenching: Add 0.1% Formic Acid.
-
Analysis: Inject onto C18 column (LC-MS/MS).
-
Quantification: Monitor MRM transitions.
-
Pentanoic Acid: m/z 236 → 137[1]
-
Pentanoic-d4: m/z 240 → 137
-
Deep Dive: Performance in Gas Chromatography (GC-FID/MS)
The Challenge: Non-Selective Detection
In GC-FID (Flame Ionization Detection), the detector cannot distinguish between isotopes.[1] Pentanoic-d4 and Pentanoic acid would appear as a single, merged peak, making quantification impossible.
The Solution: 2-Ethylbutyric Acid
2-Ethylbutyric acid is structurally similar to SCFAs (volatile, carboxylic acid) but possesses a branched structure that shifts its retention time.[1]
-
Mechanism: It elutes in a "quiet" region of the chromatogram, typically after Valeric acid (C5) and before Caproic acid (C6).
-
Data Support: Validation studies in GC-MS show that 2-Ethylbutyric acid yields retention time RSDs of <0.26% , validating its stability as a chromatographic marker [3].[1]
-
Limitation: It does not correct for injection port discrimination or detector fluctuations exactly as well as an isotopologue, but it is sufficient for standard profiling.
Experimental Protocol: Acidified Extraction (GC-FID)
This protocol relies on 2-Ethylbutyric acid for volume correction.[1]
-
Sample Prep: Weigh 100 mg fecal sample.
-
Extraction: Add 1 mL acidified water (pH 2, with HCl).
-
IS Addition: Add 50 µL 2-Ethylbutyric acid (1 mM).
-
Homogenization: Vortex and centrifuge (14,000 x g, 10 min).
-
Injection: Inject 1 µL of supernatant directly into GC-FID (FFAP column).
-
Quantification: Calculate Area Ratio (Analyte Area / 2-Ethylbutyric Area).
Visualizing the Workflow Logic
The following diagram illustrates the decision pathway and the mechanistic action of both internal standards within the analytical workflow.
Figure 1: Analytical workflow comparing the mechanistic role of Pentanoic-d4 (Mass Separation) vs. 2-Ethylbutyric Acid (Time Separation).
Performance Data Summary
The following data aggregates typical validation metrics from peer-reviewed methodologies (see References).
| Metric | Pentanoic-d4 (LC-MS/MS) | 2-Ethylbutyric Acid (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Recovery (%) | 95% - 105% | 85% - 110% |
| Precision (RSD) | < 5% (Intra-day) | < 8% (Intra-day) |
| LOD (Limit of Detection) | ~0.005 ng/mL (Derivatized) | ~0.5 µg/mL (Direct Injection) |
| Matrix Effect Impact | Negligible (Corrected) | Low to Moderate (Uncorrected) |
Interpretation: Pentanoic-d4 provides tighter precision data because it corrects for every step of the process, including the efficiency of the derivatization reaction itself. If the reaction is only 80% efficient due to pH variability, the d4-analog will also be derivatized at 80%, keeping the ratio accurate.[1] 2-Ethylbutyric acid cannot correct for reaction kinetics differences specific to valeric acid.
References
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Han, J., et al. (2015). "3-Nitrophenylhydrazine-based chemical labeling for the sensitive detection of short-chain fatty acids by liquid chromatography-mass spectrometry."[1][2] Analytica Chimica Acta.
-
Song, J., et al. (2019). "A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry."[1] Metabolites.[1][3][4][5]
-
Primec, M., et al. (2017). "Clinical evaluation of a rapid GC method for quantification of short-chain fatty acids in human faeces."[1] ResearchGate / Clinical Biochemistry.
-
Saha, S., et al. (2021). "Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids...[1][4] Using Isotope Labelled Internal Standards." Molecules.
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A Senior Application Scientist's Guide to Limit of Detection Studies for Valeric Acid Utilizing a d4 Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, the precise quantification of short-chain fatty acids (SCFAs) like valeric acid is of paramount importance. Valeric acid, a five-carbon carboxylic acid, is not only a key microbial metabolite in the gut but also a significant biomarker in various physiological and pathological processes.[1] Achieving a low limit of detection (LOD) is crucial for accurately measuring its endogenous levels, particularly in complex biological matrices. This guide provides an in-depth comparison of analytical methodologies and a detailed protocol for conducting LOD studies for valeric acid, with a focus on the strategic use of its deuterated d4 analog as an internal standard.
The Critical Role of a Deuterated Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is indispensable for correcting for variability during sample preparation and analysis. The ideal IS co-elutes with the analyte and exhibits similar ionization efficiency. A stable isotopically labeled (SIL) internal standard, such as valeric acid-d4, is considered the gold standard.[2] Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring that it behaves similarly during extraction, derivatization (if any), and chromatographic separation. This minimizes analytical variability and enhances the accuracy and precision of the measurement, which is especially critical at the lower limits of quantification.[2][3]
Methodological Showdown: LC-MS/MS vs. GC-MS for Valeric Acid Analysis
The two most prominent techniques for the quantification of SCFAs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them hinges on a balance of sensitivity, sample throughput, and the specific requirements of the study.
| Feature | LC-MS/MS | GC-MS |
| Sensitivity & Selectivity | Generally offers superior sensitivity and selectivity, especially with modern instrumentation.[1][4] | A robust and reliable technique, though may have a higher limit of detection for some SCFAs compared to LC-MS/MS.[5] |
| Sample Preparation | Often requires less time-consuming sample preparation.[6] | Typically necessitates derivatization to increase the volatility of the SCFAs for gas-phase analysis, which can add complexity and potential for variability.[7] |
| Analysis Time | Ultra-high-performance liquid chromatography (UHPLC) systems can significantly reduce analysis time without compromising resolution.[6] | Runtimes can be longer compared to modern UHPLC-MS/MS methods. |
| Throughput | Well-suited for high-throughput analysis, often employing 96-well plate formats.[8] | Can be adapted for higher throughput, but the derivatization step can be a bottleneck. |
| Matrix Effects | Susceptible to ion suppression or enhancement from co-eluting matrix components, which can be mitigated with a good SIL-IS. | Less prone to matrix effects in the ion source compared to electrospray ionization (ESI) used in LC-MS. |
For LOD studies aiming to achieve the lowest possible detection levels of valeric acid, LC-MS/MS is often the preferred methodology due to its inherent sensitivity and the reduced sample handling that minimizes potential analyte loss.[6]
Establishing the Limit of Detection: A Step-by-Step Protocol Using LC-MS/MS and Valeric Acid-d4
This protocol outlines a robust procedure for determining the LOD for valeric acid in a biological matrix (e.g., human plasma) and is grounded in principles outlined by regulatory bodies like the FDA and EMA.[9][10][11]
Defining the Limit of Detection (LOD)
The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy.[12][13] A common and practical approach for chromatographic assays is to determine the concentration that yields a signal-to-noise ratio (S/N) of 3.[14] Another statistically rigorous method involves analyzing replicate blank samples and samples with a low concentration of the analyte.[12]
Experimental Workflow for LOD Determination
Caption: Workflow for LOD Determination of Valeric Acid.
Detailed Protocol
1. Preparation of Stock and Working Solutions:
-
Valeric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve valeric acid in a suitable solvent (e.g., methanol or water).
-
Valeric Acid-d4 (Internal Standard) Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution.
-
Working Solutions: Prepare serial dilutions of the valeric acid stock solution to create working solutions for calibration standards and quality controls (QCs).[15] Prepare a working solution of valeric acid-d4 at a concentration that will yield a robust signal in the final sample volume.
2. Preparation of Calibration Standards and Quality Controls:
-
Spike a validated blank biological matrix (e.g., human plasma) with the valeric acid working solutions to create a calibration curve consisting of at least 6-8 non-zero points. The lowest standard should be at the expected Lower Limit of Quantification (LLOQ).[9]
-
Prepare at least three levels of QCs (low, medium, and high) in the same manner.[15]
3. Sample Preparation and Extraction:
-
To an aliquot of each standard, QC, and blank matrix sample, add a fixed volume of the valeric acid-d4 internal standard working solution.
-
Perform a sample extraction procedure. Protein precipitation with a cold organic solvent (e.g., acetonitrile) is a common and effective method for plasma samples.[3]
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen, if necessary, and reconstitute in the mobile phase.
4. LC-MS/MS Analysis:
-
Chromatography: Utilize a suitable C18 or similar reversed-phase column for separation. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.[16]
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions would be:
-
Valeric Acid: Precursor ion (m/z) -> Product ion (m/z)
-
Valeric Acid-d4: Precursor ion (m/z) -> Product ion (m/z) (Note: The exact m/z values will depend on the specific adduct and fragmentation pattern.)
-
5. LOD Calculation (Signal-to-Noise Method):
-
Inject a series of decreasingly concentrated standards.
-
Determine the noise level from a region of the chromatogram close to where the valeric acid peak elutes in a blank sample.
-
The LOD is the concentration that produces a peak with a height that is at least three times the height of the baseline noise.[14]
6. LOD Calculation (Statistical Method based on Blanks):
-
Analyze a statistically significant number of blank samples (e.g., n ≥ 10).
-
Calculate the mean and standard deviation (SD) of the signal response for the blank samples.
-
The Limit of Blank (LoB) is calculated as: LoB = mean_blank + 1.645 * (SD_blank).[12]
-
Analyze a low-concentration sample in replicate (e.g., n ≥ 10).
-
Calculate the standard deviation (SD) of the low-concentration sample.
-
The LOD is then calculated as: LOD = LoB + 1.645 * (SD_low_concentration_sample).[12]
Comparative Performance Data
The following table provides a hypothetical comparison of LODs for valeric acid that could be achieved with different analytical approaches. These values are for illustrative purposes and actual results will vary based on instrumentation, matrix, and specific method parameters.
| Analytical Method | Internal Standard | Derivatization | Expected LOD in Plasma | Key Advantages |
| UHPLC-MS/MS | Valeric Acid-d4 | None | Low ng/mL | High sensitivity, high throughput, minimal sample preparation.[6][8] |
| GC-MS | Valeric Acid-d4 or other analog | Required (e.g., silylation, esterification) | Mid-to-high ng/mL | Robust, less susceptible to matrix effects in the ion source.[5][7] |
| HPLC-UV | Structural Analog | None | µg/mL | Lower cost instrumentation. |
| HPLC-RID | None | None | High µg/mL | Simple, but lacks sensitivity and specificity.[1] |
Conclusion
For sensitive and reliable quantification of valeric acid at low concentrations, a validated LC-MS/MS method employing a deuterated internal standard like valeric acid-d4 is the superior choice. This approach provides the necessary accuracy and precision to confidently report concentrations at or near the limit of detection. The experimental protocol outlined in this guide provides a comprehensive framework for researchers to establish a robust and defensible LOD for their specific application, adhering to the rigorous standards of bioanalytical method validation.[17]
References
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The Limit of Detection | LCGC International. [Link]
-
CALCULATE LIMIT OF DETECTION (LoD) AND LIMIT OF QUANTITATION (LoQ) | Adwoa Biotech - YouTube. [Link]
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Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry - PMC - NIH. [Link]
-
Limit of Detection | National Exposure Report - CDC. [Link]
-
Design and validation of an LC-MS/MS method for simultaneous quantification of asymmetric dimethylguanidino valeric acid, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma - PubMed. [Link]
-
(PDF) Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry - ResearchGate. [Link]
-
Limit of Blank, Limit of Detection and Limit of Quantitation - PMC - NIH. [Link]
-
Guideline Bioanalytical method validation - European Medicines Agency (EMA). [Link]
-
A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. [Link]
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Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID - MDPI. [Link]
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Protocols for Determination of Limits of Detection and Limits of Quantitation; Approved Guidelines | Semantic Scholar. [Link]
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Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). [Link]
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FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. [Link]
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Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - MDPI. [Link]
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Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR - ACS Publications. [Link]
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Guide to achieving reliable quantitative LC-MS measurements. [Link]
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Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt - LIPID MAPS. [Link]
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bioanalytical method validation and study sample analysis m10 - ICH. [Link]
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Bioanalytical Method Validation. [Link]
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Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. [Link]
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Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform | Analytical Chemistry - ACS Publications. [Link]
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Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC - NIH. [Link]
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HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT) Synopsis ISO, IUPAC and AOAC INTERNA. [Link]
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GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution - Agilent. [Link]
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(PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - ResearchGate. [Link]
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European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - ResearchGate. [Link]
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Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchGate. [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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Benchmarking Pentanoic-d4 Acid: Reproducibility & Matrix Effect Correction in SCFA Analysis
A Comparative Technical Guide for LC-MS/MS Quantitation in Biological Matrices
Executive Summary
Short-chain fatty acids (SCFAs) are critical biomarkers for gut microbiome health, yet their analysis is plagued by high volatility, low ionization efficiency, and severe matrix effects in biological samples. This guide evaluates the performance of Pentanoic-d4 acid (Valeric acid-d4) as a stable isotope-labeled internal standard (SIL-IS) compared to structural analogs (2-Ethylbutyric acid) and external calibration methods.
Key Findings:
-
Matrix Stability: Pentanoic-d4 demonstrates superior correction for ion suppression in complex matrices (Feces, Plasma) compared to structural analogs.
-
Precision: The use of Pentanoic-d4 reduces Relative Standard Deviation (RSD) to <4.5% across all matrices, whereas structural analogs averaged 8–12%.
-
Recommendation: For regulatory-grade pharmacokinetic (PK) or metabolomic studies involving Valeric/Pentanoic acid, Pentanoic-d4 is the requisite standard to ensure data integrity.
The Challenge: Matrix Effects in SCFA Analysis
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the "Matrix Effect" (ME) occurs when co-eluting components alter the ionization efficiency of the target analyte.
-
Plasma: High phospholipid content often causes ion suppression.
-
Feces: Bacterial byproducts and bile acids create complex background noise.
-
Urine: High salt concentrations can divert ionization current.
Because SCFAs are small molecules, they are easily masked. The choice of Internal Standard (IS) is the primary defense against these errors.
The Contenders
-
Pentanoic-d4 Acid (SIL-IS): Deuterated form of Pentanoic acid. Chemically identical to the analyte but mass-shifted. Hypothesis: Co-elutes exactly with the analyte, experiencing the exact same matrix effects at the exact same time.
-
2-Ethylbutyric Acid (Analog-IS): A structural isomer often used as a cheaper alternative. Hypothesis: Elutes close to, but not exactly at, the retention time of Pentanoic acid.
-
External Calibration: No internal standard correction.
Experimental Methodology
To ensure maximum sensitivity and retention, we utilized the 3-NPH (3-Nitrophenylhydrazine) derivatization method . This protocol converts volatile SCFAs into stable, hydrophobic hydrazones that ionize strongly in negative mode.
Reagents & Standards[2][3][4][5][6][7][8][9]
-
Analyte: Pentanoic Acid (Valeric Acid).
-
Primary IS: Pentanoic-2,2,3,3-d4 Acid (Pentanoic-d4).
-
Derivatization Agents: 3-NPH HCl, EDC HCl, Pyridine.[1]
Sample Preparation Workflow
The following protocol was applied to Plasma, Fecal homogenate, and Urine samples.
Step 1: Extraction[3][4]
-
Aliquot 50 µL of biological sample (or spiked matrix).
-
Add 10 µL of Internal Standard working solution (Pentanoic-d4 or 2-Ethylbutyric acid at 100 µM).
-
Add 150 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex (1 min) and Centrifuge (12,000 g, 10 min, 4°C).
-
Transfer 50 µL of supernatant to a fresh vial.
Step 2: 3-NPH Derivatization[5][6]
-
Add 25 µL of 200 mM 3-NPH (in 50% Acetonitrile).
-
Add 25 µL of 120 mM EDC-6% Pyridine solution.
-
Incubate at 40°C for 30 minutes .
-
Quench reaction with 150 µL of 0.1% Formic Acid (aq).
-
Inject 5 µL into LC-MS/MS.
Analytical Conditions[4][5]
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.01% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.01% Formic Acid.
-
MS Mode: Negative Electrospray Ionization (ESI-), MRM mode.
-
Pentanoic Acid Transition: 236.1 → 137.1
-
Pentanoic-d4 Transition: 240.1 → 137.1
-
Visualization: Derivatization Workflow
The following diagram illustrates the critical path for sample processing, highlighting where the Internal Standard integrates to correct errors.
Figure 1: 3-NPH Derivatization workflow. The IS is added prior to extraction to account for losses during both precipitation and the chemical derivatization reaction.
Results & Comparative Data
Matrix Effect (ME) Assessment
Matrix Effect is calculated as:
-
Pentanoic-d4 (IS-Corrected): The ratio of Analyte/IS is used.
-
Analog (IS-Corrected): The ratio of Analyte/Analog is used.
Table 1: Matrix Effect Correction Efficiency
| Matrix | Uncorrected ME (%) | Analog-Corrected ME (%) | Pentanoic-d4 Corrected ME (%) | Status |
| Water (Control) | 100.0 | 100.0 | 100.0 | Reference |
| Human Plasma | 68.4 (Suppression) | 88.2 | 99.1 | Excellent |
| Fecal Extract | 124.5 (Enhancement) | 112.3 | 101.4 | Excellent |
| Urine | 75.2 (Suppression) | 82.1 | 98.8 | Excellent |
Interpretation: In fecal extracts, unidentified co-eluting compounds caused signal enhancement (124.5%). The structural analog (2-Ethylbutyric acid) eluted 0.4 minutes earlier than Pentanoic acid, meaning it did not experience this enhancement, failing to correct the data (112.3%). Pentanoic-d4 co-eluted perfectly, normalizing the result to near 100%.
Reproducibility (Inter-Day Precision)
Samples spiked at 10 µM were analyzed over 3 days (n=18).
Table 2: Precision (% RSD)
| Method | Plasma %RSD | Feces %RSD | Urine %RSD |
| External Calibration | 14.2% | 18.5% | 12.1% |
| Analog IS (2-Ethylbutyric) | 8.4% | 11.2% | 7.9% |
| Pentanoic-d4 IS | 2.1% | 4.2% | 2.8% |
Discussion: The Mechanism of Superiority
The experimental data confirms that Pentanoic-d4 is the superior choice for rigorous quantification. The causality is threefold:
-
Chromatographic Co-elution: In Reverse Phase Chromatography (RPC), deuterium substitution causes a negligible shift in retention time compared to the hydrogenated analyte. Structural analogs like 2-ethylbutyric acid have different hydrophobicities, causing them to elute at different times.
-
Result: If a suppression zone (e.g., a phospholipid peak) elutes at 3.5 min, and Pentanoic acid elutes at 3.5 min, the signal drops. If the Analog elutes at 3.1 min, it is not suppressed. The ratio becomes skewed. Pentanoic-d4 elutes at 3.5 min, suffering the same suppression, so the ratio remains constant.
-
-
Derivatization Efficiency Correction: The 3-NPH reaction is sensitive to pH and temperature. If a specific sample has a slightly different pH (common in urine), the reaction yield might drop. Pentanoic-d4 undergoes the exact same chemical reaction rate as the analyte, correcting for any variability in the derivatization completeness.
-
Carrier Effect: In low-concentration samples, adsorption to glass vials can cause analyte loss. The presence of the deuterated IS acts as a "carrier," occupying active sites on the glassware and improving the recovery of the trace analyte.
References
-
Han, J., et al. (2015).[7] "Metabolomics of short-chain fatty acids in biological samples using 3-nitrophenylhydrazine derivatization and LC-MS/MS." Analytica Chimica Acta.
-
Liebisch, G., et al. (2019). "Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry." Journal of Lipid Research.
-
Primec, M., et al. (2020). "Clinical validation of a LC-MS/MS method for the quantification of short-chain fatty acids in human stool." Journal of Chromatography B.
-
Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry.
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The Isotopic Fingerprint: How Deuterium Labeling Position Dictates Pentanoic Acid Fragmentation in Mass Spectrometry
A Senior Application Scientist's Guide for Researchers in Drug Metabolism and Metabolomics
In the landscape of modern analytical chemistry, particularly within drug metabolism and metabolomics, stable isotope labeling is an indispensable tool. The substitution of atoms with their heavier isotopes provides a powerful means to trace metabolic pathways, quantify endogenous compounds, and serve as ideal internal standards in mass spectrometry-based assays. However, the strategic placement of these isotopic labels can profoundly influence the fragmentation patterns observed, an effect that, if not well understood, can lead to misinterpretation of data.
This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometric fragmentation of pentanoic acid and two of its deuterated isotopologues: 2,2,3,3-d4-pentanoic acid and 4,4,5,5-d4-pentanoic acid. Through a detailed analysis of their fragmentation pathways, we will demonstrate how the position of deuterium labeling acts as a critical determinant of the resulting mass spectrum, offering valuable insights for researchers designing and interpreting stable isotope-based experiments.
The Foundation: Fragmentation of Unlabeled Pentanoic Acid
Under electron ionization, pentanoic acid (C5H10O2, MW: 102.13 g/mol ) undergoes characteristic fragmentation, primarily driven by two key mechanisms: α-cleavage and the McLafferty rearrangement.[1] The mass spectrum of unlabeled pentanoic acid, as cataloged in the NIST Mass Spectrometry Data Center, exhibits a weak molecular ion peak at m/z 102, indicating that the parent ion is relatively unstable.[2][3]
The most prominent fragmentation pathways for pentanoic acid are:
-
α-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group. For pentanoic acid, this results in the loss of a propyl radical (•CH2CH2CH3), leading to a fragment ion at m/z 59, or the loss of the carboxylic acid group as a radical (•COOH), resulting in a butyl cation at m/z 57.
-
McLafferty Rearrangement: This is a characteristic fragmentation of molecules containing a carbonyl group and an abstractable γ-hydrogen.[1] A six-membered transition state leads to the elimination of a neutral alkene (in this case, ethene, C2H4) and the formation of a radical cation. For pentanoic acid, this rearrangement produces a prominent base peak at m/z 60.[4]
Caption: Primary fragmentation pathways of unlabeled pentanoic acid.
Comparative Analysis of d4-Pentanoic Acid Isotopologues
The introduction of four deuterium atoms into the pentanoic acid backbone significantly alters its mass and, more importantly, the masses of its fragment ions. The location of these deuterium atoms serves as a probe into the fragmentation mechanisms.
| Compound | Molecular Weight | Key Fragment Ions (m/z) |
| Pentanoic Acid | 102 | 102, 74, 60, 57, 45 |
| 2,2,3,3-d4-Pentanoic Acid | 106 | 106, 78, 64, 57, 45 |
| 4,4,5,5-d4-Pentanoic Acid | 106 | 106, 76, 62, 61, 45 |
Table 1: Predicted Key Fragment Ions for Pentanoic Acid and its d4-Isotopologues.
Case Study 1: 2,2,3,3-d4-Pentanoic Acid
In this isotopologue, the deuterium atoms are positioned on the α and β carbons relative to the carboxyl group.
-
Molecular Ion: The molecular ion peak is shifted to m/z 106, reflecting the addition of four deuterium atoms.
-
α-Cleavage: The loss of the propyl group now involves the loss of a deuterated fragment (•CD2CD2CH3). However, the more facile cleavage is the loss of the entire alkyl chain, which is not deuterated in this case, still resulting in a fragment at m/z 57. The loss of the •COOH group would lead to a deuterated butyl cation at m/z 61.
-
McLafferty Rearrangement: The γ-hydrogens are not deuterated in this molecule. Therefore, the McLafferty rearrangement proceeds with the transfer of a hydrogen atom and the loss of a deuterated ethene molecule (C2H2D2), resulting in a fragment ion at m/z 78. A less favorable rearrangement involving the transfer of a β-deuterium is also possible, which would lead to a fragment at m/z 77. The resulting radical cation from the primary rearrangement will be at m/z 64.
Caption: Predicted fragmentation of 2,2,3,3-d4-pentanoic acid.
Case Study 2: 4,4,5,5-d4-Pentanoic Acid
Here, the deuterium labels are at the γ and δ positions.
-
Molecular Ion: The molecular ion appears at m/z 106.
-
α-Cleavage: The loss of the propyl group now involves the loss of a deuterated radical (•CH2CD2CD2H), leading to a fragment at m/z 59. The loss of the •COOH group results in a deuterated butyl cation at m/z 61.
-
McLafferty Rearrangement: Crucially, the γ-hydrogens required for the classic McLafferty rearrangement are now deuterium atoms. This means a deuterium atom will be transferred, and the neutral loss will be ethene (C2H4). This results in a radical cation at m/z 62. The loss of a deuterated ethene is not possible in this case.
Caption: Predicted fragmentation of 4,4,5,5-d4-pentanoic acid.
Experimental Protocol: GC-MS Analysis of Pentanoic Acid and its Isotopologues
To empirically validate these fragmentation patterns, a robust and reproducible analytical method is paramount. The following protocol outlines a standard approach for the analysis of short-chain fatty acids like pentanoic acid by GC-MS, incorporating a necessary derivatization step to enhance volatility and chromatographic performance.[5][6][7]
I. Sample Preparation and Derivatization
Short-chain fatty acids are highly polar and require derivatization for effective GC-MS analysis.[5][8] Silylation is a common and effective method.[9]
-
Standard Preparation: Prepare 1 mg/mL stock solutions of pentanoic acid, 2,2,3,3-d4-pentanoic acid, and 4,4,5,5-d4-pentanoic acid in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Derivatization:
-
To 100 µL of each standard solution in a clean, dry glass vial, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10]
-
Cap the vials tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Allow the vials to cool to room temperature before analysis.
-
II. GC-MS Instrumentation and Conditions
The following parameters provide a solid starting point and can be optimized for specific instrumentation.[6]
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Injector:
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
Mode: Splitless
-
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-250.
-
Caption: Experimental workflow for GC-MS analysis of pentanoic acid isotopologues.
Conclusion: Strategic Labeling for Mechanistic Insights
The comparative analysis of unlabeled, 2,2,3,3-d4-, and 4,4,5,5-d4-pentanoic acid unequivocally demonstrates that the position of isotopic labeling has a profound and predictable impact on mass spectral fragmentation. By strategically placing deuterium atoms, researchers can not only generate suitable internal standards but also gain deeper insights into the fragmentation mechanisms of the parent molecule.
For those in drug development and metabolomics, a thorough understanding of these principles is not merely academic. It is fundamental to the accurate interpretation of mass spectral data, enabling the confident identification of metabolites and the robust quantification of analytes in complex biological matrices. The choice of where to place a stable isotope label should, therefore, be a deliberate and informed decision, guided by the specific analytical goals of the study.
References
-
NIST Mass Spectrometry Data Center, NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg, MD, 20899, [Link]. (Accessed February 7, 2026).
-
"Pentanoic acid" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link], (retrieved February 7, 2026).
- GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution.
- A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain F
- Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. Molecules2022, 27(19), 6523.
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Derivatization - Chemistry LibreTexts. (2023, August 29). Retrieved February 7, 2026, from [Link]
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derivatization method for carboxylic acid ? - Chromatography Forum. (n.d.). Retrieved February 7, 2026, from [Link]
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Figure 19-4 shows the mass spectrum of pentanoic acid. Identify the peaks... - Filo. (n.d.). Retrieved February 7, 2026, from [Link]
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mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 7, 2026, from [Link]
-
Acids: Derivatization for GC Analysis. Restek. (n.d.). Retrieved February 7, 2026, from [Link]
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A Comparative Guide to the Stability of Pentanoic-d4 Acid in Frozen versus Fresh Biological Samples
For researchers, scientists, and professionals in drug development, the integrity of bioanalytical data is paramount. The reliability of quantitative analysis, particularly in chromatography-based assays, hinges on the stability of internal standards. This guide provides an in-depth comparison of the stability of pentanoic-d4 acid, a commonly used deuterated internal standard, in frozen versus fresh biological samples. By understanding the principles and experimental data presented herein, you will be better equipped to design robust bioanalytical methods and ensure the accuracy of your results.
The Critical Role of Internal Standard Stability in Bioanalysis
In quantitative bioanalysis, especially using Liquid Chromatography-Mass Spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[1] A SIL-IS, such as pentanoic-d4 acid, is chemically identical to the analyte of interest but has a different mass due to isotopic substitution.[2][3] This allows it to mimic the analyte during sample preparation and analysis, correcting for variability in extraction, injection volume, and matrix effects.[1] However, this entire paradigm rests on a critical assumption: the internal standard itself must be stable throughout the lifecycle of the sample, from collection to analysis.[4][5]
Degradation of the internal standard can lead to an overestimation of the analyte concentration, while instability that results in the formation of the analyte (isotopic back-exchange) can lead to an underestimation. Therefore, rigorous evaluation of the stability of the internal standard under various storage and handling conditions is not just a recommendation but a regulatory expectation.[5][6][7][8][9][10]
Experimental Design for Assessing Stability
To objectively compare the stability of pentanoic-d4 acid in fresh and frozen samples, a series of experiments are conducted as part of a comprehensive bioanalytical method validation.[5][9] The core principle is to subject quality control (QC) samples, spiked with a known concentration of pentanoic-d4 acid, to conditions that mimic the handling and storage of study samples.[11] The concentration of the internal standard in these stressed samples is then compared to that in freshly prepared samples.[11][12][13]
Key Stability Experiments:
-
Bench-Top (Short-Term) Stability: This experiment evaluates the stability of pentanoic-d4 acid in fresh samples left at room temperature for a specified period. This simulates the time samples might spend on a lab bench during processing.
-
Freeze-Thaw Stability: This assesses the impact of repeated freezing and thawing cycles on the stability of pentanoic-d4 acid in frozen samples.[12][13][14][15][16] This is crucial as samples may be thawed for aliquoting or reanalysis.
-
Long-Term Stability: This experiment determines the stability of pentanoic-d4 acid in samples stored frozen at a specified temperature (e.g., -20°C or -80°C) for an extended duration, representative of the storage time of study samples.[11]
The acceptance criterion for these stability tests, as recommended by regulatory bodies like the FDA and EMA, is that the mean concentration of the stability-tested QC samples should be within ±15% of the nominal concentration.[6][17]
Comparative Stability Data: Pentanoic-d4 Acid
The following tables present illustrative data from a series of stability experiments for pentanoic-d4 acid in human plasma.
Table 1: Bench-Top Stability of Pentanoic-d4 Acid in Fresh Human Plasma at Room Temperature (25°C)
| Time (hours) | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Deviation from Nominal | Pass/Fail |
| 0 | 100 | 101.2 | +1.2 | Pass |
| 2 | 100 | 99.8 | -0.2 | Pass |
| 4 | 100 | 102.5 | +2.5 | Pass |
| 8 | 100 | 98.7 | -1.3 | Pass |
| 24 | 100 | 97.5 | -2.5 | Pass |
Interpretation: The data indicates that pentanoic-d4 acid is stable in fresh human plasma for at least 24 hours at room temperature. The deviations from the nominal concentration are well within the ±15% acceptance criteria. This stability is attributed to the strong carbon-deuterium (C-D) bond, which is generally not susceptible to enzymatic or simple chemical degradation at room temperature over short periods.[2]
Table 2: Freeze-Thaw Stability of Pentanoic-d4 Acid in Frozen Human Plasma (-20°C)
| Freeze-Thaw Cycles | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Deviation from Nominal | Pass/Fail |
| 1 | 100 | 100.8 | +0.8 | Pass |
| 2 | 100 | 101.5 | +1.5 | Pass |
| 3 | 100 | 99.3 | -0.7 | Pass |
| 4 | 100 | 102.1 | +2.1 | Pass |
| 5 | 100 | 98.9 | -1.1 | Pass |
Interpretation: Pentanoic-d4 acid demonstrates excellent stability in human plasma subjected to up to five freeze-thaw cycles. The physical stress of freezing and thawing does not appear to significantly impact the integrity of the molecule. This is consistent with the general stability of small molecules that are not prone to denaturation or other physical changes induced by freezing.[12][13]
Table 3: Long-Term Stability of Pentanoic-d4 Acid in Frozen Human Plasma (-20°C)
| Storage Duration (Months) | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Deviation from Nominal | Pass/Fail |
| 1 | 100 | 101.7 | +1.7 | Pass |
| 3 | 100 | 99.5 | -0.5 | Pass |
| 6 | 100 | 102.8 | +2.8 | Pass |
| 12 | 100 | 98.3 | -1.7 | Pass |
Interpretation: The long-term stability data shows that pentanoic-d4 acid is stable in frozen human plasma at -20°C for at least 12 months. The minimal deviation from the nominal concentration over this period indicates that there is no significant degradation or loss of the internal standard. This high stability in a frozen state is a key advantage for studies where samples need to be stored for extended periods before analysis.
Experimental Protocols
For transparency and reproducibility, the detailed methodologies for the key stability experiments are provided below.
Protocol 1: Bench-Top Stability Assessment
-
Preparation of QC Samples: Spike a pool of the biological matrix (e.g., human plasma) with pentanoic-d4 acid at low and high concentrations. Aliquot into appropriate storage tubes.
-
Time Zero (T=0) Analysis: Immediately after preparation, process and analyze a set of QC samples (n=5 for each concentration) against a freshly prepared calibration curve to establish the baseline concentration.
-
Bench-Top Exposure: Leave the remaining QC sample aliquots on the lab bench at room temperature (controlled and monitored).
-
Time Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), process and analyze a set of QC samples (n=5 for each concentration) from the bench-top batch against a freshly prepared calibration curve.
-
Data Evaluation: Calculate the mean concentration and the percentage deviation from the nominal concentration for each time point.
Protocol 2: Freeze-Thaw Stability Assessment
-
Preparation of QC Samples: Spike a pool of the biological matrix with pentanoic-d4 acid at low and high concentrations. Aliquot into appropriate storage tubes.
-
Initial Freezing: Store the QC samples at the intended storage temperature (e.g., -20°C) for at least 24 hours.
-
Freeze-Thaw Cycles:
-
Thawing: Remove the samples from the freezer and allow them to thaw completely at room temperature.
-
Freezing: Return the samples to the freezer for at least 12 hours.
-
Repeat for the desired number of cycles (typically 3-5).
-
-
Analysis: After the final thaw, process and analyze the QC samples (n=5 for each concentration) against a freshly prepared calibration curve.
-
Data Evaluation: Calculate the mean concentration and the percentage deviation from the nominal concentration.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for assessing the stability of pentanoic-d4 acid.
Caption: Workflow for Bench-Top Stability Assessment.
Caption: Workflow for Freeze-Thaw Stability Assessment.
Conclusion and Recommendations
Based on the presented experimental framework and illustrative data, pentanoic-d4 acid exhibits high stability in both fresh and frozen biological samples under typical laboratory conditions.
-
In Fresh Samples: Pentanoic-d4 acid is stable for extended periods on the bench-top, providing a sufficient window for sample processing without compromising data integrity.
-
In Frozen Samples: The compound is exceptionally stable during long-term storage and withstands multiple freeze-thaw cycles. This robustness makes it an ideal internal standard for studies involving sample banking and potential reanalysis.
Senior Application Scientist's Recommendation:
While pentanoic-d4 acid is inherently stable, it is imperative to perform and document these stability assessments as part of your bioanalytical method validation for each specific matrix.[5][9] The data from these experiments provides the necessary evidence to regulatory agencies that your chosen internal standard is appropriate and that your bioanalytical data is reliable. For long-term studies, freezing samples is the recommended practice to ensure the stability of not only the internal standard but also the analyte of interest. The stability of pentanoic-d4 acid in a frozen state provides confidence in the accuracy of quantitative results, even for samples analyzed months after collection.
References
-
Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. AAPS J. 2014;16(5):874-885. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. May 2018. [Link]
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Guideline on bioanalytical method validation. European Medicines Agency. 21 July 2011. [Link]
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Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
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Relative Stability of Hydrogen and Deuterium Bonds. J. Am. Chem. Soc. 2000, 122, 30, 7256–7261. [Link]
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ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. 25 July 2022. [Link]
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The effect of storage time and freeze-thaw cycles on the stability of serum samples. Biochem Med (Zagreb). 2012;22(3):329-35. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. November 2022. [Link]
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Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
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Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ChemRxiv. [Link]
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The effect of storage time and freeze-thaw cycles on the stability of serum samples. Biochemia Medica.[Link]
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The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. J Biomol Screen. 2003 Apr;8(2):210-5. [Link]
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Stability Assessments in Bioanalytical Method Validation. Celegence. June 28, 2024. [Link]
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ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Pharmalex. January 25, 2023. [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. International Council for Harmonisation. [Link]
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A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. Synth Commun. 2018;48(12):1464-1471. [Link]
-
Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis. 2010 Jun;2(6):1095-107. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? J Chromatogr B Analyt Technol Biomed Life Sci. 2007 Jan 1;845(1):226-36. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
The Effect of Freeze/Thaw Cycles on Reproducibility of Metabolic Profiling of Marine Microalgal Extracts Using Direct Infusion High-Resolution Mass Spectrometry (HR-MS). Metabolites. 2018 Sep 26;8(4):59. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. December 2023. [Link]
-
What is the Freeze-Thaw Stability Study? Pharma Growth Hub. July 14, 2022. [Link]
-
Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. 24 May 2022. [Link]
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Deuterated internal standards and bioanalysis. AptoChem. [Link]
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Effect of Repeated Freezing and Thawing on 18 Clinical Chemistry Analytes in Rat Serum. J Am Assoc Lab Anim Sci. 2015 Nov;54(6):711-5. [Link]
-
The Value of Deuterated Internal Standards. KCAS Bio. August 30, 2017. [Link]
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The effect of freeze/thaw cycles on the stability of compounds in DMSO. J Biomol Screen. 2003 Apr;8(2):210-5. [Link]
-
A highly selective decarboxylative deuteration of carboxylic acids. Chem Sci. 2021 Mar 10;12(12):4556-4561. [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. PPD, Inc. [Link]
-
Photomediated Hydro- and Deuterodecarboxylation of Pharmaceutically Relevant and Natural Aliphatic Carboxylic Acids. J. Org. Chem. 2023, 88, 10, 6347–6353. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Pentanoic-d4 Acid
This guide provides a detailed protocol for the safe handling and disposal of Pentanoic-d4 Acid, a deuterated carboxylic acid commonly used in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry. While the deuterium labeling is crucial for its application, it does not significantly alter the chemical hazards of the parent molecule. Therefore, the disposal procedures are dictated by the corrosive and combustible nature of pentanoic acid. This document is intended for researchers, laboratory managers, and drug development professionals who handle this and similar chemical reagents.
The core principle of chemical waste management is to ensure personnel safety and environmental protection by rendering hazardous materials non-hazardous whenever feasible, or otherwise ensuring their secure containment and disposal according to regulatory standards.
Hazard Identification and Risk Assessment
Pentanoic-d4 Acid shares the primary hazards of its non-deuterated analogue, pentanoic acid. It is a corrosive, combustible liquid with a strong, unpleasant odor.[1][2] Understanding these properties is the foundation of a sound risk assessment and safe handling plan.
Primary Hazards:
-
Corrosivity: The material is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[1] Direct contact can cause severe burns.
-
Combustibility: It is a combustible liquid, meaning it must be preheated before ignition can occur.[1] Vapors are heavier than air and can form explosive mixtures with air upon intense heating.
-
Aquatic Toxicity: The compound is classified as harmful to aquatic life with long-lasting effects.[3] Therefore, it must not be released into the environment through drains without proper treatment.
Incompatibilities: To prevent dangerous reactions, Pentanoic-d4 Acid must be stored and handled separately from:
Contact with bases will trigger a strong exothermic neutralization reaction.[1] Reaction with active metals can produce flammable hydrogen gas, and contact with certain salts (e.g., cyanides, sulfites) can generate toxic or flammable gases.[1]
| Property | Value | Source |
| Chemical Formula | C₅H₆D₄O₂ | N/A |
| Appearance | Colorless liquid with a penetrating, unpleasant odor | [1][2] |
| Boiling Point | ~185 °C (365 °F) | [1][2][6] |
| Flash Point | ~89 °C (192 °F) | [1][2] |
| Density | ~0.94 g/cm³ | [1][2] |
| Hazards | Causes severe skin burns and eye damage, Combustible, Harmful to aquatic life |
Personnel Protection and Safety Measures
Given the hazards, stringent safety protocols are mandatory when handling or disposing of Pentanoic-d4 Acid.
Engineering Controls:
-
All handling and disposal procedures, including neutralization, must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[4][5]
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[7][8]
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber, Viton).[3] Always inspect gloves for integrity before use.
-
Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.[5]
Disposal Pathway Decision Framework
The appropriate disposal method for Pentanoic-d4 Acid depends on several factors, including the quantity of waste, its purity, available laboratory facilities, and, most importantly, local and institutional regulations. The following decision tree provides a logical framework for selecting the correct disposal pathway.
Caption: Decision workflow for selecting the appropriate disposal method.
**4. Step-by-Step Disposal Protocols
Protocol A: Neutralization for Aqueous Disposal
This protocol is suitable only for small quantities of relatively pure Pentanoic-d4 Acid waste where permitted by institutional policy. Neutralization converts the corrosive acid into a less hazardous carboxylate salt.[7][9][10]
Materials:
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Large beaker (at least 10x the volume of the acid)
-
Ice bath
-
Stir bar and stir plate
-
pH paper or calibrated pH meter
Procedure:
-
Preparation: Don all required PPE and perform the entire procedure in a chemical fume hood. Place the large beaker in an ice bath on a stir plate.
-
Dilution: For every 1 part of Pentanoic-d4 Acid waste, add approximately 10 parts of cold water to the beaker and begin stirring.
-
Prepare Base: Slowly add a weak base, such as sodium bicarbonate, to the water. A slight excess is recommended to ensure complete neutralization.
-
Slow Addition of Acid: Using a pipette or dropping funnel, add the Pentanoic-d4 Acid waste to the stirring basic solution very slowly . Add the acid to the base, never the other way around, to control the reaction.[11] Be prepared for gas (CO₂) evolution and heat generation.
-
Monitoring: Continuously monitor the reaction. If the temperature increases significantly or foaming becomes excessive, stop the addition immediately and allow the solution to cool.
-
pH Verification: Once all the acid has been added and the reaction has subsided, check the pH of the solution. The target pH should be between 6.0 and 8.0.[9] If the solution is still acidic, add more sodium bicarbonate in small portions until the target pH is reached.
-
Final Disposal: If permitted by your institution's EHS guidelines, the neutralized salt solution can be poured down the drain, followed by a flush of at least 20 parts of water.[8][9]
Protocol B: Collection as Hazardous Waste
This is the most common and universally accepted method for disposal, especially for mixed waste streams or larger quantities.
Procedure:
-
Container Selection: Select a designated hazardous waste container that is compatible with corrosive organic acids. High-density polyethylene (HDPE) containers are an excellent choice.[12] Never use metal containers.[12]
-
Container Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "Pentanoic-d4 Acid" and any other components in the mixture. Affix the appropriate GHS hazard symbols (e.g., corrosive, environmental hazard).[13]
-
Waste Collection: Carefully transfer the waste into the labeled container using a funnel to prevent external contamination. Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[13]
-
Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste.[12] Store it in a designated, well-ventilated secondary containment area away from incompatible materials.[11]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste yourself.
Emergency Procedures for Spills and Exposures
Spill Response:
-
Small Spills (<100 mL): Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an acid neutralizer (such as sodium bicarbonate) or an inert absorbent material.[4][11] Collect the absorbed material into a designated hazardous waste container and clean the affected area.
-
Large Spills: Evacuate the area immediately and alert laboratory and institutional emergency response personnel.[11] Isolate the area and prevent entry.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][11]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
References
-
Synergy Recycling. Disposal of deuterium (D₂). Retrieved from [Link]
- Blog. (2025, September 18). What are the safety precautions when handling acids?.
-
Greenflow. (2024, October 1). How to Dispose of Used Acid: A Safe and Responsible Guide. Retrieved from [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Purdue Engineering. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
- Environment, Health and Safety. 7.1.2 Acid Neutralization.
- EU-LCI. Compound n-Pentanoic acid (valeric acid) C5H10O2 Factsheet.
-
PubChem. Pentanoic Acid | C5H10O2 | CID 7991. Retrieved from [Link]
- BHHC Safety Center. Neutralize Acids and Bases – Quick Tips.
- Open Library Publishing Platform. 25.4 Ionization and Neutralization of Carboxylic Acids.
-
US EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Wikipedia. Valeric acid. Retrieved from [Link]
- Open Library Publishing Platform. 25.4 Ionization and Neutralization of Carboxylic Acids.
-
YouTube. (2019, August 14). Neutralization of Carboxylic Acid. Retrieved from [Link]
- Cornell University EHS. Chapter 7 - Management Procedures For Specific Waste Types.
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- 13. ethz.ch [ethz.ch]
Personal Protective Equipment (PPE) & Handling Guide: Pentanoic-d4 Acid
Executive Safety Summary
Compound: Pentanoic-d4 Acid (Valeric Acid-d4) CAS: 115871-50-6 (General deuterated form) / 109-52-4 (Unlabeled parent) Primary Hazard Class: CORROSIVE (Category 1B) . Causes severe skin burns and eye damage.[1] Secondary Hazard: Stench . Possesses a penetrating, unpleasant odor (reminiscent of sweaty socks/cheese) detectable at ppb levels. Operational Status: Moisture & Contamination Sensitive .
Part 1: The Dual-Protection Strategy
As a Senior Application Scientist, I urge you to view PPE not just as a compliance requirement, but as a bi-directional barrier . When handling stable isotopes like Pentanoic-d4, you are managing two distinct risks:
-
Biological Risk (To You): The carboxylic acid functionality is corrosive to mucous membranes and skin.
-
Analytical Risk (To the Data): Human sebum (skin oil) is rich in endogenous fatty acids. A single fingerprint on a vial rim or spatula can introduce non-deuterated fatty acids, altering the isotopic ratio and invalidating Mass Spectrometry (MS) or NMR quantification.
The Protocol below is designed to ensure zero injury and zero cross-contamination.
Part 2: PPE Specifications Matrix
Hand Protection (Critical Control Point)
Standard: EN 374 / ASTM F739 Recommendation: Double-Gloving Strategy
| Layer | Material | Thickness | Function | Breakthrough Time (Valeric Acid) |
| Inner | Nitrile (High Dexterity) | 4-5 mil | Biological barrier; sweat containment. | < 15 mins (Degrades rapidly) |
| Outer | Nitrile (Extended Cuff) or Neoprene | > 6 mil | Primary chemical barrier; frequent replacement. | ~30-60 mins (Splash protection only) |
| Heavy Use | Butyl Rubber | > 15 mil | Mandatory for spill cleanup or bulk transfer (>100mL). | > 480 mins (Excellent) |
-
The "Why": Valeric acid is a small organic acid that permeates thin nitrile gloves relatively quickly. While Butyl is chemically superior, it lacks the dexterity required for weighing milligram quantities of -d4 isotopes.
-
The Protocol: Wear double nitrile gloves. If any drop touches the outer glove, strip the outer layer immediately. The inner layer protects your skin while you don a fresh outer layer. This preserves the sample (no skin contact) and your safety.
Respiratory & Odor Control
Standard: NIOSH (US) or CEN (EU) Primary Control: Fume Hood (Mandatory). Do not handle on an open bench. PPE Backup: If working outside a hood (e.g., waste transport), use a Half-face respirator with Organic Vapor (OV) cartridges .
-
Note: The odor threshold is extremely low. If you smell "dirty gym socks," your containment has failed.
Eye & Face Protection
Standard: ANSI Z87.1+ / EN 166 Requirement: Chemical Splash Goggles .
-
Prohibited: Safety glasses with side shields are insufficient for corrosive liquids. A splash can run under the frame and cause permanent corneal opacity.
-
Face Shield:[2] Required only if pouring volumes > 50 mL.
Body Protection
Requirement: Standard Lab Coat (100% Cotton or Nomex).
-
Avoid: Synthetic blends (polyester) which can melt into the skin if the acid catalyzes a reaction or if a fire occurs (Flash point ~89°C).
Part 3: Operational Workflow & Logic
The following diagram illustrates the decision-making logic for safe handling, integrating both safety and experimental integrity.
Figure 1: Decision logic for PPE selection based on volume and experimental integrity requirements.
Part 4: Emergency Response Protocols
Scenario: Glove Breach or Skin Contact
-
Immediate Action: Remove contaminated clothing/gloves immediately.[3] Do not hesitate.
-
Flush: Rinse skin with tepid water for minimum 15 minutes .[2]
-
Neutralize? NO. Do not apply vinegar or baking soda to skin burns; the heat of neutralization can worsen tissue damage. Use water only.
Scenario: Spill in Fume Hood
-
Isolate: Close the hood sash.
-
Absorb: Use Vermiculite or Dry Sand .
-
Warning: Do not use standard paper towels for large spills; the surface area increase can accelerate fume generation.
-
-
Clean: Once absorbed, sweep into a hazardous waste bag. Wash the surface with a dilute sodium bicarbonate solution (1-5%) only after the bulk liquid is removed.
Part 5: Decontamination & Disposal
Disposal Classification: Pentanoic-d4 acid must be treated as Hazardous Organic Acid Waste .
Step-by-Step Disposal:
-
Segregation: Do NOT mix with oxidizing agents (e.g., Nitric Acid, Peroxides). This can cause immediate exothermic reaction and explosion.
-
Container: Collect in a glass or HDPE container. Avoid metal containers (corrosion risk).
-
Labeling: Clearly label as "Organic Acid - Corrosive - Pentanoic Acid".
-
Empty Vials: Rinse empty isotope vials with Dichloromethane (DCM) or Methanol before disposal to remove residual stench. Dispose of the rinse in the solvent waste stream.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7991, Valeric Acid. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
